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  • Product: N,N-dimethylethanimidamide hydrochloride
  • CAS: 2909-15-1

Core Science & Biosynthesis

Foundational

N,N-dimethylethanimidamide hydrochloride chemical properties

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Author: BenchChem Technical Support Team. Date: March 2026

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N,N-Dimethylethanimidamide Hydrochloride: A Comprehensive Guide to Chemical Properties, Synthesis, and Advanced Applications

Executive Summary

As a Senior Application Scientist navigating the intersection of organic synthesis and materials science, I approach N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1)—commonly known as N,N-dimethylacetamidine hydrochloride—not merely as a static reagent, but as a highly dynamic building block. Characterized by its strongly nucleophilic and basic amidine core, this compound serves a dual mandate in modern chemistry. It is both a critical precursor for synthesizing complex pharmaceutical active pharmaceutical ingredients (APIs), such as substituted imidazoles, and the functional backbone for next-generation CO₂-responsive "smart" materials.

This whitepaper deconstructs the chemical properties, mechanistic pathways, and field-proven experimental protocols associated with N,N-dimethylacetamidine, providing researchers with a self-validating framework for its application in drug development and advanced material design.

Chemical Identity & Quantitative Data

Understanding the physical and chemical boundaries of N,N-dimethylethanimidamide hydrochloride is the first step in leveraging its reactivity. The compound exists as a stable hydrochloride salt, which must often be neutralized to its free base form (N,N-dimethylacetamidine) in situ to unlock its nucleophilic potential.

Table 1: Quantitative Chemical and Physical Data

Property Value / Description
IUPAC Name N,N-Dimethylethanimidamide hydrochloride
Synonyms N,N-Dimethylacetamidine hydrochloride
CAS Registry Number 2909-15-1
Molecular Formula C₄H₁₁ClN₂
Molar Mass 122.60 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol, and acetonitrile

| Regulatory Status | Regulated as a dual-use chemical under EU, UK, and CA export control frameworks [1.3] |

Mechanistic Pathways & Reactivity Profile

The utility of N,N-dimethylacetamidine is driven by the electron-rich nature of the amidine functional group (–C(=NH)NR₂). We exploit this reactivity across two primary domains:

Amine Exchange and Imidazole Cyclization

In pharmaceutical development, constructing highly substituted imidazole rings often requires hazardous azides or highly exothermic, difficult-to-control cyclizations. N,N-dimethylacetamidine derivatives bypass these risks through a controlled amine-exchange mechanism. When reacted with primary amines, the dimethylamine moiety is cleanly displaced. Subsequent treatment with electrophiles (like propargylamine) under acidic conditions drives a predictable intramolecular cyclization to form 1-aryl-2,5-dimethyl-1H-imidazoles, which are vital intermediates for kinase inhibitors[1].

SynthesisWorkflow A Primary Amine (e.g., 4-Fluoroaniline) C N,N-Dimethylacetamidine Intermediate A->C Amine Exchange (- MeOH) B DMA Dimethyl Acetal B->C Amine Exchange (- MeOH) E Intramolecular Cyclization (80-85°C) C->E + Reactant D D Propargylamine + Acetic Acid D->E F 1-Aryl-2,5-dimethyl-1H-imidazole (API Intermediate) E->F High Yield

Caption: Workflow for synthesizing imidazole API intermediates via amidine exchange.

CO₂-Responsive "Switchable" Chemistry

In the realm of drug delivery, N,N-dimethylacetamidine acts as a reversible chemical switch. In its neutral free-base state, the amidine block is hydrophobic and non-ionic. However, upon exposure to CO₂ in an aqueous environment, it undergoes an exothermic reaction to form an amidinium bicarbonate salt. This dramatically shifts the molecule to a hydrophilic, highly polar state. Purging the system with an inert gas (N₂ or Argon) and applying mild heat reverses the reaction, making it an ideal mechanism for triggerable drug-release micelles[2].

SwitchableMechanism A Neutral Amidine (Hydrophobic / Non-ionic) B Amidinium Bicarbonate (Hydrophilic / Ionic) A->B + CO2, + H2O (Exothermic) B->A + N2/Ar Purge (Heat, 65°C)

Caption: Reversible CO2-responsive mechanism of N,N-dimethylacetamidine derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just what to do, but why each step is chemically necessary.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole

This protocol adapts the 1 to safely construct the imidazole core[1].

  • Amine Exchange: Combine 4-fluoroaniline (1.0 eq) and N,N-dimethylacetamide dimethyl acetal (1.6 eq) in a reaction vessel. Heat to 85 °C and stir overnight.

    • Causality: The excess acetal drives the equilibrium forward, displacing methanol to yield N'-(4-fluorophenyl)-N,N-dimethylacetamidine.

    • Self-Validation Check: Pull a 50 µL aliquot for GC-MS analysis. The complete disappearance of the 4-fluoroaniline peak (m/z 111) and the appearance of the amidine intermediate (m/z 180) confirms quantitative conversion. Do not proceed until conversion is >99%.

  • Solvent & Reagent Addition: Cool the mixture to 0 °C. Dilute with acetonitrile (30 mL/g of intermediate) and add propargylamine (1.4 eq).

  • Acid Catalysis: Slowly add glacial acetic acid (3.2 eq) dropwise over 5 minutes.

    • Causality: Acetic acid strictly controls the pH, protonating the amidine nitrogen. This increases the electrophilicity of the adjacent carbon, perfectly priming it for nucleophilic attack by the propargylamine while preventing thermal runaway.

  • Cyclization: Elevate the temperature to 80 °C and stir for 3 hours to force the intramolecular ring closure.

  • Workup: Cool to 25 °C. Quench the acid with saturated aqueous sodium bicarbonate until gas evolution ceases, then extract with methyl tert-butyl ether (MTBE). Concentrate the organic layer under reduced pressure to isolate the highly pure imidazole API intermediate.

Protocol 2: Assembly and Modulation of CO₂-Responsive Polymeric Micelles

This workflow demonstrates the use of N,N-dimethylacetamidine as a 2[2].

  • Polymer Dissolution: Dissolve an N,N-dimethylacetamidine-functionalized diblock copolymer (e.g., PEO-b-PDMAA) in deionized water at a concentration of 1.0 mg/mL.

  • Initial Self-Assembly: Sonicate the mixture for 10 minutes.

    • Causality: In the absence of CO₂, the amidine blocks remain uncharged and hydrophobic. Sonication provides the kinetic energy required for these blocks to aggregate into a hydrophobic core, forming stable micelles suspended in an opaque emulsion.

  • CO₂-Triggered Dissociation: Sparge the aqueous suspension with CO₂ gas via a submerged needle (flow rate: 90 ± 10 mL/min) at room temperature for 15 minutes.

    • Causality: Dissolved CO₂ forms carbonic acid, which rapidly protonates the amidine groups into amidinium bicarbonates. The sudden influx of positive charges causes massive electrostatic repulsion within the micelle core, forcing the structure to dissociate and release its payload.

    • Self-Validation Check: This step is visually self-validating. The initially turbid emulsion will transition to a completely optically clear solution. For rigorous validation, Dynamic Light Scattering (DLS) will show a drop in hydrodynamic radius from ~100 nm (micelles) to <10 nm (free polymer chains).

  • Reversible Assembly: To regenerate the micelles, purge the clear solution with N₂ gas at 65 °C for 15 minutes. The inert gas and heat drive off the CO₂, shifting the equilibrium back to the neutral amidine base and restoring the micellar architecture.

Regulatory and Compliance Context

Because N,N-dimethylacetamidine hydrochloride and its derivatives are potent precursors that can be utilized in the synthesis of both advanced pharmaceuticals and potentially hazardous chemicals, it is strictly monitored globally. It is explicitly listed under international dual-use export control frameworks. For instance, under the3, the compound (CAS 2909-15-1) requires rigorous end-user certification prior to cross-border transfer[3]. Drug development professionals must ensure compliance with local customs and dual-use goods regulations when procuring this material at scale.

References

  • European Union. "Consolidated TEXT: 32014R0833 — EN — 01.10.2023 - European Union." EUR-Lex.
  • Foley, D. A., et al. "A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate.
  • Su, X., et al. "Switchable surfactants at the polystyrene–water interface: effect of molecular structure.
  • "Preparation method of carbon dioxide responsive block copolymer containing N, N-dimethyl acetamidine.

Sources

Exploratory

N,N-dimethylethanimidamide hydrochloride structure and bonding

N,N-Dimethylethanimidamide Hydrochloride: Structural Dynamics, Bonding, and Analytical Workflows Executive Summary N,N-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1), frequently referred to as N,N-dimethylacetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

N,N-Dimethylethanimidamide Hydrochloride: Structural Dynamics, Bonding, and Analytical Workflows

Executive Summary N,N-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1), frequently referred to as N,N-dimethylacetamidine hydrochloride, is a highly versatile small-molecule scaffold utilized extensively in[1]. With the molecular formula C4H11ClN2 and a molecular weight of 122.6 g/mol [1], this compound serves as a fundamental building block for synthesizing complex heterocyclic drugs, agrochemicals, and [2]. Understanding its structural dynamics—specifically the amidinium resonance and its effect on molecular geometry—is critical for researchers optimizing drug-receptor interactions or designing novel catalytic systems.

Molecular Architecture and Bonding Theory

The core structural feature of N,N-dimethylethanimidamide hydrochloride is the protonated amidine functional group, known as the amidinium ion[3]. In this state, the positive charge is not localized on a single nitrogen atom but is instead delocalized across the N-C-N triad via strong p-resonance interactions[4].

Causality of Restricted Rotation: This charge delocalization imparts significant partial double-bond character to both carbon-nitrogen bonds within the amidinium core[5]. Consequently, the rotation around the C-N(CH3)2 bond is severely restricted[4]. Unlike simple amines where free rotation occurs rapidly at room temperature, the amidinium system enforces a rigid, planar molecular geometry. This restriction leads to the magnetic nonequivalence of the two methyl groups attached to the nitrogen, a phenomenon that can be directly observed and quantified using[6].

ResonanceDynamics A N,N-Dimethylacetamidinium Core B Charge Delocalization (N-C-N) A->B induces C Partial Double Bond Character B->C creates D Restricted C-N Rotation C->D leads to E Planar Molecular Geometry C->E enforces F NMR Magnetic Nonequivalence D->F observed as

Logical flow of amidinium resonance leading to observable NMR magnetic nonequivalence.

Analytical Characterization: VT-NMR Protocol

To accurately determine the kinetic parameters of the intramolecular chemical exchange (rotational barrier), is the gold standard[5]. The following protocol is designed as a self-validating system to ensure rigorous data integrity.

Step-by-Step VT-NMR Methodology:

  • Sample Preparation: Dissolve 20 mg of N,N-dimethylethanimidamide hydrochloride in 0.6 mL of anhydrous DMSO-d6.

    • Validation Checkpoint: Acquire a standard 1H NMR spectrum at 298 K. The presence of two distinct singlets for the N-methyl groups (typically between 2.8 and 3.3 ppm) confirms restricted rotation and verifies sample purity[2].

  • Probe Tuning & Temperature Calibration: Insert the sample into the NMR spectrometer. Calibrate the probe temperature using a neat ethylene glycol standard.

    • Validation Checkpoint: Measure the chemical shift difference ( Δδ ) between the CH2 and OH protons of ethylene glycol. This difference must mathematically map to the exact target temperatures (300 K to 380 K) to prevent thermocouple errors.

  • Spectra Acquisition: Acquire 1H NMR spectra at 10 K intervals from 298 K up to 380 K.

    • Validation Checkpoint: Monitor the N-methyl singlets. They must exhibit progressive line broadening, merge into a single broad peak at the coalescence temperature ( Tc​ ), and finally sharpen into a single peak at higher temperatures.

  • Line-Shape Analysis & Kinetic Extraction: Utilize line-shape analysis software to extract the rate constant ( k ) at each temperature. Plot ln(k/T) versus 1/T to generate an Eyring plot, allowing for the calculation of the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ). The rotational barrier ( ΔG‡ ) for similar dimethylacetamidines typically ranges from 51.0 to 60.0 kJ/mol[6].

VTNMRWorkflow S1 1. Sample Prep (DMSO-d6) S2 2. Temp Calibration (Ethylene Glycol) S1->S2 S3 3. VT Acquisition (298K to 380K) S2->S3 S4 4. Line-Shape Analysis S3->S4 S5 5. Kinetic Extraction S4->S5

Step-by-step Variable-Temperature NMR workflow with built-in calibration steps.

Quantitative Data Summary

The structural and kinetic properties of N,N-dimethylethanimidamide hydrochloride are summarized below for rapid reference during experimental design.

PropertyValueMethod of Determination
Chemical Formula C4H11ClN2Elemental Analysis[1]
Molecular Weight 122.60 g/mol Mass Spectrometry[1]
Rotational Barrier ( ΔG‡ ) ~ 51.0 - 60.0 kJ/molVT-NMR Line-Shape Analysis[6]
C-N Bond Length (Amidinium) ~ 1.30 - 1.33 ÅX-ray Crystallography[7]
Monoisotopic Mass (Free Base) 86.0844 DaHigh-Resolution Mass Spectrometry[3]

Crystallographic & Solvation Properties

In the solid state, N,N-dimethylethanimidamide hydrochloride forms a highly ordered crystal lattice driven by strong intermolecular hydrogen bonding. The chloride counterion acts as a potent hydrogen-bond acceptor, interacting directly with the N-H protons of the[7]. This robust hydrogen-bonding network is responsible for the compound's high melting point and its hygroscopic nature. When utilized in synthesis, handling the compound in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox) is strictly recommended to prevent water absorption, which can disrupt the stoichiometric precision of downstream reactions.

References

  • "N,n-dimethylethanimidamide hydrochloride (C4H10N2)", PubChemLite / National Institutes of Health. URL: [Link]

  • "Kinetics of Intramolecular Chemical Exchange by Initial Growth Rates of Spin Saturation Transfer Difference Experiments (SSTD NMR)", ResearchGate. URL:[Link]

  • "The Zwitterionic Structure of the Parent Amidinium Tetrazolide and a Rare Tetrazole Ring-Opening Reaction", Australian Journal of Chemistry. URL:[Link]

  • "1H and 13C NMR study of hindered rotation in N1,N1-dimethyl-N2-substituted phenylacetamidines", ResearchGate. URL:[Link]

  • "Methanol-Assisted CO2 Fixation by Hydroxyl-Containing Amidine Leading to Polymeric Ionic Liquid and Cross-Linked Network Formation", MDPI. URL:[Link]

  • "Crystal structure of acotiamide hydrochloride dimethylacetamide solvate (1/1)", ResearchGate. URL: [Link]

Sources

Foundational

Introduction: The Utility of N,N-Dimethylethanimidamide Hydrochloride in Synthesis

An In-depth Technical Guide to the Synthesis of N,N-Dimethylethanimidamide Hydrochloride N,N-Dimethylethanimidamide hydrochloride (CAS No: 2909-15-1), also known as N,N-dimethylacetamidine hydrochloride, is a valuable re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethylethanimidamide Hydrochloride

N,N-Dimethylethanimidamide hydrochloride (CAS No: 2909-15-1), also known as N,N-dimethylacetamidine hydrochloride, is a valuable reagent in organic synthesis.[1][2] As a member of the amidine salt family, it serves as a versatile precursor for the construction of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry and materials science. Unlike its unsubstituted parent, acetamidine hydrochloride, the N,N-dimethyl substitution pattern offers unique steric and electronic properties, influencing its reactivity and making it a specific tool for targeted molecular assembly.

This guide provides a comprehensive overview of the synthesis of N,N-dimethylethanimidamide hydrochloride, grounded in the principles of the Pinner reaction. It is designed for researchers and drug development professionals, offering not just a procedural outline but also the underlying chemical logic, safety considerations, and methods for analytical validation.

The Synthetic Cornerstone: The Pinner Reaction and Subsequent Aminolysis

The most established and reliable route to N,N-dimethylethanimidamide hydrochloride proceeds in two key stages, beginning with the classic Pinner reaction.[3][4] This reaction transforms a nitrile into an imino ester hydrochloride, known as a Pinner salt.[5] This intermediate is then converted to the target amidine through reaction with dimethylamine.

Causality Behind the Pinner Reaction: The reaction is initiated by the protonation of the nitrile's nitrogen atom by anhydrous hydrogen chloride.[6] This step is critical as it dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like an alcohol. Anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the Pinner salt intermediate, yielding an ester as an undesired byproduct.[5][6] Low temperatures are employed to control the exothermic reaction and to maintain the stability of the thermodynamically unstable imino ester hydrochloride, preventing its decomposition into an amide and an alkyl chloride.[4][5]

Mechanism of Amidine Formation: The isolated Pinner salt, an activated imino ester, readily undergoes nucleophilic substitution. The addition of dimethylamine leads to the displacement of the alkoxy group (e.g., ethoxy) to form the more stable amidine structure. The final product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid.

Reaction Mechanism: From Nitrile to Amidine Hydrochloride

The overall transformation can be visualized as a two-step sequence involving the formation of an activated intermediate.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Aminolysis Acetonitrile Acetonitrile (CH₃C≡N) Pinner_Salt Ethyl Acetimidate HCl (Pinner Salt) Acetonitrile->Pinner_Salt + Ethanol (EtOH) + Anhydrous HCl (gas) Low Temperature Dimethylamine Dimethylamine ((CH₃)₂NH) Final_Product N,N-Dimethylethanimidamide HCl Pinner_Salt->Final_Product + (CH₃)₂NH

Caption: Overall reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol is based on the principles of the Pinner reaction followed by aminolysis, a method noted for its reliability in producing amidine salts.[7][8]

Materials and Reagents:

  • Acetonitrile (CH₃CN), anhydrous

  • Ethanol (CH₃CH₂OH), absolute

  • Hydrogen chloride (HCl), anhydrous gas

  • Dimethylamine ( (CH₃)₂NH ), solution in ethanol (e.g., 33 wt%) or anhydrous gas

  • Anhydrous diethyl ether ( (CH₃CH₂)₂O )

PART 1: Synthesis of Ethyl Acetimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid level, and a drying tube (e.g., filled with CaCl₂) to protect from atmospheric moisture. The entire apparatus must be thoroughly dried (e.g., oven-dried and cooled under a stream of dry nitrogen).

  • Reagent Charging: In the reaction flask, prepare a solution of anhydrous acetonitrile (1.0 mole) in absolute ethanol (1.1 moles).

  • HCl Gas Introduction: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C. Begin bubbling anhydrous hydrogen chloride gas through the stirred solution.

  • Reaction and Precipitation: Continue the introduction of HCl gas until approximately 1.1 to 1.2 moles have been absorbed. The ethyl acetimidate hydrochloride will begin to precipitate as a white crystalline solid.

  • Incubation: After the addition of HCl is complete, seal the flask and allow it to stand at a low temperature (e.g., 0-4 °C) for 24-48 hours to ensure complete crystallization.

  • Isolation of Intermediate: Quickly filter the solid precipitate under an inert atmosphere (e.g., in a glove bag or under a nitrogen blanket) to minimize exposure to moisture. Wash the crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum. This intermediate is hygroscopic and should be used promptly in the next step.

PART 2: Synthesis of N,N-Dimethylethanimidamide Hydrochloride

  • Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser topped with a drying tube, suspend the freshly prepared ethyl acetimidate hydrochloride (1.0 mole) in absolute ethanol.

  • Amine Addition: Cool the suspension in an ice bath. Slowly add a solution of dimethylamine in ethanol (approximately 2.0-2.2 moles of dimethylamine) via the dropping funnel with vigorous stirring. The addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: As the dimethylamine is added, the suspended Pinner salt will gradually dissolve, and a new precipitate, ammonium chloride (from side reactions) or dimethylammonium chloride, may form.[9] After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture by suction to remove any precipitated ammonium salts.

    • Transfer the filtrate to a round-bottom flask and remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil is then purified.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/diethyl ether. The pure N,N-dimethylethanimidamide hydrochloride should be obtained as colorless crystals. Dry the final product in a vacuum oven.

Experimental Workflow Diagram

This diagram outlines the logical progression from starting materials to the final, characterized product.

G start Start: Anhydrous Reagents (Acetonitrile, Ethanol) step1 Step 1: Pinner Salt Formation - Cool to 0°C - Bubble anhydrous HCl gas start->step1 step2 Step 2: Crystallization - Store at 0-4°C for 24h step1->step2 step3 Step 3: Isolate Intermediate - Filter under N₂ - Wash with cold Et₂O step2->step3 step4 Step 4: Aminolysis - Suspend Pinner Salt in Ethanol - Add Dimethylamine solution at <10°C step3->step4 step5 Step 5: Reaction - Stir at room temperature for 3-4h step4->step5 step6 Step 6: Work-up - Filter solids - Evaporate filtrate step5->step6 step7 Step 7: Purification - Recrystallize from Isopropanol/Et₂O step6->step7 step8 Step 8: Final Product - Dry under vacuum step7->step8 step9 Characterization (NMR, MS, MP) step8->step9

Caption: Step-by-step experimental workflow for synthesis.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized N,N-dimethylethanimidamide hydrochloride, a combination of spectroscopic and physical methods should be employed.

Analytical Technique Expected Result
¹H NMR Signals corresponding to two N-methyl groups (singlet, ~3.0-3.3 ppm), one C-methyl group (singlet, ~2.2-2.5 ppm), and broad signals for the N-H protons.
¹³C NMR Resonances for the amidine carbon (C=N), the C-methyl carbon, and the N-methyl carbons.
Mass Spectrometry (ESI+) Detection of the molecular ion for the free base [C₄H₁₀N₂]⁺ at m/z corresponding to its molecular weight.
Melting Point A sharp, defined melting point consistent with literature values for the pure compound.
FT-IR Spectroscopy Characteristic absorption bands for C=N stretching and N-H bending vibrations.

Safety and Hazard Management

The synthesis of N,N-dimethylethanimidamide hydrochloride involves several hazardous materials and requires strict adherence to safety protocols.

  • Acetonitrile: Is flammable and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.

  • Anhydrous Hydrogen Chloride: Is a highly corrosive and toxic gas. A proper gas handling system, including a trap or scrubber, is essential. Inhalation can cause severe respiratory damage.[10]

  • Dimethylamine: Is flammable, corrosive, and has a strong, unpleasant odor. It can cause severe skin and eye burns.[11] Handle only in a fume hood while wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are required. For handling concentrated reagents or gases, a face shield and appropriate respiratory protection may be necessary.

All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

References

  • NextSDS. N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information. Available from: [Link]

  • Wikipedia. Acetamidine hydrochloride. Available from: [Link]

  • Google Patents. CN113336709B - A kind of preparation method of N,N-dimethylacetamide.
  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Sciencemadness Wiki. Acetamidine hydrochloride. Available from: [Link]

  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available from: [Link]

  • Organic Syntheses. acetamidine hydrochloride. Available from: [Link]

  • NextSDS. N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • ChemBK. N,N-Dimethylacetamide. Available from: [Link]

  • Google Patents. RU2394811C2 - Method of producing acetamidine hydrochloride.
  • Wikipedia. Pinner reaction. Available from: [Link]

  • J&K Scientific LLC. Pinner Reaction. Available from: [Link]

  • PubChem. N,N-Dimethylaminoethyl chloride hydrochloride. Available from: [Link]

  • PubChem. N,N-dimethylethylenediamine hydrochloride. Available from: [Link]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. Available from: [Link]

  • Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Available from: [Link]

  • Google Patents. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
  • ResearchGate. Synthesis of N,N-dimethylethylenediamine amide derivative. i: EtOH, 120... Available from: [Link]

  • ResearchGate. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Available from: [Link]

  • Standridge. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. Available from: [Link]

  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. Available from: [Link]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available from: [Link]

  • PMC. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

Sources

Exploratory

N,N-Dimethylethanimidamide Hydrochloride: Mechanisms of Action in Pharmacological Scaffolding and Stimuli-Responsive Systems

Executive Summary N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1), commonly known as N,N-dimethylacetamidine hydrochloride, is a highly versatile bifunctional small-molecule scaffold . While it is rarely adminis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1), commonly known as N,N-dimethylacetamidine hydrochloride, is a highly versatile bifunctional small-molecule scaffold . While it is rarely administered as a standalone therapeutic, its core amidine moiety serves as a critical pharmacophore in drug discovery and a dynamic functional group in advanced materials science.

As a Senior Application Scientist, I have structured this technical guide to dissect the dual nature of this compound. We will explore its biological mechanism of action —specifically how the amidine group modulates voltage-gated sodium channels (VGSCs) and inhibits inducible nitric oxide synthase (iNOS)—and its physicochemical mechanism of action as the driving force behind CO2-switchable smart surfactants. Furthermore, this guide provides self-validating experimental protocols designed to ensure high-fidelity data generation in your laboratory.

Chemical Identity and Structural Dynamics

At its core, N,N-dimethylethanimidamide hydrochloride ( C4​H11​ClN2​ ) features a delocalized amidine group. The hydrochloride salt form is utilized almost exclusively in synthesis and formulation due to the inherent instability and hygroscopic nature of the free base . The amidine functional group exhibits a high pKa (typically ~11-12), meaning it is fully protonated at physiological pH. This persistent cationic charge is the fundamental biophysical property that dictates its interaction with both protein binding pockets and oil-water interfaces.

Biological Mechanism of Action: The Amidine Pharmacophore

When incorporated into larger molecular architectures (e.g., benzothiazine derivatives or 2-iminoazaheterocycles), the N,N-dimethylacetamidine moiety drives two primary biological mechanisms:

Target A: Voltage-Gated Sodium Channels (VGSCs)

Excitotoxicity, driven by excessive intracellular sodium and calcium accumulation, is a hallmark of neurodegenerative diseases. N,N-dimethylacetamidine derivatives act as state-dependent inhibitors of VGSCs. Rather than physically plugging the channel pore, the protonated amidine group binds allosterically to the channel, stabilizing it in its inactivated state 1. This selectively reduces the transient ( INaT​ ) and persistent ( INaP​ ) sodium currents without disrupting baseline action potential propagation, thereby offering profound neuroprotection 2.

Target B: Inducible Nitric Oxide Synthase (iNOS)

The amidine group is a well-documented structural mimic of the guanidino group found in L-arginine, the endogenous substrate for iNOS. By competitively occupying the iNOS active site, 2-iminoazaheterocycles containing the acetamidine moiety block the conversion of L-arginine to nitric oxide (NO) 3. This action rapidly quenches downstream reactive oxygen species (ROS) production, mitigating neuroinflammation.

G A N,N-dimethylacetamidine Pharmacophore B iNOS Active Site (Arginine Mimicry) A->B Competitive Binding C Voltage-Gated Na+ Channels (VGSCs) A->C Allosteric Modulation D Inhibition of NO Production B->D Blockade E Stabilization of Inactivated State C->E State-Dependent F Reduction of Oxidative Stress D->F G Reduction of INaT / INaP Excitotoxicity E->G H Neuroprotection & Cell Survival F->H G->H

Figure 1: Divergent biological pathways modulated by the N,N-dimethylacetamidine pharmacophore.

Table 1: Biological Inhibition Profiles of Amidine Derivatives
Compound ClassPrimary TargetEfficacy MetricPharmacological Outcome
Benzothiazine-acetamidinesVGSC ( INaT​ )~51.9% inhibition at 50 µMPrevention of excitotoxicity
2-IminoazaheterocyclesiNOSHigh affinity competitive blockReduction of ROS and inflammation

Physicochemical Mechanism of Action: CO2-Switchable Systems

Beyond pharmacology, the N,N-dimethylacetamidine scaffold is the foundational chemistry behind CO2-responsive switchable surfactants 4. This mechanism is highly prized in enhanced oil recovery and targeted drug delivery.

The Mechanism: When a neutral, hydrophobic long-chain N,N-dimethylacetamidine derivative is exposed to CO2​ in water, it undergoes an exothermic protonation event, converting into an amidinium bicarbonate salt . This ionic transformation drastically lowers the surface tension of the aqueous phase (often reaching γCMC​ ~33.4 mN/m), rendering the molecule highly surface-active and capable of stabilizing robust Pickering emulsions [[5]]().

The Reversal: Because the basicity of the amidine is precisely tuned, the reaction is fully reversible. Purging the system with N2​ gas while applying mild heat (65°C) drives the CO2​ out of solution, deprotonating the amidinium back to its neutral, surface-inactive state, causing instantaneous demulsification 5.

G A Neutral Amidine (Surface Inactive) B CO2 + H2O (Protonation) A->B Gas Bubbling (0-5°C) C Amidinium Bicarbonate (Cationic Surfactant) B->C pKa Shift D Pickering Emulsion Stabilization C->D Interfacial Adsorption E N2 + Heat (65°C) (Deprotonation) D->E Stimulus Reversal F Demulsification & Phase Separation E->F Desorption F->A Recyclable System

Figure 2: Physicochemical phase transition of CO2-switchable amidine surfactants.

Table 2: Physicochemical Properties of CO2-Switchable Amidine Surfactants
System StateDissolved GasAmidine FormSurface ActivityEmulsion Status
Inactive N2​ (or ambient)NeutralLowDemulsified (Phase Separated)
Active CO2​ Cationic (Amidinium)High ( γCMC​ ~33.4 mN/m)Stable Pickering Emulsion

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control.

Protocol 1: Electrophysiological Validation of Na+ Channel Inhibition (Patch-Clamp)

This protocol measures the state-dependent inhibition of INaT​ by amidine-based neuroprotectants.

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells. Rationale: These cells express high densities of endogenous VGSCs, providing a robust signal-to-noise ratio.

  • Baseline Recording (Internal Control): Hold the membrane potential at -90 mV. Causality: This hyperpolarized state ensures all Na+ channels are forced into the closed, resting conformation prior to activation. Step the voltage to +20 mV to trigger maximal channel opening and record the baseline INaT​ peak.

  • Compound Perfusion: Perfuse the amidine derivative (e.g., 50 µM) into the bath solution. Allow 3-4 minutes for equilibrium. Causality: Amidine derivatives exhibit a slow-onset, double-exponential binding kinetic; premature measurement will yield false negatives.

  • Quantification: Repeat the voltage step (-90 mV to +20 mV). Calculate the percentage reduction in the INaT​ amplitude.

  • Washout Phase (Self-Validation): Perfuse the chamber with compound-free buffer for 10 minutes and record again. Causality: If the current recovers, it validates that the inhibition was due to reversible pharmacological receptor binding, ruling out artifactual membrane disruption or cellular toxicity.

G Step1 1. Baseline Recording (Vehicle Control) Step2 2. Compound Perfusion (10-50 µM) Step1->Step2 Step3 3. Voltage Step Protocol (-90mV to +20mV) Step2->Step3 Step4 4. Current Quantification (INaT Peak) Step3->Step4 Step5 5. Washout Phase (Self-Validation) Step4->Step5 Step5->Step1 Reversibility Check

Figure 3: Self-validating patch-clamp workflow for assessing VGSC inhibition.

Protocol 2: Reversible Emulsification Assay for CO2-Switchable Surfactants

This protocol validates the stimuli-responsive nature of synthesized long-chain amidines.

  • System Initialization: Combine n-decane and an aqueous solution containing the neutral amidine surfactant (0.5 wt%) in a glass vial.

  • CO2 Bubbling (Activation): Submerge the vial in an ice bath (0–5 °C) and bubble CO2​ gas at 160 mL/min for 80 minutes. Causality: CO2​ solubility in water is inversely proportional to temperature. The ice bath maximizes the formation of carbonic acid, driving the protonation of the amidine to completion.

  • Conductivity Tracking (Self-Validation): Monitor the electrical conductivity of the aqueous phase during bubbling. Causality: A sharp increase in conductivity validates that the phase change is driven by the ionic conversion (formation of amidinium and bicarbonate ions), confirming the chemical mechanism rather than mere mechanical agitation.

  • Homogenization: Shear the mixture at 10,000 rpm for 2 minutes to form a stable milky Pickering emulsion.

  • N2 Bubbling (Deactivation): Heat the emulsion to 65 °C and bubble N2​ gas at 160 mL/min for 80 minutes. Causality: Heating decreases gas solubility, and N2​ acts as a sweep gas to drive off CO2​ . This shifts the equilibrium, deprotonating the surfactant and causing rapid, visible phase separation (demulsification).

References

  • CymitQuimica. "CAS: 2909-15-1 - CymitQuimica: N,N-Dimethylethanimidamide hydrochloride." CymitQuimica Product Catalog.
  • University of Siena (USiena Air). "Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents." Institutional Repository.
  • National Institutes of Health (NIH). "Synthesis and Kinetics of CO2-Responsive Gemini Surfactants." PMC Database.
  • American Chemical Society (ACS). "Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes." ACS Omega.
  • Royal Society of Chemistry (RSC). "CO2/N2 triggered switchable Pickering emulsions stabilized by alumina nanoparticles in combination with a conventional anionic surfactant." RSC Publishing.

Sources

Foundational

Spectroscopic Characterization of N,N-Dimethylethanimidamide Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-dimethylethanimidamide hydrochloride (CAS Number: 2909-15-1), a valuable reagent in synthetic organic chemistry.[1] The following secti...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-dimethylethanimidamide hydrochloride (CAS Number: 2909-15-1), a valuable reagent in synthetic organic chemistry.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

N,N-dimethylethanimidamide hydrochloride is the salt formed from the protonation of N,N-dimethylethanimidamide. The positive charge on the amidinium moiety is delocalized across the C-N bonds, resulting in a resonance-stabilized cation. This delocalization has significant implications for its spectroscopic signatures.

Caption: Molecular structure of N,N-dimethylethanimidamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N,N-dimethylethanimidamide hydrochloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of N,N-dimethylethanimidamide hydrochloride is expected to be relatively simple, reflecting the symmetry of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.25Singlet3HC-CH₃
~2.95Singlet6HN-(CH₃ )₂

Source: BenchChem[2]

Expert Interpretation:

  • The singlet at approximately 2.25 ppm is assigned to the three protons of the methyl group attached to the central carbon of the ethanimidamide backbone. Its singlet nature indicates no adjacent protons to couple with.

  • The singlet at around 2.95 ppm corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom. The equivalence of these two methyl groups is a result of free rotation around the C-N bond. In some amine hydrochlorides, restricted rotation or proton exchange dynamics can lead to peak broadening or even the appearance of separate signals for the N-methyl groups, though a single sharp singlet is more common.[3]

  • The protons on the nitrogen atoms will likely undergo rapid exchange with a protic solvent (like D₂O or CD₃OD), often resulting in a broad, low-intensity signal or no observable peak at all.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~18C -CH₃
~38N-(C H₃)₂
~168C =N

Note: These are estimated chemical shifts based on related structures and general principles, as a definitive published spectrum was not available in the initial search.

Expert Interpretation:

  • The upfield signal around 18 ppm is characteristic of a methyl carbon attached to another carbon.

  • The signal around 38 ppm is typical for methyl carbons attached to a nitrogen atom.

  • The most downfield signal, expected around 168 ppm, is assigned to the central carbon of the amidinium group. This significant downfield shift is due to the deshielding effect of the two adjacent electronegative nitrogen atoms and the delocalized positive charge. For comparison, the carbon of the C=N group in acetamidine hydrochloride appears at approximately 165.4 ppm.[4]

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the compound's salt nature and high polarity. D₂O is often preferred for observing exchangeable protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of N,N-dimethylethanimidamide hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, due to its low solubility in polar solvents, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is often used for aqueous samples.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be employed.

cluster_workflow NMR Sample Preparation Workflow Start Start Dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent Start->Dissolve Add_Standard Add internal standard (e.g., TSP for D₂O) Dissolve->Add_Standard Transfer Transfer to NMR tube Add_Standard->Transfer Acquire Acquire spectra on NMR spectrometer Transfer->Acquire End End Acquire->End

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (from NH₂⁺)
~3000-2850MediumC-H stretching (aliphatic)
~1680-1650StrongC=N stretching (amidinium)
~1460MediumC-H bending (asymmetric)
~1380MediumC-H bending (symmetric)
~1200-1000MediumC-N stretching

Note: These are predicted vibrational frequencies based on the functional groups present and data from similar compounds like acetamidine hydrochloride and dimethylamine hydrochloride.[5][6]

Expert Interpretation:

  • The broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the protonated amine group. Hydrogen bonding in the solid state contributes to the broadening of this peak.[7]

  • The peaks in the 3000-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups.

  • A strong absorption between 1680 and 1650 cm⁻¹ is expected for the C=N stretching of the amidinium ion. This is a key diagnostic peak.

  • The absorptions in the fingerprint region (below 1500 cm⁻¹) correspond to various bending and stretching vibrations, including C-H bending and C-N stretching.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of N,N-dimethylethanimidamide hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features. For N,N-dimethylethanimidamide hydrochloride, electrospray ionization (ESI) would be the most suitable ionization technique due to the compound's ionic nature.

Expected Observations (ESI-MS):

  • Molecular Ion: A prominent peak corresponding to the cation [C₄H₁₁N₂]⁺ at m/z 87.10. The molecular weight of the full hydrochloride salt is 122.6 g/mol .[2]

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. The fragmentation pattern will be highly dependent on the instrument parameters.

Hypothesized Fragmentation Pathway (Electron Ionization - for the free base):

While ESI is preferred for the salt, considering the fragmentation of the free base (N,N-dimethylethanimidamide, M.W. 86.14) under electron ionization (EI) can provide structural insights.

cluster_fragmentation Hypothetical EI-MS Fragmentation M_plus [C₄H₁₀N₂]⁺˙ m/z = 86 Fragment_1 [C₃H₇N₂]⁺ m/z = 71 (-CH₃) M_plus->Fragment_1 α-cleavage Fragment_2 [C₂H₅N]⁺˙ m/z = 43 (-HN(CH₃)₂) M_plus->Fragment_2 cleavage

Caption: A simplified, hypothetical fragmentation pathway for the free base.

Expert Interpretation of Fragmentation:

  • Loss of a methyl group (•CH₃) from the molecular ion of the free base would result in a fragment at m/z 71.

  • Cleavage of the C-N bond could lead to a fragment corresponding to the dimethylamino group or the remaining part of the molecule. The stability of the resulting carbocations and radical species will dictate the most favorable fragmentation pathways. The observation of a fragment at m/z 44 is common for compounds containing a dimethylamino moiety, arising from α-cleavage.[8]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of N,N-dimethylethanimidamide hydrochloride in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid to aid in protonation. A typical concentration is in the range of 1-10 µg/mL.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: The mass spectrometer is operated in positive ion mode. The capillary voltage, cone voltage, and other source parameters are optimized to achieve a stable signal and control the degree of fragmentation. Data is acquired over a relevant m/z range (e.g., 50-200).

Conclusion

The spectroscopic data of N,N-dimethylethanimidamide hydrochloride are consistent with its proposed structure. The NMR spectra confirm the presence of the C-methyl and N,N-dimethyl groups in a 1:2 ratio. IR spectroscopy identifies the key N-H, C-H, and C=N functional groups. Mass spectrometry confirms the molecular mass of the cationic species. This comprehensive spectroscopic analysis provides a robust fingerprint for the identification and characterization of this important chemical compound.

References

  • NextSDS. N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3. [Link]

  • Acta Chemica Scandinavica. A Convenient Preparation of Acetamidine. [Link]

  • Wikipedia. Acetamidine hydrochloride. [Link]

  • NIST WebBook. Dimethylamine hydrochloride. [Link]

  • ResearchGate. A structural and spectroscopic investigation of the hydrochlorination of 4,4′-methylenedianiline. [Link]

  • Chemistry Stack Exchange. Mass spectrum of N,N-dimethylaminoethane. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N,N-Dimethylethanimidamide Hydrochloride in Organic Solvents

Introduction N,N-Dimethylethanimidamide hydrochloride, also known as dimethylacetamidine hydrochloride, is a valuable reagent in organic synthesis and a structural motif in medicinal chemistry. Its utility in various app...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-Dimethylethanimidamide hydrochloride, also known as dimethylacetamidine hydrochloride, is a valuable reagent in organic synthesis and a structural motif in medicinal chemistry. Its utility in various applications—from the formation of heterocyclic compounds to its role as a precursor in drug development—is fundamentally governed by its solubility in different solvent systems. Understanding and predicting this solubility is a critical parameter for reaction optimization, purification, formulation, and process scale-up.

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylethanimidamide hydrochloride. It is designed for researchers, chemists, and pharmaceutical scientists, offering both theoretical insights and practical, field-proven experimental protocols to empower users to make informed decisions in their work. We will explore the physicochemical properties of the compound, present available solubility data, and detail robust methodologies for its empirical determination.

Physicochemical Properties & Structural Analysis

To understand the solubility behavior of N,N-dimethylethanimidamide hydrochloride, it is essential to first consider its molecular structure and key physicochemical properties. The compound is the hydrochloride salt of an amidine, which imparts specific characteristics that dictate its interaction with various solvents.

Key Structural Features:

  • Amidinium Cation: The core functional group is the protonated amidine, forming an amidinium cation. This feature introduces a formal positive charge, which is delocalized across the C-N bonds, and provides hydrogen bond donors.

  • Hydrochloride Anion: The presence of the chloride counter-ion makes the compound a salt, significantly increasing its polarity compared to the corresponding free base.

  • N,N-Dimethyl Groups: These groups add some nonpolar character and steric bulk to the molecule.

These features suggest that the compound will behave as a polar, ionic organic salt. Its solubility will be highest in polar solvents capable of solvating both the amidinium cation and the chloride anion.

Table 1: Physicochemical Properties of N,N-Dimethylethanimidamide Hydrochloride

PropertyValueSource
CAS Number 2909-15-1[1]
Molecular Formula C4H11ClN2
Molecular Weight 122.60 g/mol
Appearance White to off-white crystalline solid (Typical)General Knowledge
Melting Point Data not readily available
pKa (of conjugate acid) Estimated to be in the range of 10-12General Amidine Knowledge

Solubility Profile in Organic Solvents

The guiding principle for solubility is "like dissolves like." As a polar organic salt, N,N-dimethylethanimidamide hydrochloride is expected to be most soluble in polar protic solvents and polar aprotic solvents, with decreasing solubility in solvents of lower polarity. Direct, quantitative public data is sparse; however, based on the compound's structure and the behavior of similar amidine salts, a qualitative profile can be predicted and must be confirmed experimentally.[2][3]

Table 2: Predicted Qualitative Solubility of N,N-Dimethylethanimidamide Hydrochloride

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityRationale for Prediction
Polar Protic Water (H₂O)SolubleExcellent at solvating both cations and anions through hydrogen bonding and high dielectric constant.
Methanol (MeOH)SolublePolar protic solvent capable of hydrogen bonding.
Ethanol (EtOH)Soluble to Sparingly SolubleLower polarity than methanol may reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to solvate cations effectively. Often used for challenging organic salts.[4]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, a highly polar aprotic solvent.
N,N-Dimethylacetamide (DMAc)SolubleA highly polar aprotic solvent known for its excellent solvating power for polymers and salts.[5][6][7]
Acetonitrile (MeCN)Sparingly SolublePolar aprotic, but generally a weaker solvent for salts than DMSO or DMF.
Moderately Polar AcetoneSlightly Soluble to InsolubleLower polarity and dielectric constant.
Ethyl Acetate (EtOAc)InsolubleInsufficient polarity to effectively solvate the ionic lattice.
Dichloromethane (DCM)InsolubleLow polarity.
Nonpolar TolueneInsolubleVan der Waals forces are insufficient to overcome the strong ionic interactions of the salt.
HexanesInsolubleHighly nonpolar.
Diethyl EtherInsolubleOften used as an anti-solvent to precipitate organic salts from reaction mixtures.[2]

Experimental Protocols for Solubility Determination

For precise and reliable data, empirical determination is essential. The following protocols are presented in order of increasing complexity and accuracy, providing options for both rapid screening and rigorous quantitative analysis.

Protocol: Rapid Qualitative Assessment

This method is designed for a quick, preliminary assessment of solubility in a range of solvents, which is invaluable for selecting solvents for reactions or initial purification trials.

Methodology:

  • Preparation: Dispense approximately 10-20 mg of N,N-dimethylethanimidamide hydrochloride into a series of clean, dry, labeled vials (one for each solvent).

  • Solvent Addition: Add the chosen solvent to each vial in 0.5 mL increments.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[8]

  • Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved.

  • Iteration: Continue adding solvent up to a total volume of 2.0 mL.

  • Classification:

    • Soluble: Dissolves completely in ≤ 1.0 mL.

    • Sparingly Soluble: Dissolves partially or completely between 1.0 mL and 2.0 mL.

    • Insoluble: Little to no solid dissolves even after adding 2.0 mL.

G cluster_prep Preparation cluster_exp Experimental Loop (Repeat for each solvent) cluster_res Result Classification A Weigh 10-20 mg of compound into labeled vials B Add 0.5 mL of solvent A->B C Vortex / Agitate for 30-60 sec B->C D Solid Dissolved? C->D E Add another 0.5 mL (Max Total: 2.0 mL) D->E No F Classify as Soluble, Sparingly Soluble, or Insoluble D->F Yes E->C

Caption: Workflow for Rapid Qualitative Solubility Assessment.

Protocol: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature.

Core Principle & Justification: This method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is constant and independent of time. Adding an excess of solid guarantees that the solution becomes saturated, and the extended equilibration time (24-72 hours) allows the dissolution and crystallization rates to become equal.[11][12][13]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of N,N-dimethylethanimidamide hydrochloride to a sealed vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means enough solid remains undissolved to be clearly visible upon equilibration.

  • Equilibration: Place the sealed vials in a constant-temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[14] Preliminary studies can be run to confirm the time required to reach a plateau in concentration.[12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Clarification (Critical Step): Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[15]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[15]

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Clarification cluster_analysis 4. Analysis A Add excess solid to a known volume of solvent B Agitate in shaker bath at constant temperature (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Withdraw supernatant with syringe C->D E Filter through 0.22 µm PTFE syringe filter D->E F Dilute filtrate accurately E->F G Quantify concentration via HPLC-UV F->G H Calculate original saturated concentration G->H

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Conclusion

N,N-Dimethylethanimidamide hydrochloride is an ionic organic salt whose solubility is dominated by solvent polarity. It exhibits high solubility in polar protic solvents like water and methanol, and polar aprotic solvents such as DMSO and DMF. Its solubility progressively decreases in less polar media and it is effectively insoluble in nonpolar solvents like hexanes and toluene.

For any application, from synthetic chemistry to pharmaceutical formulation, it is strongly recommended that researchers empirically validate these predictions. The rapid qualitative assessment protocol offers a swift method for solvent screening, while the quantitative shake-flask method provides the definitive, thermodynamically accurate solubility data required for robust process development and scientific rigor.

References

  • ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • NextSDS. (n.d.). N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information. Available at: [Link]

  • Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • NextSDS. (n.d.). N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information. Available at: [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Available at: [Link]

  • Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Available at: [Link]

  • ACS Publications. (2010). A New Class of Antitumor trans-Amine-Amidine-Pt(II) Cationic Complexes. Available at: [Link]

Sources

Foundational

Thermal Stability and Degradation Kinetics of N,N-Dimethylethanimidamide Hydrochloride: A Comprehensive Guide

Executive Summary N,N-Dimethylethanimidamide hydrochloride (CAS 2909-15-1), frequently referred to as N,N-dimethylacetamidine hydrochloride, is a highly versatile building block utilized extensively in the synthesis of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethylethanimidamide hydrochloride (CAS 2909-15-1), frequently referred to as N,N-dimethylacetamidine hydrochloride, is a highly versatile building block utilized extensively in the synthesis of nitrogen-rich heterocycles (such as pyrimidines and imidazoles) and as a robust ligand precursor in organometallic catalysis[1]. While the hydrochloride salt is intentionally engineered to mitigate the inherent thermodynamic instability of the free amidine base[2], it introduces a critical operational variable: profound hygroscopicity[1].

As a Senior Application Scientist, I have observed that the majority of yield inconsistencies and reaction failures involving this compound do not stem from intrinsic chemical reactivity, but rather from a failure to control its thermal environment in the presence of moisture. This whitepaper dissects the thermodynamic and kinetic stability of N,N-dimethylethanimidamide hydrochloride, providing researchers and process chemists with actionable insights into its degradation pathways, analytical profiling methods, and optimized handling protocols.

Physicochemical Profiling & Structural Dynamics

The amidine functional group is characterized by a resonance-stabilized structure. In its free base form, N,N-dimethylacetamidine is highly susceptible to self-condensation and hydrolysis at room temperature[2][3]. By converting it to the hydrochloride salt, the imine nitrogen is protonated, locking the molecule into a stable amidinium cation. This electronic delocalization significantly increases the activation energy required for nucleophilic attack, thereby granting the molecule its shelf stability.

However, this ionic nature renders the compound highly deliquescent[1]. The thermal stability of N,N-dimethylethanimidamide hydrochloride is not an absolute constant; it is a conditional property strictly dictated by the presence or absence of atmospheric moisture.

Mechanistic Causality of Thermal Degradation

Understanding the causality behind experimental failures requires differentiating between two distinct thermal degradation pathways. Process chemists must account for these mechanisms to prevent the loss of amidine stoichiometry during scale-up.

Pathway A: Moisture-Accelerated Thermal Hydrolysis When exposed to ambient humidity, the salt rapidly absorbs water into its crystal lattice[1]. If thermal energy is subsequently applied (e.g., heating a reaction mixture above 60°C–80°C), the absorbed water acts as a potent nucleophile. The thermal energy overcomes the resonance stabilization of the amidinium ion, leading to the irreversible cleavage of the C=N bond. This hydrolysis yields N,N-dimethylacetamide (DMAc) and ammonium chloride. Because DMAc is highly stable thermally (boiling point ~165°C)[4], this degradation pathway acts as a thermodynamic sink, completely destroying the starting material.

Pathway B: High-Temperature Thermolysis (Anhydrous) Under strictly anhydrous conditions, the hydrochloride salt exhibits robust thermal stability. However, at elevated temperatures approaching its decomposition point (typically >150°C), the compound undergoes anhydrous thermolysis[5]. This mechanism involves deamination (the loss of dimethylamine) and the sublimation of hydrogen chloride, ultimately leading to the formation of complex polymeric degradation products and triazines via self-condensation[3].

ThermalDegradation A N,N-Dimethylethanimidamide HCl (Anhydrous, Stable) B Moisture Absorption (Deliquescence) A->B Humid Environment E Anhydrous Thermolysis (> 150°C) A->E Dry Heating C Thermal Hydrolysis (> 60°C - 80°C) B->C Heat Applied D N,N-Dimethylacetamide + NH4Cl C->D C=N Cleavage F Deamination Products (Triazines, Dimethylamine) E->F Thermal Breakdown

Fig 1: Thermal degradation pathways of N,N-dimethylethanimidamide HCl based on moisture.

Empirical Data & Thermal Stability Metrics

To facilitate rapid decision-making during process development, the quantitative thermal behavior of N,N-dimethylethanimidamide hydrochloride is summarized in the table below.

Environmental ConditionTemperature RangePrimary Degradation MechanismExpected Stability / Impact
Anhydrous (Inert Gas) 0°C to 30°CNone (Thermodynamically Stable)> 24 Months (Optimal Storage)
Anhydrous (Inert Gas) 80°C to 100°CNegligibleStable for standard reaction durations (e.g., 24h)
Anhydrous (Inert Gas) > 150°CThermolysis / DeaminationRapid decomposition; loss of structural integrity
Ambient Humidity (>40% RH) 20°C to 30°CDeliquescence (Physical change)Chemical stability maintained, but stoichiometry skewed
Ambient Humidity (>40% RH) > 60°CThermal HydrolysisRapid conversion to N,N-dimethylacetamide[4]

Experimental Protocols for Thermal Profiling

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate internal controls to accurately profile the thermal stability of your specific batch.

Protocol 1: Intrinsic Thermal Profiling via TGA/DSC

This protocol determines the absolute thermal degradation point in the absence of solvent effects.

  • Sample Preparation: Dry a 10 mg sample of N,N-dimethylethanimidamide hydrochloride in a vacuum oven at 40°C for 12 hours to remove trace surface moisture.

  • Crucible Loading: Transfer the sample into an aluminum oxide crucible inside a nitrogen-purged glovebox to prevent re-hydration.

  • Internal Control: Load an empty, identical crucible as the reference standard to validate baseline instrument calibration.

  • Thermal Ramping: Program the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) to ramp from 25°C to 300°C at a rate of 10°C/min under a continuous dry nitrogen flow (50 mL/min).

  • Data Interpretation: The DSC curve will show an endothermic peak corresponding to the melting point (typically accompanied by decomposition), while the TGA curve will validate the exact temperature at which mass loss (deamination/HCl sublimation) initiates.

Protocol 2: Forced Degradation via Moisture-Thermal Stress

This protocol simulates real-world reaction conditions to quantify the rate of thermal hydrolysis.

  • Solution Preparation: Prepare a 0.1 M solution of the amidine salt in a solvent mixture of Acetonitrile/Water (90:10 v/v).

  • System Validation (Control): Aliquot 1 mL of the solution into a sealed vial and store it at 20°C. This room-temperature control validates that any observed degradation in the test sample is purely thermally driven.

  • Thermal Stress: Aliquot 1 mL into a second sealed vial and submerge it in a pre-heated oil bath at 80°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 1h, 4h, and 12h intervals. Immediately quench the aliquots by diluting them 1:10 in ice-cold anhydrous acetonitrile.

  • LC-MS Analysis: Analyze the samples via LC-MS. Monitor the disappearance of the amidinium parent ion (m/z 87) and the appearance of the N,N-dimethylacetamide byproduct (m/z 88) to calculate the degradation half-life.

Handling, Storage, and Formulation Guidelines

Based on the mechanistic data, the following field-proven guidelines must be strictly adhered to:

  • Storage: The compound must be stored in a tightly sealed container within a desiccator, ideally backfilled with argon or dry nitrogen, and kept in a cool, dark environment[1].

  • In Situ Neutralization: In many synthetic workflows (e.g., Pinner pyrimidine synthesis), the hydrochloride salt must be neutralized to the free base using alkoxides (like sodium ethoxide)[2][3]. Critical Insight: This neutralization must be performed at temperatures strictly below 30°C[2]. If the base is added at elevated temperatures, the transient free base will rapidly decompose or self-condense before it can react with the target electrophile. Only after complete neutralization and addition of the coupling partner should the thermal ramp be initiated.

  • Solvent Selection: Always utilize anhydrous solvents (e.g., dry ethanol or DMSO) when operating above 60°C to completely shut down Pathway A (Thermal Hydrolysis)[3].

References

  • ACS Publications. "Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process". Organic Process Research & Development. URL: [Link]

Sources

Exploratory

N,N-Dimethylethanimidamide Hydrochloride (CAS 2909-15-1): A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1) is a reactive chemical intermediate with significant potential in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1) is a reactive chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the development of novel heterocyclic compounds for the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, and presumed reactivity based on the established chemistry of related N,N-dialkyl amidines. While specific literature on this particular hydrochloride salt is limited, this document extrapolates from the broader class of amidines to offer insights into its synthesis, handling, and potential applications. We will delve into the mechanistic principles governing its utility as a synthetic building block and provide generalized protocols that can be adapted for its use in a research and development setting.

Introduction: The Synthetic Potential of Amidines

Amidines are a class of organic compounds characterized by the R-C(NR')NR''R''' functional group. Their unique electronic structure, featuring a nucleophilic imino nitrogen and an electrophilic carbon atom, renders them versatile synthons in organic chemistry. The hydrochloride salt of an amidine, such as N,N-dimethylethanimidamide hydrochloride, serves to stabilize the otherwise reactive free base, allowing for convenient storage and handling. Upon deprotonation, the liberated N,N-dimethylethanimidamide can act as a potent nucleophile or a precursor to various heterocyclic systems.

While its isomer, N,N'-dimethylethanimidamide hydrochloride, is a well-documented reagent for the construction of pyrimidines and imidazoles, the N,N-disubstituted analogue remains a less explored, yet potentially valuable, tool for the discerning synthetic chemist. This guide aims to bridge the knowledge gap by providing a comprehensive overview of its known properties and a scientifically grounded projection of its synthetic utility.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 2909-15-1[1][2][3][4]
Molecular Formula C₄H₁₁ClN₂[1][3]
Molecular Weight 122.6 g/mol [3]
Synonyms Dimethyl-acetamidinium-chlorid
Appearance Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Note: Some properties are predicted based on the general characteristics of low molecular weight hydrochloride salts of amines and amidines, as specific experimental data for this compound is not widely available in published literature.

Health and Safety Information

Predicted Hazard Classifications:

  • Skin Irritation: Assumed to be a skin irritant.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed to prevent moisture absorption, as the compound is likely hygroscopic.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

General Synthesis of N,N-Dialkyl Amidines: A Probable Route

Specific, peer-reviewed synthesis protocols for N,N-dimethylethanimidamide hydrochloride are not widely published. However, the synthesis of N,N-dialkyl amidines can generally be achieved through several established methods.[5][6] The most probable route to N,N-dimethylethanimidamide would involve the reaction of a suitable precursor with dimethylamine.

One common method for amidine synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate, followed by reaction with an amine.[6] An adaptation of this for a N,N-dialkyl amidine is presented below as a generalized, conceptual protocol.

Conceptual Synthetic Workflow

G acetonitrile Acetonitrile imidate Ethyl acetimidate hydrochloride (Pinner Salt) acetonitrile->imidate  Pinner Reaction hcl_etoh HCl in Ethanol product N,N-Dimethylethanimidamide hydrochloride imidate->product  Amination dma Dimethylamine dma->product

Caption: Conceptual Pinner reaction workflow for N,N-dimethylethanimidamide HCl synthesis.

Generalized Experimental Protocol (Conceptual)
  • Imidate Formation: Acetonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of acetyl chloride in ethanol is added to generate HCl in situ. The reaction is stirred at low temperature and then allowed to warm to room temperature to form the ethyl acetimidate hydrochloride (Pinner salt).

  • Amine Addition: The reaction mixture containing the Pinner salt is cooled again in an ice bath. A solution of dimethylamine in a suitable solvent is added dropwise.

  • Reaction and Isolation: The reaction is allowed to proceed, often with warming, until completion. The solvent is then removed under reduced pressure, and the resulting crude N,N-dimethylethanimidamide hydrochloride is purified, typically by recrystallization.

Reactivity and Applications in Organic Synthesis

The synthetic utility of N,N-dimethylethanimidamide hydrochloride lies in the reactivity of its corresponding free base. The free amidine possesses a nucleophilic nitrogen atom and can participate in a variety of chemical transformations.

Role in Heterocyclic Synthesis

N,N-dialkyl amidines are valuable precursors for the synthesis of various nitrogen-containing heterocycles.[7] By reacting with bifunctional electrophiles, they can undergo cyclocondensation reactions to form five- or six-membered rings.

A plausible application of N,N-dimethylethanimidamide is in the synthesis of substituted pyrimidines. The reaction would likely proceed via the condensation of the amidine with a 1,3-dicarbonyl compound or its equivalent.

G cluster_reactants Reactants amidine N,N-Dimethylethanimidamide (free base) intermediate Cyclized Intermediate amidine->intermediate  Nucleophilic Attack diketone 1,3-Diketone diketone->intermediate product Substituted Pyrimidine intermediate->product  Dehydration h2o H₂O

Caption: Proposed reaction pathway for pyrimidine synthesis using N,N-dimethylethanimidamide.

Use as a Reagent in Functional Group Transformations

N,N-dialkyl amidines can also be employed as reagents for various functional group interconversions. For example, they can be used to introduce a dimethylamino group or to activate other functional groups for subsequent reactions.

Applications in Drug Development

The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, contributing to factors such as solubility, bioavailability, and receptor binding.[8] The incorporation of an amidine functionality can also impart desirable medicinal properties. Substituted amidines have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects.[9]

Given this, N,N-dimethylethanimidamide hydrochloride represents a potential building block for the synthesis of novel drug candidates. Its ability to participate in the construction of heterocyclic cores, which are prevalent in medicinal chemistry, makes it a reagent of interest for drug discovery programs.

Conclusion

N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1) is a chemical entity with considerable, albeit largely unexplored, potential in synthetic organic chemistry. While specific literature on this compound is sparse, a thorough understanding of the chemistry of N,N-dialkyl amidines allows for a confident prediction of its reactivity and applications. As a stable precursor to a reactive amidine, it is well-suited for use as a building block in the synthesis of complex molecules, particularly nitrogen-containing heterocycles of interest in pharmaceutical and materials science research. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the synthetic utility of this promising reagent.

References

  • Organic Chemistry Portal. (n.d.). Amidine synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Sondhi, S. M., et al. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(12), 2797-2805. Retrieved from [Link]

  • IntechOpen. (2020, May 13). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]

  • ChemExpress. (n.d.). CAS 2909-15-1|N,N-Dimethylethanimidamide hydrochloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). N,N-dimethylethanimidamide hydrochloride-2909-15-1. Retrieved from [Link]

  • SciELO. (2024, April 12). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Retrieved from [Link]

  • PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

Foundational

Purity Analysis of N,N-Dimethylethanimidamide Hydrochloride: A Comprehensive Analytical Strategy

Introduction: The Analytical Bottleneck N,N-dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hydrochloride; CAS 2909-15-1) is a highly polar, low-molecular-weight amidine salt. In pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck

N,N-dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hydrochloride; CAS 2909-15-1) is a highly polar, low-molecular-weight amidine salt. In pharmaceutical development and chemical manufacturing, quantifying the purity of such compounds presents a distinct set of analytical bottlenecks.

Because amidines are strong bases (pKa ~12), the molecule exists entirely as a protonated amidinium cation in standard aqueous solutions. This extreme hydrophilicity renders traditional Reversed-Phase Liquid Chromatography (RP-HPLC) virtually useless, as the analyte elutes at the void volume with zero retention. Furthermore, the molecule lacks a conjugated π-electron system, meaning it exhibits negligible ultraviolet (UV) absorbance above 220 nm. Relying on low-wavelength UV detection (e.g., 205–210 nm) introduces severe baseline drift from mobile phase absorbance, destroying quantitative reliability.

To achieve a scientifically rigorous, self-validating purity analysis, we must abandon RP-HPLC-UV and engineer a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) .

G A N,N-dimethylethanimidamide HCl Highly Polar, Basic, No UV Chromophore B Chromatographic Selection Why HILIC over RP-HPLC? A->B C Reversed-Phase (RP-HPLC) Result: Void Volume Elution B->C Avoid D HILIC (Amide Stationary Phase) Result: Strong Retention via Partitioning B->D Optimal E Detector Selection Why CAD/MS over UV? D->E F UV Detection (<220 nm) Result: High Baseline Noise, Poor Sensitivity E->F Avoid G Charged Aerosol Detection (CAD) Result: Mass-Uniform Response E->G Quantitation H Mass Spectrometry (ESI+) Result: Exact Mass (m/z 87.1) & Structural ID E->H Identification

Decision matrix for chromatographic and detection strategy of polar amidine salts.

Mechanistic Grounding: Why HILIC-CAD?

The HILIC Partitioning Mechanism

HILIC operates counter-intuitively compared to RP-HPLC. By utilizing a highly organic mobile phase (typically >80% acetonitrile) and a polar stationary phase (such as an amide-bonded silica), a semi-immobilized, water-rich sublayer forms on the surface of the stationary phase . The highly polar N,N-dimethylacetamidinium cation partitions out of the hydrophobic bulk mobile phase and into this aqueous sublayer, achieving robust retention.

An amide-bonded stationary phase is specifically chosen over bare silica to prevent irreversible secondary electrostatic interactions (ion-exchange) with the strongly basic amidine, which would otherwise cause severe peak tailing .

HILIC_Mech Mobile Bulk Mobile Phase (>80% Acetonitrile) Aqueous Water-Rich Sublayer (Immobilized on Phase) Mobile->Aqueous Analyte Partitioning Stationary Amide Bonded Phase (Silica Substrate) Aqueous->Stationary Hydrogen Bonding & Electrostatic Interactions Analyte Amidinium Cation [M+H]+ Analyte->Mobile Elution Analyte->Aqueous Retention

HILIC retention mechanism for N,N-dimethylacetamidinium via sublayer partitioning.

Universal Detection via CAD

Because N,N-dimethylethanimidamide lacks a chromophore, UV detection is inadequate. While derivatization (e.g., with isocyanates) is possible for GC/HPLC-UV analysis of amidines , it introduces variability and limits the ability to detect unknown, non-derivatizable impurities.

Charged Aerosol Detection (CAD) is a universal, mass-flow-dependent detector that measures any non-volatile analyte regardless of its optical properties . By nebulizing the eluent, evaporating the volatile mobile phase, and applying a positive charge to the remaining analyte particles, CAD provides a uniform response for the API and all non-volatile impurities (such as inorganic salts or synthetic precursors).

Step-by-Step Methodology: Self-Validating Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The method incorporates internal checkpoints (System Suitability Testing) that must pass before the instrument is permitted to analyze unknown samples.

Phase 1: Reagent & Sample Preparation

Causality Check: In HILIC, the sample diluent must closely match the initial highly organic mobile phase. Injecting a sample dissolved in 100% water will disrupt the immobilized water layer on the column, leading to peak splitting and retention time shifts.

  • Diluent Preparation: Prepare a solution of 85:15 (v/v) Acetonitrile:Water.

  • Buffer Preparation: Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid. Why? The acidic pH ensures the amidine is fully protonated, while the formate buffer provides the ionic strength necessary to shield residual silanols on the column, ensuring sharp peak shapes.

  • Sample Preparation: Accurately weigh 10.0 mg of N,N-dimethylethanimidamide hydrochloride. Dissolve in 10.0 mL of the prepared diluent to yield a 1.0 mg/mL solution. Vortex for 60 seconds and sonicate for 5 minutes. Filter through a 0.2 µm PTFE syringe filter.

Phase 2: Chromatographic & Detector Parameters
  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 mm × 100 mm, 1.7 µm particle size.

  • Column Temperature: 40 °C (Maintains low backpressure and stabilizes partitioning kinetics).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • CAD Settings: Evaporator temperature set to 50 °C; Data collection rate 10 Hz; Filter constant 3.6 s.

  • MS Settings (In-line): Electrospray Ionization (ESI) in positive mode. Capillary voltage 3.0 kV. Scan range m/z 50–500.

Phase 3: Gradient Elution Profile

The gradient begins with high organic content to maximize retention, slowly increasing the aqueous phase to elute the highly polar amidine and its impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)CurveSystem State
0.0595InitialSublayer equilibration
2.0595IsocraticAnalyte partitioning
10.04060LinearElution of polar impurities
12.04060IsocraticColumn wash
12.1595StepReturn to initial conditions
20.0595IsocraticRe-equilibration

Data Interpretation & System Suitability

Expected Impurity Profile

During the synthesis of N,N-dimethylethanimidamide, several process-related impurities and degradation products can emerge. The most common degradation pathway is hydrolysis, yielding N,N-dimethylacetamide and ammonium chloride.

Table 2: Quantitative Data Summary & Expected Elution Profile

Analyte / ImpurityExact MassESI+ m/zRelative Retention Time (RRT)CAD LOD (ng on column)
N,N-dimethylacetamide (Hydrolysis product)87.0788.10.45~2.0
Dimethylamine (Synthetic precursor)45.0646.10.65~5.0
N,N-dimethylethanimidamide (API) 86.08 87.1 1.00 ~1.5
Ammonium Chloride (Inorganic byproduct)53.0018.0 (NH4+)1.35~3.0
The Self-Validating Checkpoint (System Suitability)

Before quantifying the purity of the batch, the analytical sequence must autonomously prove its validity. The sequence must begin with a System Suitability Test (SST) injection containing the API spiked with 1.0% N,N-dimethylacetamide.

Proceed to sample analysis ONLY IF the following criteria are met:

  • Resolution ( Rs​ ): The resolution between N,N-dimethylacetamide and the API must be ≥3.0 . Causality: Confirms the water-rich sublayer is fully formed and the column is not overloaded.

  • Tailing Factor ( Tf​ ): The tailing factor of the API peak must be ≤1.5 . Causality: Confirms the ammonium formate buffer is effectively masking secondary ion-exchange interactions.

  • Precision: Six replicate injections of the API standard must yield a CAD peak area Relative Standard Deviation (RSD) of ≤2.0% . Causality: Confirms nebulizer stability and consistent mass-flow response.

By adhering to this framework, researchers can ensure that the purity analysis of N,N-dimethylethanimidamide hydrochloride is not only accurate but mechanistically sound and universally reproducible.

References

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Source: MDPI. URL:[Link]

  • Title: HILIC to the Rescue: Pharmaceutical Development Case Examples. Source: LCGC International. URL:[Link]

  • Title: Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. Source: ResearchGate. URL:[Link]

  • Title: Material Identification by HPLC with Charged Aerosol Detection. Source: LCGC International. URL:[Link]

Exploratory

An In-Depth Technical Guide to N,N-Dimethylethanimidamide Hydrochloride: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethylethanimidamide hydrochloride, a member of the amidine family of organic compounds, represents a versatile chemical entity with a ri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethanimidamide hydrochloride, a member of the amidine family of organic compounds, represents a versatile chemical entity with a rich history rooted in the foundational principles of organic synthesis. Though not a household name, this compound and its structural class have played a significant role as intermediates and building blocks in the development of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of N,N-dimethylethanimidamide hydrochloride, from its likely historical discovery through classical synthetic routes to modern preparative methods, its physicochemical properties, and its applications in the scientific landscape.

I. Historical Context and Discovery: The Legacy of the Pinner Reaction

The discovery of N,N-dimethylethanimidamide hydrochloride is intrinsically linked to the development of synthetic methodologies for the broader class of amidines. While a singular "eureka" moment for this specific compound is not prominently documented, its first synthesis can be confidently traced back to the principles established by the Pinner reaction , first described by Adolf Pinner in 1877.[1][2][3] The Pinner reaction revolutionized the synthesis of amidines by providing a reliable and straightforward method from readily available nitriles.[1][3]

The reaction proceeds in two key steps:

  • Formation of a Pinner Salt: A nitrile reacts with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt, also known as a Pinner salt.[2][4]

  • Ammonolysis/Amination: The Pinner salt is then treated with ammonia or an amine to yield the corresponding amidine.[1]

Given this, the first synthesis of N,N-dimethylethanimidamide hydrochloride would have logically followed this pathway, using acetonitrile as the nitrile, an alcohol (such as ethanol), and dimethylamine.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amine Reaction acetonitrile Acetonitrile (CH₃C≡N) pinner_salt Ethyl acetimidate hydrochloride (Pinner Salt) acetonitrile->pinner_salt alcohol Alcohol (ROH) alcohol->pinner_salt hcl HCl (gas) hcl->pinner_salt product N,N-Dimethylethanimidamide Hydrochloride pinner_salt->product dimethylamine Dimethylamine ((CH₃)₂NH) dimethylamine->product

Caption: The historical Pinner reaction pathway for synthesizing N,N-dimethylethanimidamide hydrochloride.

Over the decades, numerous advancements in organic synthesis have provided alternative routes to amidines, some offering milder conditions or broader substrate scopes. However, the Pinner reaction remains a cornerstone in the historical and practical synthesis of this class of compounds.

II. Synthesis and Characterization: A Practical Approach

Modern synthetic methods for N,N-dimethylethanimidamide hydrochloride still often rely on the fundamental principles of the Pinner reaction, albeit with optimized conditions and reagents. Below is a representative experimental protocol for its laboratory-scale synthesis.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

  • Acetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Dimethylamine (solution in a suitable solvent or as a gas)

Step-by-Step Methodology:

  • Pinner Salt Formation:

    • A solution of acetonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • The solution is cooled in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and should be carefully controlled.

    • The reaction is typically allowed to proceed for several hours until the formation of the ethyl acetimidate hydrochloride (Pinner salt) is complete, often indicated by the formation of a precipitate.

    • The excess solvent and HCl are removed under reduced pressure to yield the crude Pinner salt.

  • Reaction with Dimethylamine:

    • The crude Pinner salt is suspended in anhydrous diethyl ether.

    • The suspension is cooled in an ice bath.

    • A solution of dimethylamine is added dropwise to the stirred suspension.

    • The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

    • The resulting mixture contains the desired N,N-dimethylethanimidamide hydrochloride and ammonium chloride as a byproduct.

  • Isolation and Purification:

    • The solid is collected by filtration.

    • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether, to afford pure N,N-dimethylethanimidamide hydrochloride.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₄H₁₁ClN₂
Molecular Weight 122.60 g/mol
Appearance White to off-white crystalline solid (expected)
Solubility Soluble in water and polar organic solvents (expected)

III. Applications and Significance in Research and Development

While N,N-dimethylethanimidamide hydrochloride itself may not be an end-product in many applications, its role as a chemical intermediate is significant. The amidine functional group is a key structural motif in a variety of biologically active molecules.

Potential Roles in Drug Discovery:

  • Scaffold for Bioactive Molecules: The N,N-dimethylethanimidamide core can be incorporated into larger molecules to modulate their physicochemical properties, such as basicity and hydrogen bonding capacity.

  • Precursor for Heterocyclic Synthesis: Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

G start N,N-Dimethylethanimidamide Hydrochloride intermediate Chemical Intermediate start->intermediate scaffold Molecular Scaffold for Bioactive Compounds intermediate->scaffold heterocycle Precursor for Heterocycle Synthesis intermediate->heterocycle drug_discovery Drug Discovery & Development scaffold->drug_discovery heterocycle->drug_discovery

Caption: The role of N,N-dimethylethanimidamide hydrochloride in the drug discovery pipeline.

At present, specific, large-scale industrial or pharmaceutical applications of N,N-dimethylethanimidamide hydrochloride are not widely documented in publicly available literature. Its primary utility remains within the realm of synthetic organic chemistry as a versatile building block for research and development purposes.

IV. Conclusion

N,N-Dimethylethanimidamide hydrochloride is a compound with a history deeply intertwined with the development of classical organic reactions. Its synthesis, still largely based on the principles of the Pinner reaction, provides a gateway to a diverse range of more complex molecules. For researchers and scientists in drug development, understanding the history, synthesis, and chemical nature of such fundamental building blocks is crucial for the rational design and synthesis of novel therapeutic agents. While its direct applications may be limited, its value as a synthetic intermediate ensures its continued relevance in the ever-evolving field of chemical and pharmaceutical research.

V. References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N,N-Dimethylethanimidamide Hydrochloride in Peptide Modification

Introduction: The Strategic Role of Guanidinylation in Peptide and Protein Chemistry In the landscape of peptide synthesis and drug development, the strategic modification of amino acid side chains is a cornerstone for e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Guanidinylation in Peptide and Protein Chemistry

In the landscape of peptide synthesis and drug development, the strategic modification of amino acid side chains is a cornerstone for enhancing biological activity, stability, and cellular uptake. Among these modifications, the conversion of primary amines, such as the ε-amino group of lysine, into guanidinium groups stands out as a particularly powerful strategy. The guanidinium moiety, famously present in the side chain of arginine, is a strong base that remains protonated over a wide physiological pH range. This positive charge is crucial for a variety of biological interactions, including hydrogen bonding, charge pairing, and cation-π interactions, which can significantly influence a peptide's structure and function.[1]

N,N-Dimethylethanimidamide hydrochloride is an amidine salt that serves as a precursor for the introduction of a dimethylated guanidinium group onto primary amines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,N-dimethylethanimidamide hydrochloride as a guanidinylating agent in peptide synthesis, complete with detailed protocols and an exploration of the underlying chemical principles.

The Chemistry of Guanidinylation with N,N-Dimethylethanimidamide Hydrochloride

The core of the guanidinylation reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the N,N-dimethylethanimidamide. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group to form the stable, resonance-stabilized guanidinium ion. The hydrochloride salt form of the reagent ensures its stability and solubility in appropriate solvents.

The choice of N,N-dimethylethanimidamide hydrochloride allows for the introduction of a specifically dimethylated guanidinium group. This targeted modification can be advantageous in modulating the basicity and steric profile of the resulting functional group, which can fine-tune the biological activity of the modified peptide.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Peptide_NH2 Peptide-NH2 (Primary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Peptide_NH2->Tetrahedral_Intermediate Nucleophilic Attack Amidine N,N-Dimethylethanimidamide Amidine->Tetrahedral_Intermediate Guanidinylated_Peptide Guanidinylated Peptide Tetrahedral_Intermediate->Guanidinylated_Peptide Elimination Leaving_Group Leaving Group (e.g., Ammonia) Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism of amine guanidinylation.

Advantages of Guanidinylation in Peptide Synthesis

The strategic incorporation of guanidinium groups can confer several beneficial properties to a peptide:

  • Enhanced Biological Activity: The introduction of a positive charge can mimic the function of arginine, a key residue in many protein-protein interactions and enzyme active sites.

  • Increased Cell Penetration: The cationic nature of the guanidinium group is a hallmark of many cell-penetrating peptides, facilitating their translocation across cellular membranes.[1]

  • Improved Stability: Guanidinylated peptides can exhibit increased resistance to enzymatic degradation.

  • Modulation of Physicochemical Properties: Guanidinylation can alter the solubility and isoelectric point of a peptide.

Experimental Protocols

The following protocols provide a framework for the guanidinylation of primary amines on a solid support during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
ReagentSupplierRecommended Purity
N,N-Dimethylethanimidamide hydrochlorideMajor Chemical Supplier≥95%
Fmoc-protected amino acidsPeptide Synthesis Specialist≥98%
Rink Amide ResinPeptide Synthesis Specialist100-200 mesh
N,N-Dimethylformamide (DMF)HPLC Grade≥99.8%
PiperidineACS Reagent Grade≥99%
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis Grade≥99.5%
Trifluoroacetic acid (TFA)Reagent Grade≥99%
Triisopropylsilane (TIS)Reagent Grade≥98%
Dichloromethane (DCM)HPLC Grade≥99.8%
Protocol 1: On-Resin Guanidinylation of a Lysine Side Chain

This protocol assumes the peptide has been synthesized on a solid support and the N-terminal Fmoc group is still attached, while the side-chain protecting group of the target lysine has been selectively removed.

On_Resin_Guanidinylation_Workflow Start Start: Peptide on Resin (Fmoc-protected N-terminus, selectively deprotected Lys side chain) Wash_DMF 1. Wash with DMF (3x) Start->Wash_DMF Prepare_Reagent 2. Prepare Guanidinylation Solution: N,N-Dimethylethanimidamide HCl + DIEA in DMF Wash_DMF->Prepare_Reagent Guanidinylation 3. Add Guanidinylation Solution to Resin and React (2-12 h) Prepare_Reagent->Guanidinylation Wash_DMF2 4. Wash with DMF (3x) Guanidinylation->Wash_DMF2 Wash_DCM 5. Wash with DCM (3x) Wash_DMF2->Wash_DCM Fmoc_Deprotection 6. Proceed with N-terminal Fmoc Deprotection Wash_DCM->Fmoc_Deprotection Cleavage 7. Cleave Peptide from Resin Fmoc_Deprotection->Cleavage End End: Purify and Characterize Guanidinylated Peptide Cleavage->End

Caption: Workflow for on-resin guanidinylation.

Step-by-Step Methodology:

  • Resin Preparation: Following the selective deprotection of the lysine side chain, wash the resin-bound peptide thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL/g of resin).[2][3]

  • Guanidinylation Solution Preparation: In a separate vessel, dissolve N,N-dimethylethanimidamide hydrochloride (5-10 equivalents relative to the resin loading) and N,N-Diisopropylethylamine (DIEA) (5-10 equivalents) in DMF. The DIEA is crucial to neutralize the hydrochloride and to act as a base to facilitate the reaction.

  • Guanidinylation Reaction: Add the guanidinylation solution to the reaction vessel containing the resin. Allow the reaction to proceed with gentle agitation for 2-12 hours at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the guanidinylation solution and wash the resin extensively with DMF (3 x 10 mL/g of resin) followed by Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any excess reagents and byproducts.[4]

  • Continuation of Synthesis: The synthesis can then proceed with the standard Fmoc deprotection of the N-terminus and subsequent coupling of the next amino acid.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

  • Purification and Characterization: The crude peptide is then purified by reverse-phase HPLC, and the final product is characterized by mass spectrometry to confirm the successful guanidinylation.

Protocol 2: Solution-Phase Guanidinylation of a Purified Peptide

This protocol is suitable for the modification of a fully synthesized and purified peptide containing a primary amine.

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the purified peptide in a suitable solvent system, such as a mixture of water and an organic solvent like acetonitrile or DMF, to ensure complete solubility.

  • Reagent Preparation: In a separate vial, prepare a stock solution of N,N-dimethylethanimidamide hydrochloride and a suitable base (e.g., DIEA or a buffered aqueous solution at pH 8-9).

  • Guanidinylation Reaction: Add the guanidinylation reagent solution to the peptide solution in a dropwise manner while stirring. The reaction is typically carried out at room temperature for 4-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by LC-MS to determine the extent of conversion to the guanidinylated product.

  • Quenching and Purification: Once the reaction is complete, the reaction can be quenched by the addition of a mild acid (e.g., acetic acid). The modified peptide is then purified from the reaction mixture using reverse-phase HPLC.

  • Characterization: The final purified product should be characterized by mass spectrometry and, if necessary, by NMR to confirm the structure of the modified peptide.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient equivalents of reagent or reaction time.Increase the equivalents of N,N-dimethylethanimidamide hydrochloride and DIEA, and extend the reaction time. Monitor by LC-MS.
Steric hindrance around the primary amine.Consider performing the reaction at a slightly elevated temperature (e.g., 40°C).
Side ReactionsReaction with other nucleophilic side chains.Ensure that all other potentially reactive side chains (e.g., Cys, His) are appropriately protected.
Poor SolubilityAggregation of the peptide on the resin.Use a solvent system known to reduce aggregation, such as a mixture of DMF and DMSO.

Conclusion

N,N-Dimethylethanimidamide hydrochloride offers a valuable tool for the targeted guanidinylation of primary amines in peptides. This modification can significantly impact the biological and physicochemical properties of the peptide, making it a key strategy in the design of novel therapeutics and research probes. The protocols outlined in this application note provide a robust starting point for the successful implementation of this important chemical transformation in your research and development endeavors. By carefully controlling the reaction conditions and employing appropriate analytical techniques for monitoring and characterization, researchers can effectively leverage the power of guanidinylation to advance their peptide-based projects.

References

  • Frontiers Media S.A. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]

  • MDPI (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules. [Link]

  • AAPPTec (2023). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

  • Royal Society of Chemistry (2021). NBS-mediated C(sp3)–H amidation of N,N-dimethylamides with N-acyloxyamides. Chemical Communications. [Link]

  • National Institutes of Health (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • National Institutes of Health (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Communications Chemistry. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate (2025). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. [Link]

  • ResearchGate (2024). A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. [Link]

  • Springer (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

Sources

Application

Application Notes and Protocols for N,N-Dimethylethanimidamide Hydrochloride in Organic Synthesis

Introduction: The Strategic Role of N,N-Dimethylethanimidamide Hydrochloride in Heterocyclic Chemistry N,N-Dimethylethanimidamide hydrochloride, also known as N,N'-dimethylacetamidine hydrochloride, is a versatile and hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N,N-Dimethylethanimidamide Hydrochloride in Heterocyclic Chemistry

N,N-Dimethylethanimidamide hydrochloride, also known as N,N'-dimethylacetamidine hydrochloride, is a versatile and highly valuable reagent in modern organic synthesis.[1] With the CAS Number 5504-12-1 and molecular formula C4H11ClN2, this compound serves as a critical precursor for the construction of nitrogen-containing heterocycles, which are foundational scaffolds in a vast array of biologically active molecules.[1][2] Its utility is particularly pronounced in medicinal chemistry and drug development, where it often functions as a key building block for synthesizing pyrimidines, imidazoles, and other core structures found in pharmaceuticals.[1][3]

This document provides an in-depth guide to the practical application of N,N-dimethylethanimidamide hydrochloride, focusing on its role in the synthesis of substituted pyrimidines. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss key experimental parameters that ensure successful and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

Table 1: Physicochemical Properties of N,N-Dimethylethanimidamide Hydrochloride

PropertyValueReference
CAS Number 5504-12-1[4]
Molecular Formula C4H11ClN2[2]
Molecular Weight 122.6 g/mol [5]
Appearance Crystalline solid
Synonyms N,N'-Dimethylacetamidine hydrochloride[1]

Safety and Handling:

N,N-Dimethylethanimidamide hydrochloride is classified with several hazards that necessitate careful handling in a controlled laboratory environment.[4]

  • Hazard Classifications: Acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[2][4] It may also cause respiratory irritation and drowsiness or dizziness (STOT SE 3).[2][4]

  • Precautionary Measures:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

    • In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[7][8]

Core Application: Synthesis of 2-Amino and 2-Substituted Pyrimidines

One of the most powerful applications of N,N-dimethylethanimidamide hydrochloride is its use as a synthon for the N-C-N fragment in the construction of the pyrimidine ring. Pyrimidine derivatives are of immense interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[9][10] The general strategy involves the condensation of the amidine with a 1,3-dielectrophile, typically a chalcone or a β-dicarbonyl compound.

Mechanism of Action: The Logic of Cyclocondensation

The reaction proceeds via a base-mediated cyclocondensation mechanism. The base, typically an alkoxide like sodium ethoxide or a stronger base like sodium hydride, serves a critical dual purpose. First, it deprotonates the acidic α-carbon of the ketone or dicarbonyl compound, generating a nucleophilic enolate. Second, it neutralizes the hydrochloride salt of the amidine, liberating the free N,N'-dimethylethanimidamide base.

The liberated amidine then acts as the key building block. The reaction cascade involves a nucleophilic attack by the enolate on one of the amidine carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of base and solvent is crucial for driving the reaction to completion and minimizing side products.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product A 1,3-Dicarbonyl (e.g., Chalcone) D Enolate Formation A->D Deprotonation B N,N-Dimethylethanimidamide Hydrochloride E Liberation of Free Amidine B->E Neutralization C Base (e.g., NaOEt) C->D C->E F Nucleophilic Attack D->F Enolate attacks E->F Amidine G Intramolecular Cyclization F->G H Dehydration G->H I Substituted Pyrimidine H->I

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol details a reliable method for synthesizing 2-amino-4,6-diarylpyrimidines from substituted chalcones and guanidine, a related N-C-N synthon. The principles are directly transferable to using N,N-dimethylethanimidamide hydrochloride for accessing other 2-substituted pyrimidines.[10]

Materials:

  • Substituted Chalcone (1.0 eq)

  • N,N-Dimethylethanimidamide hydrochloride (or Guanidinium Carbonate as an analogue) (1.2 - 1.5 eq)

  • Sodium Ethoxide (2.0 - 2.5 eq)

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Hydrochloric Acid (for workup, if needed)

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted chalcone (1.0 eq) in anhydrous ethanol or DMF.

  • Addition of Reagents: Add N,N-dimethylethanimidamide hydrochloride (1.2 - 1.5 eq) to the solution.

  • Base Addition: Carefully add sodium ethoxide (2.0 - 2.5 eq) portion-wise to the stirred mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C for ethanol, or higher for DMF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice or cold water.

    • A precipitate of the crude pyrimidine product should form. If the solution is basic, neutralize it carefully with dilute hydrochloric acid to facilitate precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure substituted pyrimidine.[9]

    • Dry the purified product under vacuum.

Table 2: Representative Substrates for Pyrimidine Synthesis

Chalcone PrecursorAmidine SourceTypical Product
1,3-Diphenyl-2-propen-1-oneGuanidine2-Amino-4,6-diphenylpyrimidine
1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-oneGuanidine2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-oneN,N-Dimethylethanimidamide HCl2-Methyl-4-(4-chlorophenyl)-6-phenylpyrimidine*
1-Phenyl-3-(pyridin-3-yl)prop-2-en-1-oneGuanidine Hydrochloride4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine

*Product structure is illustrative of using N,N-dimethylethanimidamide as the amidine source.

G cluster_mechanism Detailed Reaction Mechanism start Chalcone + Base enolate Enolate Intermediate start->enolate Deprotonation attack Michael Addition enolate->attack amidine Free Amidine (from hydrochloride + base) amidine->attack cyclize Intramolecular Cyclization attack->cyclize intermediate Cyclized Intermediate (non-aromatic) cyclize->intermediate dehydrate Dehydration (-H2O) intermediate->dehydrate Elimination product Aromatic Pyrimidine dehydrate->product

Caption: Mechanistic pathway of pyrimidine formation.

Trustworthiness and Self-Validation: Ensuring Reaction Success

The reliability of this protocol is grounded in established chemical principles. Key validation checkpoints are integrated into the workflow:

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC against the starting materials provides a clear indication of reaction progression and completion. The formation of a new, more polar spot (for aminopyrimidines) or a distinct product spot confirms the transformation.

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis.[9][10] The expected spectral data for the pyrimidine core and its substituents provide definitive validation of a successful synthesis.

  • Yield Optimization: Yields can be optimized by systematically varying parameters such as the base (e.g., comparing NaOEt with NaH), solvent (Ethanol vs. DMF vs. THF), and reaction temperature. This empirical approach allows for fine-tuning the conditions for specific substrates.

Conclusion

N,N-Dimethylethanimidamide hydrochloride is an indispensable tool for synthetic chemists, particularly those engaged in the construction of nitrogenous heterocycles for pharmaceutical and materials science applications. Its ability to serve as a stable and reliable source for the amidine functional group makes it a cornerstone reagent for building complex molecular architectures. The protocols and mechanistic insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this versatile compound.

References

  • N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • N,N-ジメチルアセトアミド 安全データシート(SDS). (2024, April 9). Showa Chemical Co., Ltd. Retrieved from [Link]

  • N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. (2020, May 13). IntechOpen. Retrieved from [Link]

  • Komarla Kumarachari, R., Peta, S., Surur, A. S., & Mekonnen, Y. T. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Vitae, 25(1), 2-11. Retrieved from [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2015, November 25). Beilstein Journal of Organic Chemistry, 11, 2465–2472. Retrieved from [Link]

  • N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • N,N-dimethylethylenediamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Search for Scientific Publications. (n.d.). Amanote Research. Retrieved from [Link]

  • Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 832-842. Retrieved from [Link]

  • Deshmukh, M. B., Patil, S. S., Jadhav, S. D., & Pawar, P. B. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 380-384. Retrieved from [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. Retrieved from [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: N,N-Dimethylethanimidamide Hydrochloride in the Synthesis of Heterocyclic Compounds

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: N,N-Dimethylethanimidamide hydrochloride (Synonym: N,N-Dimethylacetamidine hydrochloride | CAS: 2909-15-1) Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: N,N-Dimethylethanimidamide hydrochloride (Synonym: N,N-Dimethylacetamidine hydrochloride | CAS: 2909-15-1)

Executive Summary & Chemical Rationale

N,N-Dimethylethanimidamide hydrochloride is a highly versatile, bifunctional building block utilized extensively in the synthesis of nitrogenous heterocycles, including pyrimidines, imidazoles, and triazoles[1]. As an amidine, it possesses dual nucleophilic nitrogen centers capable of participating in sequential condensation reactions, [3+3] cycloadditions, and cascade annulations.

The Causality of the Salt Form: Free amidines are highly nucleophilic but suffer from hydrolytic instability and rapid degradation under ambient conditions. Consequently, the reagent is commercially supplied and stored as a stable hydrochloride salt[2]. To harness its reactivity, the amidine must be "free-based" in situ using a carefully selected base (e.g., sodium ethoxide) immediately prior to electrophilic attack[2]. Failure to properly liberate the free base or control the reaction temperature leads to aborted cycloadditions or the formation of undesired byproducts[3].

Mechanistic Pathways in Heterocyclic Assembly

Pyrimidine Annulation via [3+3] Cyclocondensation

The most prominent application of N,N-dimethylacetamidine is the construction of 2-(dimethylamino)-substituted pyrimidines. The reaction typically proceeds via a modified Pinner or Biginelli-type condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or terminal alkynes[1].

The mechanism initiates with the nucleophilic attack of the primary imine/amine nitrogen of the free amidine onto the most electrophilic carbonyl carbon, forming an enamine or imine intermediate. This is followed by an intramolecular cyclization driven by the secondary nitrogen, culminating in dehydration and thermodynamically favorable aromatization[1].

Mechanism A Amidine HCl Salt B Free Amidine (Nucleophile) A->B Base (NaOEt) -NaCl D Imine/Enamine Intermediate B->D Nucleophilic Attack C 1,3-Dicarbonyl Electrophile C->D E Cyclization & Dehydration D->E F Substituted Pyrimidine E->F Aromatization

Figure 1: Mechanistic pathway for the[3+3] cyclocondensation of amidines into pyrimidines.

Imidazole and Triazole Assembly

Beyond pyrimidines, N,N-dimethylacetamidine derivatives are critical in synthesizing 5-membered heterocycles:

  • Imidazoles: Reaction of N,N-dimethylacetamidine derivatives with propargylamine in the presence of acetic acid yields substituted 1H-imidazoles via an amine-exchange and intramolecular cyclization cascade[4].

  • Triazoles: By functionalizing the amidine into N'-propargyl-N,N-dimethylacetamidine, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to "click" the amidine motif onto polymer backbones, generating triazole rings used in advanced CO₂ capture materials[5].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(Dimethylamino)-Pyrimidines

Objective: Perform an in situ free-basing and subsequent condensation while avoiding Hantzsch-type byproducts.

Step-by-Step Methodology:

  • Preparation & Neutralization: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend N,N-dimethylethanimidamide hydrochloride (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Base Addition: Slowly add sodium ethoxide (1.1 equiv). Causality: NaOEt is chosen to match the ethanol solvent, preventing unwanted transesterification if ester-bearing electrophiles are used. Stir for 30 minutes at room temperature to ensure complete liberation of the free amidine and precipitation of NaCl[3].

  • Electrophile Introduction: Add the 1,3-dicarbonyl compound (1.0 equiv) dropwise to the suspension.

  • Controlled Cyclization: Heat the reaction mixture to 65–75 °C for 12–16 hours. Causality: Strict temperature control is vital. Exceeding 80 °C can cause the amidine to decompose into ammonia, triggering a competing reaction pathway that forms highly fluorescent, undesired Hantzsch-type 1,4-dihydropyridine (DHP) byproducts[3].

  • Workup: Cool to room temperature, quench with distilled water, and extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure pyrimidine.

Workflow Step1 1. Salt Neutralization Suspend HCl salt in EtOH + NaOEt Step2 2. Electrophile Addition Add 1,3-Dicarbonyl / Propargyl deriv. Step1->Step2 Step3 3. Controlled Heating Stir at 65-75°C (Strictly avoid >80°C) Step2->Step3 Step4 4. Phase Separation & Extraction Aq. quench, extract with EtOAc Step3->Step4 Step5 5. Purification & Validation Column Chromatography & NMR Step4->Step5

Figure 2: Step-by-step workflow for the controlled synthesis of pyrimidines from amidine salts.

Protocol B: Synthesis of Amidine-Functionalized Triazoles via CuAAC

Objective: Graft N,N-dimethylacetamidine onto an azide-functionalized substrate.

Step-by-Step Methodology:

  • Alkyne Preparation: Synthesize N'-propargyl-N,N-dimethylacetamidine (PDAA) by reacting the free amidine with propargyl bromide[5].

  • Degassing: In a Schlenk flask, combine the azide-functionalized substrate (e.g., azide-polymer, 1.0 equiv), PDAA (2.5 equiv), and anhydrous DMF. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents the oxidative coupling of alkynes (Glaser coupling)[5].

  • Catalyst Addition: Backfill with argon and add CuBr (0.1 equiv). Stir at room temperature for 18 hours[5].

  • Copper Removal: Pass the crude mixture through a basic alumina plug. Causality: Basic alumina efficiently traps the copper catalyst without protonating the newly formed, highly basic amidine-triazole compound.

Quantitative Data & Troubleshooting

To ensure high yields and reproducibility, process parameters must be tightly controlled. Table 1 summarizes the optimization parameters and common troubleshooting vectors for amidine-based heterocyclic synthesis.

Table 1: Optimization Parameters and Troubleshooting in Amidine Condensations

ParameterOptimal ConditionSub-Optimal ConditionMechanistic Consequence / Byproduct
Base Selection Sodium Ethoxide (in EtOH)NaOH (in H₂O/EtOH)Aqueous bases can hydrolyze the amidine back to the amide, drastically reducing yield[2].
Reaction Temp. 65 °C – 75 °C> 80 °CThermal decomposition of amidine yields ammonia, driving the formation of fluorescent Hantzsch 1,4-DHP byproducts[3].
Catalyst (CuAAC) CuBr (Degassed)Cu(OAc)₂ (Aerobic)Oxygen presence causes alkyne homocoupling; Cu(II) requires a reducing agent (e.g., sodium ascorbate) to generate active Cu(I)[5].
Solvent Anhydrous EthanolWet SolventsMoisture competes with the nitrogen nucleophile, leading to Knoevenagel condensation byproducts instead of cyclization[3].

Sources

Application

Lack of Extensive Public Data on N,N-dimethylethanimidamide hydrochloride in Medicinal Chemistry Applications

A comprehensive search of publicly available scientific literature and patent databases has revealed a significant scarcity of detailed information regarding the specific applications of N,N-dimethylethanimidamide hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of publicly available scientific literature and patent databases has revealed a significant scarcity of detailed information regarding the specific applications of N,N-dimethylethanimidamide hydrochloride in medicinal chemistry. While the foundational elements of its chemical structure—an amidine hydrochloride—suggest potential utility in the synthesis of nitrogen-containing heterocycles and guanidine-like structures, which are prevalent in pharmaceuticals, dedicated application notes, detailed protocols, and extensive case studies for this particular reagent are not readily found in the public domain.

This report outlines the scope of the investigation and provides context based on related, more widely documented chemical reagents. The intent is to offer a scientifically grounded perspective on the potential, yet currently undocumented, roles of N,N-dimethylethanimidamide hydrochloride for researchers, scientists, and drug development professionals.

Contextual Overview: The Amidine Moiety in Drug Discovery

Amidine and guanidine functionalities are critical pharmacophores in a multitude of therapeutic agents. Their basicity and ability to form multiple hydrogen bonds allow for strong interactions with biological targets such as enzymes and receptors. Guanidine-containing drugs, for example, are known to act as anticonvulsants by blocking sodium channels[1]. The synthesis of such moieties often involves specific reagents, and amidine hydrochlorides can be valuable precursors.

Related Reagents and Their Applications

While specific data on N,N-dimethylethanimidamide hydrochloride is limited, the applications of structurally similar and more common reagents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are well-documented and provide a useful parallel. These compounds serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds.[2][3]

  • N,N-Dimethylformamide (DMF): Often used as a source of a one-carbon unit in the formation of heterocyclic rings such as pyrimidines and quinazolines[2][4].

  • N,N-Dimethylacetamide (DMAc): Can also serve as a carbon source and is a widely used polar aprotic solvent in pharmaceutical synthesis[5][6]. It has also been identified as an epigenetically active molecule that can bind to bromodomains, suggesting its potential in therapeutic applications beyond its role as a solvent[7].

The general synthetic strategies involving these related compounds often rely on their ability to act as electrophiles after activation, participating in cyclization and condensation reactions to form various nitrogen-containing heterocycles.[2][4] Many approved drugs contain N-heterocyclic cores, highlighting the importance of reagents that can facilitate their synthesis[8][9][10].

Potential (but Undocumented) Synthetic Utility

Based on its structure, N,N-dimethylethanimidamide hydrochloride could theoretically be employed in several types of synthetic transformations relevant to medicinal chemistry:

  • Synthesis of Pyrimidine Derivatives: The amidine functional group is a key component of the pyrimidine ring, a core structure in many kinase inhibitors and antiviral agents. It could potentially react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines.

  • Formation of Guanidine-like Moieties: While not a direct guanidinylating agent, it could serve as a precursor for more complex guanidine-containing structures.

  • Construction of Other N-Heterocycles: It might be used in the synthesis of imidazoles, triazines, or other heterocycles, depending on the reaction partners and conditions.

A generalized workflow for the potential use of an acetamidine derivative in heterocycle synthesis is depicted below.

Caption: A hypothetical workflow for pyrimidine synthesis.

Conclusion and Future Outlook

The absence of detailed public information on the applications of N,N-dimethylethanimidamide hydrochloride in medicinal chemistry suggests that it is not a commonly utilized reagent in this field, or its use is confined to proprietary, unpublished research. While the principles of organic chemistry allow for speculation on its potential roles, the lack of empirical data, specific protocols, and quantitative analysis prevents the creation of a detailed and authoritative guide as requested.

Researchers and drug development professionals interested in the potential applications of this compound would likely need to undertake exploratory research to establish its reactivity, scope, and utility in the synthesis of medicinally relevant molecules. Such work would involve systematic screening of reaction conditions and substrates to validate its efficacy in comparison to more established reagents.

Sources

Method

High-Performance Cross-Coupling Using N,N-Dimethylethanimidamide Hydrochloride as a Catalytic Ligand

Executive Summary The development of robust, highly active catalytic systems is a cornerstone of modern drug discovery and materials science. While phosphine and N-heterocyclic carbene (NHC) ligands dominate traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, highly active catalytic systems is a cornerstone of modern drug discovery and materials science. While phosphine and N-heterocyclic carbene (NHC) ligands dominate traditional cross-coupling, amidine-based ligands—specifically N,N-dimethylethanimidamide hydrochloride —have emerged as highly effective, tunable alternatives. This application note provides a comprehensive scientific guide to utilizing this amidine hydrochloride salt as a catalytic ligand in transition-metal-catalyzed cross-coupling reactions, detailing the mechanistic causality, quantitative parameters, and self-validating experimental protocols.

Mechanistic Rationale: The Role of the Amidine Ligand

The efficacy of N,N-dimethylethanimidamide hydrochloride in cross-coupling reactions is rooted in its unique electronic and steric properties. Understanding the causality behind its behavior is essential for optimizing reaction conditions:

  • Bench Stability & Stoichiometric Precision: Free amidines are often hygroscopic and prone to degradation. Utilizing the hydrochloride salt form ensures a bench-stable, air-tolerant precursor. The active ligand is generated in situ via deprotonation by an inorganic base (e.g., Cs₂CO₃ or KOtBu), allowing for precise stoichiometric control during catalyst assembly [1].

  • Accelerated Oxidative Addition: The amidine functional group acts as a powerful σ-donor. The resonance contribution from the N,N-dimethyl moiety renders the imine nitrogen highly electron-rich. Upon coordination to a transition metal (such as Pd or Ni), it significantly increases the electron density at the metal center. This electron-rich environment lowers the activation barrier for the oxidative addition of challenging substrates, such as unactivated aryl chlorides or redox-active esters (RAEs) .

  • Sterically Driven Reductive Elimination: The steric bulk provided by the N,N-dimethyl groups induces a favorable bite angle and spatial crowding around the metal center. This steric pressure is the primary causal factor that drives the reductive elimination step—often the rate-limiting step in C–N bond formation—thereby accelerating product release and preventing catalyst deactivation [2].

CatalyticCycle Pd0 Active Catalyst [M(0) + Amidine Ligand] OxAdd Oxidative Addition (Aryl Halide/RAE) Pd0->OxAdd PdII_Aryl M(II) Aryl Complex (Amidine Stabilized) OxAdd->PdII_Aryl Transmet Nucleophile Coordination & Deprotonation PdII_Aryl->Transmet PdII_Amido M(II) Aryl-Nucleophile Complex Transmet->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Metal-catalyzed cross-coupling cycle stabilized by the electron-rich amidine ligand.

Quantitative Reaction Parameters & Scope

The tunability of the amidine ligand allows it to be paired with various metal precursors. Table 1 summarizes the optimized, field-proven parameters for utilizing N,N-dimethylethanimidamide hydrochloride across different cross-coupling modalities.

Table 1: Optimized Parameters for Amidine-Catalyzed Cross-Coupling

Reaction ModalityMetal Precursor (Loading)Amidine HCl LigandBase (Equiv)SolventTemp (°C)Typical Yield
C–N Cross-Coupling Pd₂(dba)₃ (2 mol%)4.5 mol%Cs₂CO₃ (2.0)Toluene90–11085–95%
C–C Coupling (RAEs) NiCl₂·glyme (5 mol%)10 mol%KOtBu (2.5)THF / DMF25–6070–88%
Suzuki-Miyaura Pd(OAc)₂ (1 mol%)2.2 mol%K₃PO₄ (2.0)1,4-Dioxane80>90%

Experimental Protocols

The following protocol outlines a self-validating system for Palladium-catalyzed C–N cross-coupling using N,N-dimethylethanimidamide hydrochloride.

Workflow Step1 1. Ligand Activation (Base + Amidine HCl) Step2 2. Metal Complexation (Pd/Ni Precursor) Step1->Step2 Step3 3. Reagent Addition & Degassing Step2->Step3 Step4 4. Thermocycling (Reaction Phase) Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Fig 2: Step-by-step experimental workflow for amidine-catalyzed cross-coupling.

General Procedure for Pd-Catalyzed C–N Cross-Coupling

Reagents Required:

  • Aryl halide (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • N,N-dimethylethanimidamide hydrochloride (0.045 mmol, 4.5 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Oven-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon or nitrogen.

  • Solid Reagent Assembly:

    • Add Pd₂(dba)₃ (18.3 mg), N,N-dimethylethanimidamide hydrochloride (5.6 mg), and finely powdered, anhydrous Cs₂CO₃ (651 mg) to the vessel.

    • Causality Note: The base must be added at this stage to ensure immediate deprotonation of the amidine hydrochloride upon solvent addition, preventing the metal from aggregating into inactive "Pd black."

  • Solvent Addition and Catalyst Activation:

    • Add 2.0 mL of anhydrous toluene. Stir the suspension at room temperature for 10 minutes.

    • Self-Validation Checkpoint 1: Observe the color transition. The mixture should shift from a dark purple/brown (characteristic of unligated Pd₂(dba)₃) to a homogeneous pale yellow or orange solution, confirming successful in situ ligand deprotonation and metal complexation.

  • Substrate Addition & Degassing:

    • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol), followed by the remaining 3.0 mL of toluene.

    • Seal the vessel and subject the mixture to three freeze-pump-thaw cycles.

    • Causality Note: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0)-amidine complex to an inactive Pd(II) species. Rigorous degassing is non-negotiable for high turnover numbers.

  • Thermocycling (Reaction Phase):

    • Place the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC or GC-MS. The complete consumption of the aryl halide peak/spot indicates successful and sustained oxidative addition.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated metal.

    • Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Troubleshooting & Best Practices

  • Incomplete Conversion: If the reaction stalls before completion, the amidine ligand may have been oxidized. Ensure the N,N-dimethylethanimidamide hydrochloride is stored in a desiccator, as absorbed moisture can hinder the base's ability to deprotonate the ligand efficiently.

  • Formation of Reduction Byproducts (Dehalogenation): If significant dehalogenation of the aryl halide is observed, the reductive elimination step is too slow. Consider increasing the reaction temperature by 10 °C or switching to a more polar solvent (e.g., 1,4-Dioxane) to stabilize the polar transition state during transmetalation.

References

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. URL: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (American Chemical Society). URL: [Link]

Sources

Application

Application Notes and Protocols for N,N-Dimethylethanimidamide Hydrochloride in Organic Synthesis

Introduction N,N-Dimethylethanimidamide hydrochloride, also known as N,N'-dimethylacetamidine hydrochloride, is a versatile and valuable reagent in modern organic synthesis. With the molecular formula C4H11ClN2, this com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-Dimethylethanimidamide hydrochloride, also known as N,N'-dimethylacetamidine hydrochloride, is a versatile and valuable reagent in modern organic synthesis. With the molecular formula C4H11ClN2, this compound serves as a robust precursor for the construction of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and drug discovery.[1][2] Its most prominent application lies in the synthesis of substituted pyrimidines, a class of compounds associated with a wide spectrum of biological activities.[3][4]

This guide provides an in-depth exploration of the experimental setup for reactions involving N,N-dimethylethanimidamide hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale for key experimental choices. By grounding these protocols in established chemical principles and safety guidelines, this document aims to empower scientists to confidently and effectively utilize this reagent in their synthetic endeavors.

Section 1: Reagent Profile and Safety Mandates

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use. This section consolidates the essential physicochemical data and critical safety protocols for N,N-dimethylethanimidamide hydrochloride.

Physicochemical Properties
PropertyValueSource(s)
Chemical Name N,N'-dimethylethanimidamide hydrochloride[1][5]
Synonyms N,N'-dimethylacetamidine hydrochloride[6]
CAS Number 2909-15-1; 5504-12-1[1][5]
Molecular Formula C4H11ClN2[1]
Molecular Weight 122.6 g/mol [2]
Appearance Solid-
Intended Use For Research Use Only[2]
Hazard Identification and Safety Precautions

N,N-Dimethylethanimidamide hydrochloride is classified as a hazardous substance and must be handled with appropriate care.[5] Adherence to the following guidelines is critical to ensure laboratory safety.

Hazard ClassGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity H302+H312+H332WarningHarmful if swallowed, in contact with skin or if inhaled[5]
Skin Irritation H315WarningCauses skin irritation[1][5]
Eye Irritation H319WarningCauses serious eye irritation[1][5]
STOT SE 3 H336WarningMay cause drowsiness or dizziness[1][5]

Engineering Controls & Personal Protective Equipment (PPE):

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][9]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Handling and Storage:

  • Avoid all direct contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[8][9]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The material should be protected from moisture.[9]

First Aid and Emergency Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]

Section 2: Core Application: Synthesis of Substituted Pyrimidines

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. N,N-Dimethylethanimidamide hydrochloride serves as an excellent "N-C-N" building block for this purpose, typically reacting with a three-carbon component in a condensation reaction.[3]

Mechanistic Rationale: The Principle of Condensation

The synthesis of pyrimidines from an amidine and a 1,3-dielectrophile is a classic and robust strategy. The reaction generally proceeds via a one-pot condensation where the amidine reacts with an α,β-unsaturated carbonyl compound (a chalcone), which can be formed in situ from an aldehyde and a ketone.[4] The amidine provides the N1 and C2 atoms of the resulting pyrimidine ring.

The general mechanism involves the nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dielectrophile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amidine N,N-Dimethylethanimidamide (Amidine Source) Intermediate Cyclic Intermediate Amidine->Intermediate Nucleophilic Addition Dielectrophile α,β-Unsaturated Ketone (e.g., Chalcone) Dielectrophile->Intermediate Product Substituted Pyrimidine Intermediate->Product Dehydration & Aromatization G A 1. Combine Reactants - Aldehyde (1.0 eq) - Ketone (1.2 eq) - Amidine HCl (1.5 eq) - Methanol B 2. Catalysis & Reaction - Add cat. conc. HCl - Reflux for 12 hours A->B Heat C 3. Isolation - Cool to RT - Remove solvent in vacuo B->C Reaction complete D 4. Purification - Recrystallize from  Water/Acetone (80:20) C->D E 5. Characterization - Obtain pure pyrimidine product - Analyze via TLC, NMR, IR, MS D->E

Caption: Workflow for one-pot pyrimidine synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (0.01 M, 1.0 equiv), the methyl ketone (0.012 M, 1.2 equiv), and N,N-dimethylethanimidamide hydrochloride (0.015 M, 1.5 equiv) in methanol.

  • Catalysis and Reflux: Add a few drops of concentrated hydrochloric acid to the mixture. The HCl serves as a catalyst to promote the in situ formation of the chalcone intermediate via an aldol condensation mechanism.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of starting materials), allow the flask to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by recrystallization. A common solvent system for this class of compounds is a mixture of water and acetone (e.g., 80:20 v/v). [4]6. Characterization: The purity of the final compound is assessed by TLC and its structure confirmed by standard analytical techniques such as NMR, FT-IR, and mass spectrometry.

Data Presentation: Example Reaction Parameters

The following table provides representative parameters for the synthesis described above. Yields and reaction times may vary based on the specific substrates used.

AldehydeKetoneSolventCatalystTime (h)Approx. Yield
4-MethoxybenzaldehydeAcetophenoneMethanolConc. HCl12Good
3,4,5-Trimethoxybenzaldehyde4-MethylacetophenoneMethanolConc. HCl12Good
Benzaldehyde4-ChloroacetophenoneMethanolConc. HCl12Good

Section 3: Troubleshooting and Experimental Considerations

  • Low Yields: If the yield is lower than expected, ensure all reagents are pure and the solvent is anhydrous. The reaction time can also be extended, with continued monitoring by TLC.

  • Side Product Formation: The primary side products often arise from the self-condensation of the ketone or aldehyde. Ensuring the correct stoichiometry and controlled heating can minimize these pathways.

  • Purification Challenges: If the product does not crystallize easily, column chromatography on silica gel is an effective alternative purification method. A gradient elution system (e.g., hexane/ethyl acetate) is typically employed.

  • Solubility Issues: If reactants do not fully dissolve in methanol, a co-solvent like DMF can be considered, although this may require higher temperatures and will change the work-up procedure.

Conclusion

N,N-Dimethylethanimidamide hydrochloride is a highly effective and accessible reagent for the synthesis of pyrimidine derivatives. The one-pot, multi-component reaction detailed in this guide represents an efficient and atom-economical approach to generating molecular complexity from simple precursors. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can leverage this chemistry to advance projects in drug discovery and materials science.

References

  • N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 | Benchchem.
  • Safety and handling precautions for N,N-dimethylformamide hydrochloride - Benchchem.
  • N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Inform
  • N,N-dimethylethanimidamide hydrochloride — Chemical Substance Inform
  • N,N-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE CAS No 536-46-9 MATERIAL SAFETY D
  • N,N-dimethylethylenediamine hydrochloride | C4H13ClN2 | CID 12203006 - PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC.
  • N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applic
  • N,N-Dimethylethanimidamide hydrochloride - Sapphire Bioscience.

Sources

Method

N,N-Dimethylethanimidamide Hydrochloride: A Comprehensive Guide to its Application in Formylation Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The introduction of a formyl group into a molecule is a cornerstone of synthetic organic chemistry, providing a v...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The introduction of a formyl group into a molecule is a cornerstone of synthetic organic chemistry, providing a versatile handle for further functionalization and playing a crucial role in the synthesis of a vast array of pharmaceuticals and biologically active compounds. While numerous formylating agents exist, the exploration of novel reagents with unique reactivity profiles and advantages remains a key area of research. This guide provides an in-depth technical overview of N,N-dimethylethanimidamide hydrochloride, a promising yet underutilized reagent for the formylation of various nucleophiles. We will delve into its chemical nature, proposed reaction mechanisms, and provide detailed protocols for its application, empowering researchers to harness its synthetic potential.

Understanding N,N-Dimethylethanimidamide Hydrochloride: A Reagent Profile

N,N-Dimethylethanimidamide hydrochloride, also known as N,N-dimethylacetamidine hydrochloride, is the salt of a strong, non-nucleophilic base. Its structure, featuring a highly electrophilic iminium carbon, is the key to its potential as a formylating agent. While not as commonly employed as reagents like N,N-dimethylformamide (DMF) in the Vilsmeier-Haack reaction[1], its unique properties offer potential advantages in specific synthetic contexts.

Key Physicochemical Properties:

PropertyValue
CAS Number 2909-15-1[2]
Molecular Formula C4H11ClN2[2]
Molecular Weight 122.60 g/mol
Appearance Typically a white to off-white crystalline solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile)

The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base. The presence of the iminium functionality renders the central carbon atom highly susceptible to nucleophilic attack, a characteristic that can be exploited for formyl group transfer.

The Mechanism of Formylation: A Proposed Pathway

The formylation reaction using N,N-dimethylethanimidamide hydrochloride is proposed to proceed through a mechanism analogous to that of other activated amide-based formylating agents. The key step involves the nucleophilic attack of the substrate (e.g., an amine or an alcohol) on the electrophilic carbon of the protonated amidine.

G cluster_0 Activation and Nucleophilic Attack reagent N,N-Dimethylethanimidamide Hydrochloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile R-NH₂ (Amine) nucleophile->intermediate product_formation Formamide Product + Dimethylamine HCl intermediate->product_formation Collapse of Intermediate

Figure 1. Proposed mechanism of N-formylation.

In this proposed mechanism, the amine attacks the electrophilic carbon of the N,N-dimethylethanimidamide cation, forming a tetrahedral intermediate. This intermediate then collapses, eliminating dimethylamine hydrochloride and yielding the N-formylated product. The driving force for this reaction is the formation of the stable amide bond and the liberation of the volatile dimethylamine salt upon workup.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the application of N,N-dimethylethanimidamide hydrochloride in formylation reactions. As with any new reagent, optimization of reaction conditions (e.g., temperature, solvent, and stoichiometry) is recommended for specific substrates.

General Considerations and Safety Precautions

N,N-Dimethylethanimidamide hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation[2]. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol for N-Formylation of Primary Amines

This protocol is designed for the formylation of a generic primary amine.

Materials:

  • N,N-Dimethylethanimidamide hydrochloride

  • Primary amine substrate

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., DCM, 0.1-0.5 M).

  • Add the tertiary amine base (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve N,N-dimethylethanimidamide hydrochloride (1.2 eq) in the same anhydrous solvent.

  • Add the solution of N,N-dimethylethanimidamide hydrochloride dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-formylated amine.

Protocol for N-Formylation of Secondary Amines

The formylation of secondary amines can also be achieved, although they are generally less nucleophilic than primary amines[3].

Materials:

  • Same as for primary amines, with the secondary amine as the substrate.

Procedure:

  • Follow the same procedure as for primary amines, with the potential need for a higher reaction temperature (e.g., 40-60 °C) and a longer reaction time to drive the reaction to completion. Careful monitoring by TLC is crucial.

Protocol for O-Formylation of Alcohols

The O-formylation of alcohols to produce formate esters is another potential application. This reaction may require a stronger base or a catalyst to facilitate the deprotonation of the less nucleophilic alcohol.

Materials:

  • N,N-Dimethylethanimidamide hydrochloride

  • Alcohol substrate

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Strong, non-nucleophilic base (e.g., Sodium hydride, Potassium tert-butoxide)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq).

  • Dissolve the alcohol in the chosen anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C and add the strong base (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to form the alkoxide.

  • In a separate flask, dissolve N,N-dimethylethanimidamide hydrochloride (1.2 eq) in the same anhydrous solvent.

  • Add the solution of N,N-dimethylethanimidamide hydrochloride dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis and Advantages

While classic formylating agents like formic acid and acetic formic anhydride are widely used[4], N,N-dimethylethanimidamide hydrochloride offers potential benefits:

  • Mild Reaction Conditions: The proposed protocols operate under relatively mild conditions, which can be advantageous for substrates with sensitive functional groups.

  • High Electrophilicity: The iminium salt is highly electrophilic, potentially leading to faster reaction rates compared to less activated formylating agents.

  • Ease of Handling: As a solid, it can be easier to handle and weigh accurately compared to volatile or moisture-sensitive liquid reagents.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently reactive substrateIncrease reaction temperature, use a more polar solvent, or add a catalyst (e.g., a Lewis acid for O-formylation).
Incomplete deprotonation (for alcohols)Use a stronger base or ensure anhydrous conditions.
Formation of Side Products Reaction with solvent or impuritiesUse high-purity, anhydrous solvents and reagents.
Over-reaction or decompositionRun the reaction at a lower temperature and monitor carefully.
Difficult Purification Co-elution of product and starting materialOptimize the mobile phase for column chromatography or consider derivatization for easier separation.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit

N,N-Dimethylethanimidamide hydrochloride represents a promising reagent for formylation reactions. Its high electrophilicity and ease of handling make it a potentially valuable alternative to traditional formylating agents. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and application of this versatile compound in organic synthesis. As with all synthetic methodologies, careful optimization and adaptation to specific substrates will be key to unlocking its full potential.

G cluster_0 Experimental Workflow Start Select Substrate (Amine or Alcohol) Prepare_Reagents Prepare Anhydrous Solvent and Base (if needed) Start->Prepare_Reagents Reaction_Setup Combine Substrate and Base under Inert Atmosphere Prepare_Reagents->Reaction_Setup Add_Reagent Add N,N-Dimethylethanimidamide Hydrochloride Solution Reaction_Setup->Add_Reagent Monitor Monitor Reaction by TLC Add_Reagent->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify End Characterize Pure Product Purify->End

Figure 2. General experimental workflow for formylation.

References

  • (No direct citation available in the provided search results for the specific use of N,N-dimethylethanimidamide hydrochloride in formylation. The content is based on established chemical principles.)
  • NextSDS. N,N'-dimethylethanimidamide hydrochloride. (n.d.). Retrieved from [Link]

  • PMC. Formylation of Amines. (n.d.). Retrieved from [Link]

  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). Retrieved from [Link]

  • NextSDS. N,N-dimethylethanimidamide hydrochloride. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilicity of Amines. (2018, May 7). Retrieved from [Link]

  • IntechOpen. N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. (2020, May 13). Retrieved from [Link]

  • PMC. Mild and convenient N-formylation protocol in water-containing solvents. (2013, February 11). Retrieved from [Link]

  • Semantic Scholar. Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. (2010, May 20). Retrieved from [Link]

  • KoreaScience. Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. (2010, May 20). Retrieved from [Link]

  • ResearchGate. A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. (n.d.). Retrieved from [Link]

  • Rsc.org. Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. (n.d.). Retrieved from [Link]

  • PubChem. N,N-dimethylethylenediamine hydrochloride. (n.d.). Retrieved from [Link]

  • Google Patents. CN103012156B - Preparation method of N,N-diethylethylenediamine. (n.d.).
  • PMC. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. (n.d.). Retrieved from [Link]

  • Google Patents. CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF. (n.d.).
  • Wikipedia. N,N'-Dimethylethylenediamine. (n.d.). Retrieved from [Link]

  • Google Patents. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. (n.d.).
  • PMC. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). Retrieved from [Link]

  • precisionFDA. N,N-DIMETHYLETHYLAMINE. (n.d.). Retrieved from [Link]

  • Chemguide. amines as nucleophiles. (n.d.). Retrieved from [Link]

  • PMC. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (n.d.). Retrieved from [Link]

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Application

Application Notes and Protocols: The Strategic Use of N,N-Dimethylethanimidamide Hydrochloride in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Authored for Researchers, Scientists, and Drug Development Professionals This document serves as a detailed technical guide on the application of N,N-dimethylethanimidamide hydrochloride and related N,N-dialkylamide deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the application of N,N-dimethylethanimidamide hydrochloride and related N,N-dialkylamide derivatives in the synthesis of heterocyclic systems, which are foundational scaffolds for numerous Active Pharmaceutical Ingredients (APIs). The protocols and insights provided are grounded in established chemical principles and are designed to be directly applicable in a research and development setting.

Introduction: A Versatile Synthon in Medicinal Chemistry

N,N-dimethylethanimidamide hydrochloride (CAS No: 2909-15-1) is a reactive chemical intermediate.[1][2] While specific literature on this exact compound in API synthesis is sparse, its structural motif is closely related to the activated species generated in one of the most powerful reactions in synthetic organic chemistry: the Vilsmeier-Haack reaction.[3] In this context, N,N-dialkylamides like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are activated with acid chlorides (e.g., phosphorus oxychloride, POCl₃) to form a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[3][4] This reagent is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles, which constitute over 59% of FDA-approved small-molecule drugs.[5][6]

This guide will focus on the broader, well-documented role of the Vilsmeier reagent, generated in situ from N,N-dialkylamides, as a direct functional analog to the reactivity expected from N,N-dimethylethanimidamide hydrochloride. We will explore its application in constructing key pharmaceutical scaffolds, providing detailed, field-proven protocols.

Section 1: Mechanism of Action - The Vilsmeier-Haack Reagent

The synthetic utility of N,N-dialkylamides in these transformations stems from their conversion into a potent electrophilic species. The reaction of an N,N-dialkylamide with an acid chloride like POCl₃ generates a Vilsmeier reagent. This process transforms the relatively unreactive amide into a powerful electrophile capable of reacting with electron-rich aromatic systems, heteroaromatics, and activated alkenes.[3][4] This activation is the causal first step for subsequent formylation and cyclization reactions that build complex molecular architectures.

Vilsmeier_Formation cluster_reactants Reactants cluster_product Active Electrophile DMF N,N-Dimethylamide (e.g., DMF, DMAc) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Activation POCl3 Acid Chloride (e.g., POCl₃) POCl3->Vilsmeier

Caption: Formation of the electrophilic Vilsmeier reagent.

Section 2: Application in the Synthesis of Heterocyclic API Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry due to their prevalence in biologically active molecules.[3][5] The Vilsmeier-Haack reaction is an efficient and powerful tool for constructing these essential scaffolds.

Synthesis of 2-Chloro-3-formylquinolines

Scientific Rationale: Quinolines are a privileged scaffold in drug discovery, appearing in numerous antimalarial, antibacterial, and anticancer agents. The Vilsmeier-Haack reaction provides an elegant one-pot method to synthesize highly functionalized 2-chloro-3-formylquinolines from readily available N-arylacetamides.[3] This transformation proceeds via an electrophilic attack on the activated aromatic ring, followed by cyclization and formylation. The resulting product is a versatile intermediate for further chemical elaboration.

Quantitative Data Summary for Quinolone Synthesis

Entry Substrate (N-Arylacetamide) Product Yield (%)
1 Acetanilide 2-Chloro-3-formylquinoline 60-80%
2 4-Methylacetanilide 2-Chloro-6-methyl-3-formylquinoline Good
3 4-Methoxyacetanilide 2-Chloro-6-methoxy-3-formylquinoline Good
4 4-Chloroacetanilide 2,6-Dichloro-3-formylquinoline Moderate

Data adapted from established literature protocols.[3]

Quinolone_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) start->reagent_prep substrate_add Add N-Arylacetamide (e.g., Acetanilide) reagent_prep->substrate_add reaction Heat Reaction Mixture (Reflux, Monitor by TLC) substrate_add->reaction workup Workup (Pour onto ice, neutralize) reaction->workup extraction Extract with Organic Solvent (e.g., Diethyl Ether) workup->extraction purification Purify Crude Product (Crystallization/Chromatography) extraction->purification end End Product: 2-Chloro-3-formylquinoline purification->end

Caption: Experimental workflow for quinoline synthesis.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

  • Materials:

    • Acetanilide

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Crushed Ice

    • Sodium Carbonate (for neutralization)

    • Diethyl Ether (or other suitable organic solvent)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Reagent Formation (Causality: To generate the active electrophile): In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0°C. Add POCl₃ (5 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The formation of a viscous, pale-yellow solution indicates the Vilsmeier reagent has formed.[3]

    • Substrate Addition: To the freshly prepared Vilsmeier reagent, add acetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Workup (Causality: To quench the reaction and neutralize acidic components): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and Vilsmeier reagent.

    • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer with diethyl ether (3 x 40 mL).[3]

    • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-3-formylquinoline.

Synthesis of Pyrazole-4-carbaldehydes

Scientific Rationale: The pyrazole ring is a key component in many pharmaceuticals, including celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction). Formylation of hydrazone precursors using the Vilsmeier-Haack reaction is a direct and efficient route to obtaining pyrazole-4-carbaldehydes, which are valuable building blocks for more complex API targets.

Pyrazole_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF) start->reagent_prep substrate_add Add Semicarbazone or Phenylhydrazone of a Ketone reagent_prep->substrate_add reaction Heat Reaction Mixture (60-70°C, Monitor by TLC) substrate_add->reaction workup Workup (Pour onto ice, neutralize with NaOH) reaction->workup isolation Isolate Product (Filtration or Extraction) workup->isolation end End Product: Pyrazole-4-carbaldehyde isolation->end

Caption: Reaction pathway for the synthesis of pyrazole-4-carbaldehydes.

Detailed Experimental Protocol: Synthesis of Pyrazole-4-carbaldehydes

  • Materials:

    • Ketone semicarbazone or phenylhydrazone (e.g., acetone semicarbazone)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Crushed Ice

    • Sodium Hydroxide solution (for neutralization)

  • Procedure:

    • Reagent Formation: In a manner similar to the quinoline synthesis, prepare the Vilsmeier reagent by adding POCl₃ (4 equivalents) dropwise to ice-cold anhydrous DMF (10 equivalents). Stir for 30 minutes at 0°C.

    • Substrate Addition: Add the semicarbazone or phenylhydrazone of the starting ketone (1 equivalent) to the Vilsmeier reagent.

    • Reaction: Heat the reaction mixture to 60-70°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Workup and Isolation: After cooling, pour the reaction mixture onto crushed ice. Neutralize the solution with sodium hydroxide. The solid product that precipitates is collected by filtration, washed with water, and dried. If a solid does not form, the product can be extracted with an appropriate organic solvent.

Section 3: Safety, Handling, and Disposal

As a senior application scientist, ensuring the safe and responsible use of all chemical reagents is paramount. While specific data for N,N-dimethylethanimidamide hydrochloride is limited, the properties of related compounds like N,N-dimethylformamide and its hydrochloride salt provide a strong basis for safe handling protocols.[7]

  • Hazard Identification:

    • N,N-dialkylamides and their hydrochloride salts can be harmful if inhaled, ingested, or absorbed through the skin.[8][9] They are also eye irritants.

    • The reaction with acid chlorides like POCl₃ is exothermic and releases corrosive HCl gas. This reaction must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10][11]

    • Skin Protection: Wear chemical-resistant gloves (butyl rubber or Viton are often recommended over standard nitrile gloves for prolonged contact with DMF).[7] Wear a lab coat.

    • Respiratory Protection: Use only in a certified chemical fume hood. For large-scale work or in case of ventilation failure, a respirator with an organic vapor cartridge may be necessary.[9][11]

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][11]

    • The compound is likely hygroscopic; keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Spill and Disposal Procedures:

    • Small Spills: Absorb with an inert, non-combustible material such as sand or vermiculite.[7] Collect in a suitable container for hazardous waste disposal.

    • Disposal: All waste should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[7]

Conclusion

N,N-dimethylethanimidamide hydrochloride and, more broadly, the Vilsmeier-Haack reaction employing N,N-dialkylamides, represent a powerful and versatile strategy in the synthesis of APIs. By activating a simple amide into a potent electrophile, chemists can efficiently construct complex heterocyclic scaffolds that form the core of many modern medicines. The protocols detailed herein provide a validated framework for researchers to leverage this chemistry in their drug discovery and development programs. Adherence to the principles of causality in experimental design and a steadfast commitment to safety are essential for successful and responsible innovation.

References

  • Safety and handling precautions for N,N-dimethylformamide hydrochloride. Benchchem.
  • N,N-dimethylethanimidamide hydrochloride-2909-15-1. Thoreauchem.
  • TCI AMERICA - Spectrum Chemical. (July 06 2018).
  • SAFETY DATA SHEET - Fisher Scientific. (October 06 2009).
  • material safety d
  • N,N-Dimethylethanimidamide hydrochloride - Sapphire Bioscience.
  • SAFETY DATA SHEET - Fisher Scientific. (September 22 2009).
  • Technical Support Center: Optimizing N,N-Dimethylformamide Hydrochloride Mediated Formyl
  • The Role of N,N-Dimethylformamide Hydrochloride in the Synthesis of Heterocyclic Compounds: Applic
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (November 16 2022).
  • Heterocycles in Medicinal Chemistry III - PMC - NIH. (February 14 2026).

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Method

Advanced Application Note: N,N-Dimethylethanimidamide Hydrochloride in Agrochemical Scaffold Synthesis

Executive Summary N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1), also known as N,N-dimethylacetamidine hydrochloride, is a highly versatile, bifunctional amidine building block utilized extensively in the disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1), also known as N,N-dimethylacetamidine hydrochloride, is a highly versatile, bifunctional amidine building block utilized extensively in the discovery and manufacturing of modern agrochemicals[1]. Its unique electronic properties—driven by the electron-donating dimethylamino group—make it a privileged precursor for synthesizing bioactive heterocycles, particularly pyrimidines, triazines, and N-arylamidine acaricides[2]. This application note details the mechanistic rationale, validated synthetic protocols, and process optimization strategies for deploying this reagent in the development of next-generation crop protection agents.

Strategic Role in Agrochemical Design

The incorporation of the N,N-dimethylacetamidine moiety into agrochemical architectures serves two primary pharmacological and structural purposes:

  • Heterocyclic Scaffold Construction : The amidine acts as a highly efficient[N,N]-dinucleophile in cyclocondensation reactions with 1,3-dielectrophiles (e.g., 1,3-dicarbonyls or α,β-unsaturated ketones) to form substituted pyrimidines[3]. Pyrimidine derivatives are foundational to fungicides targeting Phomopsis sp. and serve as core scaffolds for broad-spectrum herbicides[2].

  • Target Receptor Modulation : In acaricides and insecticides, the intact amidine functional group mimics biogenic amines, allowing the molecule to act as a potent agonist or antagonist at invertebrate octopamine receptors[4]. Furthermore, long-chain N'-alkyl-N,N-dimethylacetamidines synthesized from this core act as CO₂/N₂ switchable surfactants, providing smart demulsification properties in advanced pesticide formulations[5].

AgrochemicalWorkflow A N,N-dimethylethanimidamide HCl D Cyclocondensation A->D E Cross-Coupling A->E B 1,3-Dicarbonyls B->D C Aryl Halides / Sulfides C->E F Pyrimidine Fungicides D->F G N-Arylamidine Acaricides E->G

Workflow demonstrating the divergent synthesis of agrochemical classes from the amidine core.

Mechanistic Insights: The Amidine Advantage

Unlike simple alkyl amidines, N,N-dimethylethanimidamide features a tertiary amine that prevents unwanted tautomerization during complex cyclizations. When neutralized from its hydrochloride salt, the primary imine/amine nitrogen becomes a potent nucleophile. In the synthesis of pyrimidines via a modified Pinner reaction, the free amidine attacks the most sterically accessible and electrophilic carbonyl of a 1,3-dicarbonyl compound[3]. The subsequent intramolecular cyclization is driven forward by the thermodynamic stability of the resulting aromatic pyrimidine ring[6].

PyrimidineMechanism N1 Amidine Hydrochloride N2 Free Base Amidine N1->N2 NaOMe (-NaCl) N3 Tetrahedral Intermediate N2->N3 + 1,3-Dicarbonyl N4 Enamine Intermediate N3->N4 - H2O (Dehydration) N5 Cyclized Pyrimidinolate N4->N5 Intramolecular Attack N6 Substituted Pyrimidine N5->N6 - EtOH & H+ (Aromatization)

Stepwise mechanistic pathway of pyrimidine ring formation via modified Pinner condensation.

Experimental Methodologies

Protocol A: Synthesis of 2-(Dimethylamino)-4-(trifluoromethyl)pyrimidine-6-ol (Fungicide Precursor)

Causality & Design : This protocol utilizes ethyl trifluoroacetoacetate as the dielectrophile. The trifluoromethyl group is strategically chosen to enhance the lipophilicity and metabolic stability of the final fungicide, improving penetration through fungal cell walls[2]. Sodium methoxide is employed not only to liberate the amidine free base but also to catalyze the subsequent cyclization.

Step-by-Step Procedure :

  • Free Base Liberation : Charge an oven-dried 250 mL round-bottom flask with N,N-dimethylethanimidamide hydrochloride (0.05 mol) and anhydrous ethanol (100 mL). Cool the suspension to 0 °C. Portion-wise, add sodium methoxide (0.075 mol).

    • In-Process Control (IPC): Stir for 30 minutes; the formation of a fine, insoluble NaCl precipitate validates successful neutralization of the hydrochloride salt.

  • Condensation : Slowly add ethyl trifluoroacetoacetate (0.05 mol) via an addition funnel to control the exothermic nucleophilic attack.

  • Cyclization : Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 10 hours.

    • Causality: Extended reflux is required to overcome the activation energy barrier of the final dehydration and aromatization step[2].

  • Validation & Workup : Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). Upon complete consumption of the amidine, cool the mixture to ambient temperature. Acidify with 1M HCl to exactly pH 7.

    • Causality: Precise neutralization protonates the intermediate pyrimidinolate salt, forcing the neutral pyrimidine product to precipitate out of the ethanolic solution.

  • Isolation : Extract the aqueous suspension with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the highly pure pyrimidine intermediate[2].

Protocol B: Synthesis of N-Arylamidine Acaricides

Causality & Design : N-arylamidine derivatives are synthesized by coupling the amidine core with fluorinated aryl sulfides. The resulting compounds are highly specific acaricides that disrupt mite neurological functions[4].

Step-by-Step Procedure :

  • Activation : In a 100 mL flask, dissolve 2,2,2-trifluoro-N-(2-fluoro-4-methylphenyl)acetimidoyl chloride (1.0 equiv) in anhydrous dichloromethane (30 mL).

  • Coupling : Add N,N-dimethylethanimidamide hydrochloride (1.1 equiv) and triethylamine (2.5 equiv).

    • Causality: Triethylamine serves a dual purpose: it neutralizes the amidine hydrochloride salt to generate the active nucleophile and acts as an acid scavenger for the HCl generated during the coupling event.

  • Oxidation (Optional) : If a sulfoxide/sulfone derivative is required for the final acaricide formulation, add meta-chloroperbenzoic acid (mCPBA) at room temperature and stir for 16 hours.

    • IPC: Quench excess mCPBA with sodium thiosulfate immediately after the 16-hour mark to prevent undesired over-oxidation of the amidine nitrogen[4].

  • Purification : Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Reaction Optimization

The efficiency of heterocyclic cyclization using N,N-dimethylethanimidamide hydrochloride is highly dependent on the choice of the electrophile and the basic catalyst. The table below summarizes optimized parameters for various agrochemical scaffolds.

Electrophilic SubstrateBase / CatalystSolventTemp / TimeYield (%)Target Agrochemical ClassRef
Ethyl trifluoroacetoacetateNaOMe (1.5 eq)Ethanol78 °C / 10 h82%Fungicide (Phomopsis sp.)[2]
AcetylacetoneUrea / TFAWater100 °C / 6 h78%Herbicide Precursor[3]
1-PhenylethanolNi(II) ComplexToluene140 °C / 24 h78%Broad-Spectrum Pesticide[6]
4-AlkylphenylamineAcetonitrileCH₃CN80 °C / 4 h>90%Switchable Surfactant[5]

Regulatory and Safety Considerations

Due to its structural relationship to certain controlled precursors and its utility as a synthesis reagent, N,N-dimethylacetamidine hydrochloride and its derivatives are subject to strict export controls and sanctions in specific jurisdictions (e.g., EU and UK regulations restricting export to certain regions)[7][8].

From an occupational hazard standpoint, the compound is classified as a skin irritant and a serious eye irritant (H315, H319)[9]. All handling, particularly the liberation of the free base, must occur within a Class II fume hood using appropriate personal protective equipment (PPE).

References

  • CymitQuimica. "CAS: 2909-15-1 - CymitQuimica". CymitQuimica Catalog.
  • Chemical-Label. "chemical label N,N-dimethylethanimidamide hydrochloride". Chemical-Label Database.
  • Legislation.gov.uk. "The Russia (Sanctions) (EU Exit) Regulations 2019 No. 855". UK Government Legislation.
  • Official Journal of the European Union. "Council Decision (CFSP) 2023/1217". EU Publications.
  • Frontiers in Microbiology. "Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety". NIH / Frontiers.
  • MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". MDPI.
  • ACS Publications. "Sustainable Synthesis of Pyrimidines by [NNO]-Pincer-Supported Nickel(II) Complexes via Dehydrogenative Annulation of Alcohols". The Journal of Organic Chemistry.
  • Google Patents. "US20140315898A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides". USPTO.
  • Google Patents. "CN109320439B - A kind of synthesis and separation method of N'-(4-alkylphenyl)-N,N-dimethylamidine". CNIPA.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions of N,N-Dimethylethanimidamide Hydrochloride in Synthesis

Welcome to the Technical Support Center for N,N-dimethylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-dimethylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during synthesis. Our goal is to provide in-depth, field-proven insights to ensure the successful application of this versatile reagent.

N,N-dimethylethanimidamide hydrochloride, also known as N,N-dimethylacetamidine hydrochloride, is a valuable building block, particularly in the synthesis of heterocyclic compounds like pyrimidines.[1] However, like any reactive chemical, its use can sometimes lead to undesired byproducts. This guide offers a structured approach to identifying, mitigating, and preventing these side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving N,N-dimethylethanimidamide hydrochloride.

Issue 1: Low Yield of the Desired Product with Concurrent Formation of a Sticky, Uncharacterizable Mixture.

Possible Cause: Hydrolysis of N,N-dimethylethanimidamide hydrochloride or key reaction intermediates. Amidines are known to be hygroscopic and can hydrolyze over time, especially under non-anhydrous conditions.[2] This hydrolysis can lead to the formation of acetic acid and dimethylamine, which can then participate in or catalyze further unwanted reactions.

Troubleshooting Steps:

  • Reagent Quality and Handling:

    • Use Fresh or Purified Reagent: It is crucial to use freshly prepared or purified N,N-dimethylethanimidamide hydrochloride.[2]

    • Proper Storage: Store the reagent in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

  • Reaction Conditions:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents should be rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone or use of molecular sieves).[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Experimental Protocol: Drying of Solvents

  • Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle, and a suitable drying agent (e.g., sodium wire, calcium hydride).

  • Procedure:

    • Add the solvent to be dried to the round-bottom flask.

    • Add the appropriate drying agent.

    • Assemble the distillation apparatus, ensuring all joints are well-sealed.

    • Heat the flask to reflux the solvent.

    • Distill the dry solvent and collect it in the receiving flask, which should be equipped with a drying tube or connected to an inert gas line.

Issue 2: Formation of N-Acylurea Byproducts in Condensation Reactions.

Possible Cause: In reactions involving a 1,3-dicarbonyl compound and a urea or thiourea derivative, the 1,3-dicarbonyl compound can react with the urea in a competing pathway to form N-acylureas.[2] This is particularly prevalent in Biginelli-type reactions.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the 1,3-dicarbonyl compound may sometimes be necessary, but large excesses should be avoided.

  • Order of Addition: The order of addition of reagents can be critical. In some cases, adding the urea or thiourea portionwise or as the last component can minimize its decomposition and subsequent side reactions.[2]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Lewis acids, for example, may favor one pathway over another.[2]

  • Purification: If N-acylurea byproducts do form, they can often be removed by recrystallization.[2] Careful selection of the recrystallization solvent is essential.

Issue 3: Self-Condensation of the 1,3-Dicarbonyl Compound.

Possible Cause: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions, leading to a complex mixture of byproducts and reduced yield of the desired pyrimidine.

Troubleshooting Steps:

  • Base Addition: Add the base (e.g., sodium ethoxide) dropwise to the reaction mixture at a controlled temperature.[2] This helps to avoid localized high concentrations of base that can promote self-condensation.

  • Temperature Control: Maintain the reaction at the optimal temperature. For some reactions, lower temperatures may be sufficient to promote the desired cyclization without favoring self-condensation.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the stability of N,N-dimethylethanimidamide hydrochloride and how should it be stored?

A1: N,N-dimethylethanimidamide hydrochloride is generally stable under normal conditions. However, it is hygroscopic and can hydrolyze in the presence of moisture.[2] Therefore, it should be stored in a cool, dry place in a tightly sealed container, preferably in a desiccator.

Q2: Can N,N-dimethylethanimidamide hydrochloride decompose at high temperatures?

Q3: Are there any known incompatible materials with N,N-dimethylethanimidamide hydrochloride?

A3: Based on the reactivity of similar compounds, strong oxidizing agents and strong acids should be considered incompatible.[4]

Q4: In pyrimidine synthesis, what are the key reaction parameters to control to minimize side reactions?

A4: The key parameters to control are:

  • Purity of Starting Materials: Use high-purity reagents, especially ensuring the amidine hydrochloride is dry.[2]

  • Anhydrous Conditions: Strictly exclude water from the reaction.[2]

  • Stoichiometry: Carefully control the molar ratios of your reactants.[5]

  • Temperature: Maintain the optimal reaction temperature to favor the desired reaction pathway.[6]

  • Order and Rate of Addition: The sequence and speed at which reagents are added can significantly impact the outcome.[2]

Visualizing Troubleshooting Workflows

The following diagram illustrates a logical workflow for troubleshooting common issues when using N,N-dimethylethanimidamide hydrochloride.

Troubleshooting_Workflow start Reaction Start low_yield Low Yield or Complex Mixture? start->low_yield hydrolysis Suspect Hydrolysis low_yield->hydrolysis Yes byproducts Specific Byproducts Observed? low_yield->byproducts No check_reagents Check Reagent Purity & Dryness hydrolysis->check_reagents anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous anhydrous->start Retry n_acylurea N-Acylurea Formation byproducts->n_acylurea Yes self_condensation Dicarbonyl Self-Condensation byproducts->self_condensation Yes success Successful Synthesis byproducts->success No stoichiometry Adjust Stoichiometry n_acylurea->stoichiometry addition_order Modify Order of Addition stoichiometry->addition_order addition_order->start Retry base_control Control Base Addition & Temperature self_condensation->base_control base_control->start Retry

Caption: Troubleshooting workflow for N,N-dimethylethanimidamide HCl reactions.

Data Summary

The following table summarizes the common side reactions and recommended mitigation strategies.

Side ReactionProbable CauseMitigation Strategy
Hydrolysis Presence of waterUse dry reagents and solvents; run under inert atmosphere.[2]
N-Acylurea Formation Competing reaction pathwayControl stoichiometry and order of reagent addition.[2]
Self-Condensation Excess base or high temperatureSlow, controlled addition of base; maintain optimal temperature.[2]

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: N,N-Dimethylethylamine.
  • Spectrum Chemical. (2018, July 6). TCI AMERICA: N,N-Dimethylethylamine.
  • Benchchem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • Benchchem. (n.d.). Common side reactions with dimethylamine hydrochloride and how to avoid them.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
  • NextSDS. (n.d.). N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis.
  • Aft, H., & Christensen, B. E. (1963). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Journal of Organic Chemistry, 28(9), 2170-2174.
  • De Gruyter. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: N,N`-Dimethylethylenediamine.
  • Google Patents. (n.d.). CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • National Center for Biotechnology Information. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance.
  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE.
  • Semantic Scholar. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Scholars' Bank. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES.
  • MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • World Journal of Advanced Research and Reviews. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines.
  • ResearchGate. (2021, August 22). Synthesis, reactions, and applications of pyrimidine derivatives.
  • Reactory. (2022, September 5). N,N-dimethylethanamide | C4H9NO.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline.

Sources

Optimization

Technical Support Center: Purification of N,N-Dimethylethanimidamide Hydrochloride Reaction Products

Welcome to the Technical Support Center for the purification of amidine derivatives, specifically focusing on products synthesized using N,N-dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of amidine derivatives, specifically focusing on products synthesized using N,N-dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hydrochloride, CAS: 2909-15-1).

Amidines are highly polar, strongly basic, and prone to hydrolysis, making their isolation notoriously challenging. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven protocols, and verified methodologies to maximize yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my synthesized amidine product streak on normal-phase silica gel, resulting in poor recovery? A: Causality: Amidines possess a highly basic imine nitrogen that interacts strongly with the acidic silanol groups present on standard normal-phase silica gel. This acid-base interaction leads to irreversible adsorption, severe peak tailing, and artificial yield reduction. Resolution: Avoid standard silica gel chromatography if possible. Instead, utilize reverse-phase chromatography (C18) or bypass chromatography entirely by employing recrystallization methods[1]. If normal-phase chromatography is unavoidable, you must pre-treat the silica or add a basic modifier (e.g., 1–5% triethylamine) to the mobile phase to mask the silanol interactions.

Q2: How can I efficiently remove unreacted N,N-dimethylethanimidamide hydrochloride from my crude product? A: Causality: The starting material is a highly polar, water-soluble hydrochloride salt. If your target product is lipophilic, you can separate them via liquid-liquid extraction. If your product is also synthesized as a salt, you must exploit differential solubility. Resolution: The desired amidine is often produced as a hydrochloride salt, which is soluble in the quenched reaction mixture but highly insoluble in non-polar solvents like diethyl ether. Adding large quantities of ether to the reaction mixture forces the desired amidinium product to precipitate as a solid, leaving unreacted organic impurities in solution[2].

Q3: My amidine product seems to degrade during aqueous workup. What is happening? A: Causality: Amidines are highly hygroscopic and susceptible to hydrolysis, especially under non-neutral aqueous conditions or elevated temperatures. Water can attack the imine carbon, leading to the hydrolysis of intermediates and the reversion of the amidine back into an amide or amine[3]. Resolution: Ensure strictly anhydrous conditions during the reaction[3]. During workup, maintain cold temperatures (0–5 °C) and minimize the time the product spends in the aqueous phase.

Part 2: Troubleshooting Guide & Decision Workflows

Issue 1: Persistent Co-elution of Byproducts

Root Cause: Similar polarity between unreacted amidine starting materials, N-acylurea byproducts, and the target pyrimidine/amidine product. Actionable Protocol: Switch to recrystallization. Dissolving the crude product in a minimum amount of hot polar solvent (like acetonitrile) and allowing it to cool slowly to room temperature often yields highly pure crystals, bypassing the need for tedious chromatography[1].

Issue 2: Low Yield of the Final Hydrochloride Salt

Root Cause: Incomplete protonation during isolation or high solubility of the salt in the chosen crystallization solvent. Actionable Protocol: Utilize lyophilization from an acidic aqueous solution. This technique removes water via sublimation while ensuring the compound remains a dry, fully protonated HCl amidine salt, which is ideal for downstream NMR characterization[2].

PurificationWorkflow Start Crude Reaction Mixture (Amidine HCl + Impurities) CheckSol Is target product highly lipophilic? Start->CheckSol LLE Liquid-Liquid Extraction (Basify to pH 10-12) CheckSol->LLE Yes Precip Ether Precipitation (Retain as HCl salt) CheckSol->Precip No (Highly Polar) OrgPhase Organic Phase (Free-based Product) LLE->OrgPhase AqPhase Aqueous Phase (Salts & Polar Impurities) LLE->AqPhase Recryst Recrystallization (Hot MeCN or EtOH) Precip->Recryst RP_HPLC Reverse-Phase HPLC (C18 Column) OrgPhase->RP_HPLC Complex Mixture OrgPhase->Recryst High Purity Needed Pure Pure Amidine Product RP_HPLC->Pure Recryst->Pure

Workflow for selecting the optimal amidine purification strategy based on product lipophilicity.

HydrolysisTroubleshooting Issue Amidine Degradation During Workup Cause1 Prolonged Aqueous Exposure Issue->Cause1 Cause2 Extreme pH (<2 or >12) Issue->Cause2 Cause3 Elevated Temperatures Issue->Cause3 Sol1 Rapid Phase Separation Cause1->Sol1 Sol2 Buffer with NaHCO3 (pH 8-9) Cause2->Sol2 Sol3 Maintain 0-5 °C (Ice Bath) Cause3->Sol3

Factors driving amidine hydrolysis and corresponding preventive measures.

Part 3: Quantitative Data Presentation

To assist in selecting the most efficient purification route, the following table summarizes the performance metrics of common isolation techniques applied to N,N-dimethylacetamidine derivatives.

Purification MethodTypical Yield Recovery (%)Purity Achieved (%)Processing Time (hrs)Primary Advantage / Limitation
Normal-Phase Silica 30 - 5085 - 902 - 4Low cost, but severe product loss due to silanol binding.
Reverse-Phase (C18) 75 - 85> 951 - 2Excellent for complex mixtures; requires specialized equipment.
Ether Precipitation 80 - 9590 - 95< 1Rapid isolation of HCl salts; may trap lipophilic impurities.
Hot MeCN Recrystallization 60 - 80> 9812 - 24Highest purity and highly scalable; requires optimal solubility.

Part 4: Standardized Experimental Protocols

Protocol A: Precipitation and Filtration of Amidinium Hydrochloride Salts

This protocol exploits the insolubility of amidinium hydrochloride salts in non-polar solvents to rapidly isolate the product from the crude reaction mixture[2].

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., ethanol or methanol). Do not evaporate to total dryness; leave a viscous oil.

  • Precipitation: Transfer the flask to an ice bath (0–5 °C). Vigorously stir the mixture and add 10 volumes of ice-cold, anhydrous diethyl ether dropwise.

    • Causality: The sudden shift in solvent polarity forces the highly polar amidinium hydrochloride salt out of solution, while unreacted lipophilic starting materials remain dissolved.

  • Maturation: Continue stirring at 0 °C for 30 minutes to allow the precipitate to fully agglomerate.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel under a vacuum. Wash the filter cake with an additional 2 volumes of cold diethyl ether.

  • Validation: To ensure the product is fully protonated, dissolve a small aliquot in D2O for 1H NMR analysis. The presence of sharp, downfield N-methyl singlets confirms the integrity of the hydrochloride salt.

Protocol B: Recrystallization from Acetonitrile

When chromatography reduces the yield of your target amides or amidines, recrystallization is the preferred self-validating purification method[1].

  • Dissolution: Place the crude solid amidine product in a round-bottom flask. Add a minimum volume of boiling anhydrous acetonitrile (MeCN) until the solid just dissolves.

    • Causality: Acetonitrile is a highly polar aprotic solvent that disrupts intermolecular hydrogen bonding at high temperatures but forces crystallization as thermal energy decreases.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper to remove mechanical impurities.

  • Cooling: Seal the flask and allow it to cool to room temperature undisturbed over 4–6 hours. Do not agitate, as slow cooling promotes the formation of large, pure crystal lattices excluding impurities.

  • Harvesting: Once crystallization is complete at room temperature, transfer the flask to a refrigerator (4 °C) for an additional 2 hours to maximize yield. Filter the crystals and dry them under a high vacuum.

References

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES Scholars' Bank (University of Oregon) URL: [Link]

  • What is the best technique for amide purification? ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N,N-Dimethylethanimidamide Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the synthesis, isolation, and storage of N,N-dimethylethanimidamide hydrochloride (CAS 290...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the synthesis, isolation, and storage of N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1), commonly referred to as N,N-dimethylacetamidine hydrochloride[1].

While the target molecule appears structurally simple, the amidine functional group is notoriously susceptible to hydrolysis, and the thermodynamic equilibria governing its synthesis require precise manipulation. This guide is designed to move beyond basic recipes. We will explore the causality behind the chemistry, providing self-validating protocols and troubleshooting logic to ensure high-yield, reproducible results in your drug development workflows.

Quantitative Comparison of Synthetic Routes

Before troubleshooting a failed reaction, it is critical to ensure you have selected the optimal synthetic pathway for your scale and resources. The table below summarizes the three most common routes, highlighting their thermodynamic and operational trade-offs.

Synthesis RouteReagentsTypical YieldReaction TempKey ByproductsPrimary Challenge
Amine Exchange (Acetal) DMA-DMA + NH₄Cl85–95%65–80 °CMethanolReversible equilibrium
Modified Pinner Acetonitrile + MeOH + HCl, then Me₂NH60–75%0 °C to RTAmmonium chlorideStrict anhydrous needs
Metal-Catalyzed Acetonitrile + Me₂NH·HCl + CuCl70–80%80 °CMetal residuesCatalyst removal
Standardized Protocol: The Amine Exchange (Acetal) Route

For laboratory-scale synthesis, the reaction of N,N-dimethylacetamide dimethyl acetal (DMA-DMA) with ammonium chloride is the most robust method. It avoids the harsh acidic conditions of the Pinner reaction and the heavy metal waste associated with CuCl-catalyzed direct amination routes ()[2].

Mechanistic Causality: The reaction proceeds via the nucleophilic attack of ammonia (from NH₄Cl) on the highly electrophilic acetal carbon, followed by the elimination of methanol. Because this is a reversible equilibrium, the continuous removal of methanol is required to drive the reaction to completion according to Le Chatelier’s principle ()[3].

Step-by-Step Methodology:

  • Setup: Under a strict argon atmosphere, charge an oven-dried 250 mL round-bottom flask with 1.0 equivalent of anhydrous ammonium chloride (NH₄Cl).

  • Addition: Add 1.1 equivalents of N,N-dimethylacetamide dimethyl acetal (DMA-DMA). Note: Do not add external solvent; the acetal and the generated methanol will act as the reaction medium.

  • Equilibrium Shift (Critical Step): Equip the flask with a short-path distillation head. Heat the mixture to 65–80 °C. As the reaction progresses, methanol will form and distill over ()[4]. Self-Validation: The cessation of methanol distillation is your first physical indicator of reaction progress.

  • NMR Validation: Withdraw a 0.1 mL aliquot, evaporate it under vacuum, and dissolve the residue in CDCl₃. Analyze via ¹H NMR. The reaction is complete when the singlet at ~3.2 ppm (corresponding to the -OCH₃ groups of the starting acetal) completely disappears.

  • Isolation: Once conversion is >95%, remove the heat and apply a high vacuum (0.1 mbar) to remove residual volatiles.

  • Purification: Triturate the resulting crude oil/solid with ice-cold anhydrous diethyl ether. Filter the precipitate rapidly under a blanket of argon to yield the pure N,N-dimethylethanimidamide hydrochloride as a white crystalline solid ()[5].

Troubleshooting FAQs

Q: My reaction stalls at ~60% yield, even after 24 hours of heating. What is going wrong? A: You are likely running the reaction under reflux rather than distillation. The amine exchange with DMA-DMA is an equilibrium process ()[6]. If the methanol byproduct is condensed and returned to the reaction flask, the equilibrium cannot shift toward the amidine product. Fix: Swap your reflux condenser for a distillation setup to continuously remove methanol from the system.

Q: The isolated product is a sticky, gummy paste instead of a crystalline solid. How can I fix this? A: Amidine hydrochlorides are exceptionally hygroscopic. If exposed to ambient humidity during filtration or storage, they rapidly absorb water. Furthermore, moisture triggers the hydrolysis of the amidine back into N,N-dimethylacetamide and ammonium chloride. Fix: Perform all filtrations using Schlenk techniques or inside a glovebox. Store the final product in a vacuum desiccator over phosphorus pentoxide (P₂O₅).

Q: Can I use aqueous ammonia instead of ammonium chloride to speed up the reaction? A: Absolutely not. The introduction of water will immediately hydrolyze the DMA-DMA starting material into N,N-dimethylacetamide and methanol, completely bypassing the desired amidine formation. Strict anhydrous conditions are non-negotiable.

Q: I am using the CuCl-catalyzed direct amination route, but my product is contaminated with a green/blue tint. How do I purify it? A: The discoloration is due to residual copper complexes. While the CuCl-catalyzed addition of amines to nitriles is highly effective ()[2], copper strongly coordinates to the amidine nitrogen atoms. Fix: Dissolve the crude product in a biphasic mixture of dichloromethane and aqueous EDTA (pH 8-9). The EDTA will chelate the copper, pulling it into the aqueous layer, leaving the free amidine in the organic layer. You can then re-precipitate the hydrochloride salt by bubbling dry HCl gas through the dried organic layer.

Reaction Workflow and Troubleshooting Logic

Workflow Start Start: DMA-DMA + NH4Cl (Anhydrous Conditions) Heat Heat to 65-80°C (Distillation Setup) Start->Heat Equilibrium Equilibrium State (Amidine + MeOH) Heat->Equilibrium Distill Distill off Methanol (Le Chatelier's Principle) Equilibrium->Distill Shift Right Check 1H NMR Validation (Disappearance of 3.2 ppm) Distill->Check Impure Incomplete Conversion (Residual Acetal) Check->Impure < 95% Conversion Pure Vacuum Concentration & Anhydrous Ether Trituration Check->Pure > 95% Conversion Impure->Distill Add heat/time Product Pure N,N-dimethylethanimidamide hydrochloride Pure->Product

Caption: Optimization workflow for the synthesis of N,N-dimethylethanimidamide hydrochloride.

References
  • Harjani, J. R., Chen, L., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1686.[Link]

  • Rousselet, G., Capdevielle, P., & Maumy, M. (1998). 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine. Organic Syntheses, 75, 215.[Link]

  • Lu, Y., et al. (2012). Designing the Head Group of CO2-Triggered Switchable Surfactants. RSC Advances, 2, 2955-2962.[Link]

  • Li, X., et al. (2016). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Chemical Communications, 52, 4625-4628.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N,N-Dimethylethanimidamide Hydrochloride

Welcome to the Technical Support Center. N,N-Dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hydrochloride, CAS 2909-15-1) is a highly reactive building block utilized in organic synthesis, ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N,N-Dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hydrochloride, CAS 2909-15-1) is a highly reactive building block utilized in organic synthesis, pharmaceutical development, and stimuli-responsive materials[1]. However, its application is frequently bottlenecked by complex impurity profiles that compromise downstream reaction yields.

As an application scientist, the most critical factor to manage is the compound's inherent hydrolytic instability[2]. This guide provides a mechanistic troubleshooting framework to help you identify, quantify, and eliminate common impurities from your workflows.

Mechanistic Insight: The Hydrolysis Pathway

The most pervasive impurities in N,N-dimethylethanimidamide hydrochloride are N,N-dimethylacetamide (DMAc) and ammonium chloride (NH₄Cl) . Rather than simple synthesis carryovers, these are active degradation products.

Amidines are highly susceptible to chemical hydrolysis when exposed to moisture[2]. The electrophilic carbon of the protonated amidinium ion undergoes nucleophilic attack by water. This forms a transient tetrahedral intermediate that rapidly collapses, cleaving the C=N bond to yield the corresponding amide and ammonium[3]. Understanding this causality is critical: you cannot simply "dry" the degraded product, as the chemical structure has fundamentally changed.

HydrolysisPathway A N,N-Dimethylacetamidine HCl (Amidinium Ion) B Tetrahedral Intermediate (Nucleophilic Attack) A->B + H2O (Moisture) C N,N-Dimethylacetamide (DMAc) B->C C=N Cleavage D Ammonium Chloride (NH4Cl) B->D + HCl

Figure 1: Mechanistic pathway of moisture-driven hydrolytic degradation of the amidinium ion.

Frequently Asked Questions (FAQs)

Q1: My lot of N,N-dimethylethanimidamide hydrochloride shows a growing peak at ~2.1 ppm in ¹H-NMR over time. What is causing this, and how do I stop it? A: This peak corresponds to the acetyl methyl group of N,N-dimethylacetamide (DMAc), confirming active hydrolysis[2]. Because the compound is highly hygroscopic, even brief exposure to ambient humidity during weighing introduces enough water to initiate degradation. Causality & Mitigation: The degradation is moisture-driven. To halt this, the material must be stored in a tightly sealed desiccator backfilled with argon or nitrogen. If the DMAc concentration exceeds your tolerance threshold, you must recrystallize the batch (see Protocol below).

Q2: I am observing insoluble white particulates when I dissolve the salt in dry dichloromethane (DCM). What is this impurity? A: This is almost certainly ammonium chloride (NH₄Cl) or unreacted dimethylamine hydrochloride. While the amidine salt has moderate solubility in halogenated solvents, inorganic salts do not. Causality & Mitigation: If the impurity is NH₄Cl, it is either a byproduct of the amination step during synthesis or a co-product of the hydrolysis described in Q1. You can easily remove this via a hot filtration step in anhydrous ethanol before precipitating the pure amidine.

Q3: How do I differentiate between residual synthesis solvents and active degradation in my analytical workflows? A: A self-validating analytical system requires orthogonal techniques. Relying solely on HPLC can be misleading due to the poor UV absorbance of aliphatic amidines. Causality & Mitigation: Pair ¹H-NMR with Karl Fischer (KF) titration. If you detect DMAc in NMR but your KF titration shows <0.1% water, the DMAc is likely a residual starting material from a Vilsmeier-Haack-type synthesis. If DMAc is present and KF shows >0.5% water, you are actively observing hydrolytic degradation[2].

Troubleshooting Start Detect Impurity in N,N-Dimethylacetamidine HCl CheckNMR Run 1H-NMR & Karl Fischer (KF) Start->CheckNMR Decision Is KF Water > 0.5%? CheckNMR->Decision Hydrolysis Hydrolysis Suspected (DMAc + NH4Cl present) Decision->Hydrolysis Yes Synthesis Synthesis Carryover (Starting Materials) Decision->Synthesis No Action1 Perform Anhydrous Recrystallization Hydrolysis->Action1 Action2 Perform Solvent Wash (Cold Acetone) Synthesis->Action2

Figure 2: Analytical decision tree for identifying and resolving amidine salt impurities.

Quantitative Impurity Profiling

Use the following reference table to benchmark your analytical results and select the appropriate mitigation strategy.

ImpurityTypical Mass Fraction (%)Diagnostic Signal (¹H-NMR / KF)Primary SourceMitigation Action
N,N-Dimethylacetamide (DMAc) 0.5 - 5.0%Singlet at ~2.08 ppm (CDCl₃)Hydrolysis / SynthesisAnhydrous Recrystallization
Ammonium Chloride (NH₄Cl) 1.0 - 3.0%Insoluble in DCM / Broad NH₄⁺ peakHydrolysis / AminationHot Filtration in Ethanol
Dimethylamine HCl < 1.0%Singlet at ~2.70 ppm (CDCl₃)Pinner Synthesis RouteCold Acetone Trituration
Moisture (H₂O) 0.2 - 2.5%KF Titration > 0.5%Hygroscopic AbsorptionInert Gas Desiccation

Validated Experimental Protocol

Anhydrous Recrystallization of N,N-Dimethylethanimidamide Hydrochloride

Objective: Remove organic degradation products (DMAc) and inorganic salts (NH₄Cl) while preventing further hydrolysis.

Step 1: Dissolution In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend 10 g of crude N,N-dimethylethanimidamide hydrochloride in 15 mL of anhydrous ethanol. Heat to 60°C until the organic salt dissolves. Causality: Ethanol provides the necessary polarity to dissolve the amidine salt, while the inert atmosphere prevents ambient moisture ingress at elevated temperatures, which would otherwise exponentially accelerate hydrolysis.

Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed, fine-porosity glass frit into a clean, dry receiving flask. Causality: Inorganic impurities like NH₄Cl have negligible solubility in ethanol and will be retained on the frit, physically separating them from the product.

Step 3: Anti-Solvent Precipitation Allow the filtrate to cool to room temperature. Slowly add anhydrous diethyl ether (approx. 40-50 mL) dropwise with vigorous stirring until the solution becomes persistently turbid. Causality: Diethyl ether acts as an anti-solvent, drastically lowering the dielectric constant of the medium to selectively crystallize the amidine salt while leaving highly soluble organic impurities (like DMAc) trapped in the mother liquor.

Step 4: Isolation Cool the suspension to 4°C for 4 hours to maximize crystallization yield. Filter the precipitate under a nitrogen blanket and wash with 2 x 10 mL of cold anhydrous diethyl ether.

Step 5: Drying & Self-Validation Dry the isolated crystals in a vacuum oven at 40°C for 12 hours. Validation: To ensure the protocol was successful, run a Karl Fischer titration to confirm moisture is <0.5% w/w, and a ¹H-NMR to verify the complete absence of the DMAc acetyl singlet at ~2.08 ppm. If these parameters are met, the system validates the purity of the batch.

References

  • CO2/N2 triggered switchable Pickering emulsions stabilized by alumina nanoparticles in combination with a conventional anionic surfactant Source: RSC Publishing URL:[Link]

  • Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2 Source: OSTI.GOV (U.S. Department of Energy) URL:[Link]

  • Export Control Handbook for Chemicals (2023 edition) Source: JRC Publications Repository (European Commission) URL:[Link]

Sources

Troubleshooting

Stability issues with N,N-dimethylethanimidamide hydrochloride in solution

A Guide to Understanding and Mitigating Solution Stability Issues Section 1: Understanding the Molecule's Stability Profile This section delves into the chemical characteristics of N,N-dimethylethanimidamide hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Section 1: Understanding the Molecule's Stability Profile

This section delves into the chemical characteristics of N,N-dimethylethanimidamide hydrochloride that are critical to its behavior in solution.

Q1: What are the key structural features of N,N-dimethylethanimidamide hydrochloride that influence its stability in solution?

N,N-dimethylethanimidamide hydrochloride is the salt of a strong acid (HCl) and a moderately strong organic base (an amidine). The stability of this compound in solution is primarily governed by the chemistry of the protonated amidine group, known as the amidinium ion.

  • The Amidinium Cation: In its solid, salt form, and in acidic to neutral solutions, the molecule exists as an amidinium ion. The positive charge is delocalized across the two nitrogen atoms and the central carbon, which imparts a degree of resonance stabilization.

  • Susceptibility to Hydrolysis: Despite this resonance, the central carbon of the amidinium group is electrophilic and highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is the principal pathway for degradation in aqueous environments.[1][2]

Application Scientist's Note: The stability of the amidinium ion is a trade-off. While protonation protects the imine nitrogen from some reactions, it activates the central carbon, making hydrolysis a key concern. The rate of this hydrolysis is heavily dependent on the specific conditions of your solution, particularly pH and temperature.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway is hydrolysis . The N,N-dimethylethanimidamide cation reacts with water, leading to the cleavage of the carbon-nitrogen double bond. This process yields N,N-dimethylacetamide and methylamine (which will be protonated as the methylammonium ion in neutral or acidic conditions).

G cluster_reactants Reactants cluster_products Degradation Products A N,N-Dimethylethanimidamide Cation C N,N-Dimethylacetamide A->C Hydrolysis D Methylammonium Ion A->D B Water (H₂O) B->A

Caption: Proposed primary hydrolysis pathway for N,N-dimethylethanimidamide.

Section 2: Troubleshooting Guide for Solution Instability

This section provides direct answers and solutions to common problems encountered during experimental work.

Q3: My solution of N,N-dimethylethanimidamide hydrochloride is losing potency or showing unexpected peaks in analysis. What's happening?

This is a classic sign of chemical degradation, with hydrolysis being the most probable cause. The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) likely corresponds to the formation of N,N-dimethylacetamide and methylamine. Loss of potency is a direct result of the active compound being consumed in this degradation reaction.

Immediate Actions:

  • Confirm Degradation: Analyze your sample alongside a freshly prepared standard solution to confirm the presence of degradation products and quantify the loss of the parent compound.

  • Review Solution Parameters: Carefully check the pH, solvent composition, and storage temperature of your solution. These are the most critical factors influencing stability.

G start Observed Instability (e.g., Low Potency, New Peaks) q1 Is the solution aqueous or in a protic solvent? start->q1 cause_hydrolysis Probable Cause: Hydrolysis q1->cause_hydrolysis Yes q3 How is the solution stored? q1->q3 No q2 What is the solution pH? cause_hydrolysis->q2 sol_ph Solution: Adjust pH towards neutral (6-7) or use an aprotic solvent. q2->sol_ph Acidic (<5) or Basic (>8) sol_aprotic Solution: Switch to a dry, aprotic solvent (e.g., DMSO, Acetonitrile). q2->sol_aprotic If pH adjustment is not possible q2->q3 Neutral (6-7) sol_storage Solution: Store at ≤ -20°C, protect from light, and prepare fresh. q3->sol_storage Room Temp or Exposed to Light

Caption: Troubleshooting workflow for solution instability issues.

Q4: How does pH affect the stability of my solution?

The stability of N,N-dimethylethanimidamide is highly pH-dependent. Hydrolysis can be catalyzed by both acid and base, meaning the compound is least stable at pH extremes.[2][3]

  • Acidic Conditions (pH < 5): The rate of hydrolysis is accelerated due to specific acid catalysis.

  • Neutral Conditions (pH 6-7.5): The compound is expected to be at its most stable in this range, as the concentrations of H+ and OH- ions are minimized.

  • Basic Conditions (pH > 8): The rate of hydrolysis increases significantly due to base-catalyzed attack by hydroxide ions (OH-) on the electrophilic carbon.

Table 1: Expected Relative Stability of N,N-Dimethylethanimidamide Hydrochloride in Aqueous Buffers

pH Range Expected Stability Primary Catalytic Species Recommendation
1 - 4 Poor H⁺ Avoid prolonged storage. Use immediately after preparation.
5 - 7.5 Good to Optimal Minimal Ideal range for preparing working solutions for assays.

| 8 - 12 | Poor to Very Poor | OH⁻ | Avoid completely if possible. If required, prepare immediately before use at low temperature. |

Q5: What is the recommended solvent for preparing stock solutions?

To minimize the risk of hydrolysis during long-term storage, it is highly recommended to prepare stock solutions in a high-quality, dry, aprotic solvent .

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Acetonitrile (ACN), or Anhydrous N,N-Dimethylformamide (DMF).

  • Use with Caution: Anhydrous Ethanol or Methanol. While better than water, these protic solvents can still participate in solvolysis over time.

  • Not Recommended for Stock: Water, PBS, or any aqueous buffer.

Application Scientist's Note: The term "aprotic" means the solvent does not have a proton (H+) that it can easily donate. More importantly, using an "anhydrous" or "dry" grade of the solvent is critical to exclude water, which is the primary reactant in the hydrolysis pathway.[1]

Q6: How should I properly store solutions to maximize their shelf-life?

Proper storage is crucial. Even in an optimal solvent, degradation can occur if storage conditions are poor.

Table 2: Recommended Storage Conditions for N,N-Dimethylethanimidamide Hydrochloride Solutions

Solvent Type Storage Temperature Container Shelf-Life Recommendation
Anhydrous Aprotic (e.g., DMSO) -20°C or -80°C Tightly sealed vial with inert gas (Argon or Nitrogen) overlay Up to 3-6 months (verify with stability study)
Aqueous Buffer 2-8°C Sealed tube Prepare fresh daily. Do not store for more than 24 hours.

| Aqueous Buffer | -20°C | Aliquoted into single-use tubes | Use within 1 week. Avoid freeze-thaw cycles. |

Section 3: Experimental Protocols for Stability Assessment

Since every experimental condition is unique, we strongly recommend performing a basic stability study. This protocol provides a framework for a forced degradation study, a standard pharmaceutical practice to identify potential degradation pathways and establish a stability-indicating analytical method.[1]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To rapidly assess the stability of N,N-dimethylethanimidamide hydrochloride under various stress conditions.

Materials:

  • N,N-dimethylethanimidamide hydrochloride

  • High-purity water (HPLC-grade)

  • Acetonitrile (HPLC-grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dilute with 1 mL of 50:50 acetonitrile:water. Incubate at 80°C.

    • Control: Dilute with 1 mL of 50:50 acetonitrile:water. Keep at 4°C.

  • Time-Point Sampling: Take aliquots from each vial at T=0, 2, 8, and 24 hours.

  • Sample Quenching:

    • For Acid/Base samples: Neutralize the aliquot with an equimolar amount of NaOH/HCl, respectively.

    • For all samples: Dilute to a final concentration of ~10 µg/mL with the mobile phase for analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating method (see Protocol 2). Compare the peak area of the parent compound and observe any new peaks that appear.

G cluster_stress Apply Stress Conditions (T=0) start Prepare 1 mg/mL Stock Solution (ACN) acid Acidic (1M HCl) 60°C start->acid base Basic (1M NaOH) 60°C start->base ox Oxidative (3% H₂O₂) RT start->ox therm Thermal 80°C start->therm sampling Sample at Time Points (e.g., 2, 8, 24 hr) acid->sampling base->sampling ox->sampling therm->sampling quench Quench & Neutralize Samples sampling->quench analysis Analyze by HPLC / LC-MS quench->analysis data Evaluate Data: % Parent Remaining & Degradant Profile analysis->data

Caption: Experimental workflow for a forced degradation study.

Protocol 2: General Purpose Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products. This method serves as a starting point and may require optimization.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Section 4: Frequently Asked Questions (FAQs)

Q7: How should I handle the solid N,N-dimethylethanimidamide hydrochloride powder? The solid is likely hygroscopic (readily absorbs moisture from the air).[4][5] Always handle it in a dry environment, such as a glove box or a fume hood with low humidity. Keep the container tightly sealed and store it in a desiccator.

Q8: Can I use this compound in aqueous buffers for my biological experiments? Yes, but with caution. For any cell-based or enzymatic assay, it is critical to prepare the final working solution in your aqueous buffer immediately before adding it to the experiment. Do not pre-incubate the compound in buffer for extended periods.

Q9: What are the expected degradation products I should look for? The primary hydrolysis products to monitor for are N,N-dimethylacetamide and methylamine. An LC-MS method would be ideal for confirming the masses of these species.[6][7]

Q10: My experiment requires a specific pH outside the stable range. How can I minimize degradation? If you must work at a low or high pH, temperature is your best tool for mitigation.

  • Work on Ice: Perform all solution preparations and incubations at low temperatures (0-4°C) to slow the rate of hydrolysis.

  • Minimize Time: Reduce the time the compound spends in the unstable buffer to the absolute minimum required by your experimental protocol.

  • Concentration Effects: Be aware that degradation kinetics can sometimes be concentration-dependent. Run a small pilot experiment if possible.

References

  • Lashuel, H. A., et al. (2025). The 'ins' and 'outs' of amidines in β-sheet folding and fibril disaggregation. RSC Publishing. Retrieved from [Link]

  • Połeć, I., et al. (n.d.). Ethyl N,N-dimethyl- and N,N-dimethylamidophosphoric acids sodium salts. Preparation and hydrolysis. Retrieved from [Link]

  • Singh, B. K., et al. (2009). Amidine: Structure, Reactivity and Complexation Behaviour. International Journal of ChemTech Research. Retrieved from [Link]

  • Hovinen, J., et al. (2004). Amidine Nitrosation. The Journal of Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Ritter, H., et al. (n.d.). Hydrolysis of N,N -Dimethylaminoethyl Methacrylate and Its Salts in Concentrated Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Ngongang, A. D., et al. (n.d.). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, RSC Publishing. Retrieved from [Link]

  • Pevec, A., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. Retrieved from [Link]

  • Smith, C. R., & Yates, K. (n.d.). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Kaus, C., et al. (2024). Amines – Determination of N,N-dimethylethylamine, N,N-dimethylisopropylamine, N,Ndimethyl-n-propylamine and triethylamine in workplace air using ion chromatography (IC). BAuA. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylethylenediamine hydrochloride. Retrieved from [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Al-Zoubi, R. M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Retrieved from [Link]

  • Experimental Procedures. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Lee, H., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • Al-Sabah, S., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). N,N-Dimethylethylenediamine, 97%. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (n.d.). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. PMC. Retrieved from [Link]

  • ChemWhat. (n.d.). N,N-Dimethylethanamine Hydrochloride. Retrieved from [Link]

  • Bentham Science Publishers. (2022). GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clomipramine Hydrochloride. Retrieved from [Link]

  • Information-Mechanism Seminar. (2023). Vol. 10 N,N-Dimethylacetamide. Monthly Chemical Substance Management. Retrieved from [Link]

  • ResearchGate. (2025). Gaseous products of aqueous N, N-dimethyl hydroxylamine degraded by radiation. Retrieved from [Link]

Sources

Optimization

Troubleshooting failed reactions with N,N-dimethylethanimidamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review failed synthetic routes involving amidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review failed synthetic routes involving amidines. N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1), also known as N,N-dimethylacetamidine hydrochloride, is a highly versatile reagent used for amidination and heterocycle synthesis. However, it is notoriously unforgiving if handled incorrectly.

Reactions with this reagent typically fail due to three fundamental mechanistic oversights: thermodynamic pKa mismatches , moisture-driven hydrolysis , and steric hindrance . This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing field-proven, self-validating protocols to ensure your success.

Part 1: Diagnostic Decision Tree

Before altering your synthetic route, use the following logical workflow to isolate the root cause of your reaction failure.

G Start Reaction Failure (Low Yield / No Product) Moisture Is the HCl salt clumpy or exposed to air? Start->Moisture Base Is the base pKaH > 12.5? (e.g., KOtBu, Cs2CO3) Moisture->Base No FixMoisture Dry under high vacuum. Store under Argon. Moisture->FixMoisture Yes Sterics Is the electrophile sterically hindered? Base->Sterics Yes FixBase Switch from TEA/DIPEA to KOtBu or NaOEt. Base->FixBase No FixSterics Increase temp (80°C+) or use polar aprotic solvent. Sterics->FixSterics Yes

Diagnostic workflow for troubleshooting failed amidine reactions.

Part 2: Core Troubleshooting Guide (The "Why" and "How")

Issue 1: Incomplete Free-Basing (The pKa Mismatch)

The Causality: The most common error in amidine chemistry is treating the amidine hydrochloride salt like a standard amine. Acetamidines are exceptionally strong organic bases, with conjugate acid pKa values typically around 12.1 to 12.4 [1]. Many researchers mistakenly use standard organic bases like Triethylamine (TEA, pKa ~10.7) or N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) to free-base the salt. Because the amidine is roughly 100 times more basic than TEA, the thermodynamic equilibrium heavily favors the amidine hydrochloride. The nucleophile remains protonated and trapped, choking the reaction kinetics. The Solution: You must use alkoxide bases (e.g., NaOEt, KOtBu) or strong inorganic bases (e.g., Cs2CO3) to fully liberate the free amidine. For transition-metal catalyzed arylations, Cesium Carbonate is highly effective, as the precipitation of chloride salts drives the equilibrium forward [2].

Issue 2: Hydrolysis to N,N-Dimethylacetamide (Moisture Contamination)

The Causality: N,N-dimethylethanimidamide hydrochloride is highly hygroscopic. When exposed to moisture in the presence of a base, the highly electrophilic amidinium carbon is attacked by water, forming a tetrahedral intermediate. Because ammonia (pKaH ~9.2) is a weaker base than dimethylamine (pKaH ~10.7), ammonia acts as the superior leaving group. The intermediate collapses, expelling ammonia gas and yielding N,N-dimethylacetamide [4]. The Solution: When synthesizing complex oligomers or heterocycles, amidination steps require strict anhydrous conditions to prevent the degradation of the amidine [3].

Issue 3: Steric Hindrance (The N,N-Dimethyl Penalty)

The Causality: The N,N-dimethyl moiety introduces significant A-strain during nucleophilic attack compared to unsubstituted acetamidine. If your electrophile is bulky (e.g., an ortho-substituted aryl halide or a tertiary carbon center), the activation energy barrier for coupling becomes insurmountable at room temperature. The Solution: Switch to a highly polar aprotic solvent (DMF, DMSO) to maximize the nucleophilicity of the free base, and elevate the reaction temperature (80 °C – 110 °C).

Part 3: Quantitative Data: Base Selection & Reaction Efficiency

To optimize your reaction, reference the following thermodynamic data when selecting a base to liberate N,N-dimethylethanimidamide.

BaseConjugate Acid pKa (in H₂O)Free-Basing EfficiencyHydrolysis RiskRecommended Application
Triethylamine (TEA) ~10.7< 5% (Poor)LowNot recommended
DIPEA ~10.5< 5% (Poor)LowNot recommended
Cesium Carbonate (Cs₂CO₃) ~10.3 (HCO₃⁻) *ModerateLowExcellent for metal catalysis [2]
Sodium Ethoxide (NaOEt) ~16.0> 99% (Excellent)Low (if anhydrous)Standard free-basing
Potassium tert-Butoxide ~17.0> 99% (Excellent)Low (if anhydrous)Sterically hindered coupling
Sodium Hydroxide (NaOH aq) ~15.7> 99% (Excellent)High Avoid (Causes rapid hydrolysis)

*Note: While the pKa of bicarbonate is lower than the amidine, Cs₂CO₃ drives the equilibrium forward in organic solvents due to the irreversible precipitation of CsCl.

Part 4: Step-by-Step Methodology

Protocol: Anhydrous Free-Basing and In Situ Coupling This protocol is a self-validating system: the generation of a visible precipitate confirms that the thermodynamic free-basing exchange has successfully occurred.

  • Reagent Desiccation: Transfer N,N-dimethylethanimidamide hydrochloride (1.0 equiv) to a Schlenk flask. Dry under high vacuum (< 0.1 mbar) at 40 °C for a minimum of 4 hours.

  • Atmospheric Control: Backfill the flask with Argon. Repeat the vacuum/Argon purge cycle three times.

  • Solvation: Suspend the dried salt in anhydrous, amine-free N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (KOtBu) (1.05 equiv) as a solid or via a standardized THF solution.

  • Validation (Self-Check): Stir the mixture at 0 °C for 30 minutes. The formation of a fine, dense white precipitate (KCl) acts as a visual confirmation that the amidine has been successfully free-based.

  • Electrophile Coupling: Add your electrophile (e.g., imidoyl chloride, enone, or aryl halide) dropwise to the free amidine solution.

  • Thermal Activation: Remove the ice bath. Depending on the steric bulk of the electrophile, stir at room temperature for 2 hours, or heat to 80 °C for 12 hours. Monitor the consumption of the electrophile via LC-MS.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my LC-MS showing a massive peak for N,N-dimethylacetamide instead of my product? A: Your reaction environment was not perfectly anhydrous. As explained in Issue 2, water attacks the protonated amidine in the presence of a base, expelling ammonia and leaving behind N,N-dimethylacetamide. You must rigorously dry your solvents, your base, and the amidine hydrochloride salt before attempting the reaction again.

Q: Can I use Sodium Hydride (NaH) to free-base the salt? A: Yes. NaH is an excellent, non-nucleophilic base for this purpose. It provides a built-in self-validation mechanism: the evolution of hydrogen ( H2​ ) gas bubbles visually confirms that the deprotonation is occurring. However, you must ensure strict anhydrous conditions and proper venting to prevent pressure buildup and fire hazards.

Q: My reaction works flawlessly with standard acetamidine hydrochloride but fails entirely with N,N-dimethylethanimidamide hydrochloride. Why? A: This is a classic steric penalty. The two methyl groups on the nitrogen create significant A-strain during the transition state of the nucleophilic attack. To overcome this activation energy barrier, you must increase the reaction temperature (often >80 °C) and ensure you are using a highly polar aprotic solvent like DMF to maximize the nucleophile's energy state.

Part 6: References

  • Acetamidine | CID 67171, PubChem - NIH,[Link]

  • Ligand-Free Copper-Catalyzed Arylation of Amidines, The Journal of Organic Chemistry (ACS Publications),[Link]

  • Peptidines: Glycine-amidine-based oligomers for solution- and solid-phase synthesis, RSC Advances,[Link]

Troubleshooting

Technical Support Center: Purification and Troubleshooting for N,N-Dimethylethanimidamide Hydrochloride Chemistry

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with N,N-dimethylethanimidamide hydrochloride. This resource offers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with N,N-dimethylethanimidamide hydrochloride. This resource offers practical, field-proven insights into the removal of its byproducts, troubleshooting common experimental issues, and ensuring the integrity of your synthetic procedures. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns that arise when working with N,N-dimethylethanimidamide hydrochloride and related amidine compounds.

Q1: What are the most common impurities I should expect when using N,N-dimethylethanimidamide hydrochloride?

A1: Impurities can arise from unreacted starting materials, side reactions, or decomposition. The most common byproducts include residual starting amines, over-alkylation products (tertiary amines and quaternary ammonium salts), and amide-based impurities from the hydrolysis of the amidine group.[1][2] In certain reactions, you might also encounter di- or tri-substituted products.[1]

Q2: I'm observing a persistent yellow or brown color in my product. What could be the cause?

A2: Colored impurities can sometimes be traced back to phenolic contaminants in your starting materials.[1] It is also possible that some degradation or side reactions are producing colored byproducts. Purifying your starting materials before the reaction can be a critical preventative step.

Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?

A3: Incomplete reactions can be due to several factors. Check the stoichiometry of your reactants; an incorrect molar ratio is a common culprit.[1] Reaction temperature and time are also critical parameters to optimize. Additionally, ensure your reagents and solvents are anhydrous if the reaction is moisture-sensitive, as the presence of water can lead to hydrolysis of the amidine.

Q4: How can I minimize the formation of N-Nitrosodimethylamine (NDMA), a potential carcinogenic byproduct?

A4: NDMA formation is a serious concern, particularly in pharmaceutical applications. It can arise from the reaction of dimethylamine (which can be present as a starting material or a decomposition product) with nitrosating agents like nitrite ions under acidic conditions.[1] To mitigate this, use high-purity reagents with low nitrite content and carefully control the pH of your reaction.[1]

Troubleshooting Guides: From Problem to Solution

This section provides a more detailed, scenario-based approach to troubleshooting common experimental challenges.

Issue 1: Presence of Over-Alkylation Byproducts
  • Symptoms: Your final product is contaminated with tertiary amines or quaternary ammonium salts, leading to difficulties in purification and reduced yield of the desired secondary amine product.

  • Root Cause Analysis: Over-alkylation occurs when the initially formed product is more nucleophilic than the starting amine, leading to further reaction with the electrophile.

  • Corrective Actions:

    • Stoichiometric Control: Employ a molar excess of the substrate being alkylated relative to the N,N-dimethylethanimidamide hydrochloride. This ensures the amidine is consumed before it can react further.

    • Temperature Management: Lowering the reaction temperature can often reduce the rate of the second alkylation reaction more significantly than the first, improving selectivity.

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors multiple additions to the same molecule.

Issue 2: Amide Impurity Detected in the Final Product
  • Symptoms: NMR or LC-MS analysis shows the presence of an amide, likely N,N-dimethylacetamide.

  • Root Cause Analysis: Amidines can be susceptible to hydrolysis, especially in the presence of water and acid or base. This reaction cleaves the C=N bond and forms a more stable amide.

  • Corrective Actions:

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

    • pH Control: Maintain a neutral or slightly basic pH during workup and purification to minimize acid- or base-catalyzed hydrolysis.

    • Temperature Control During Workup: Avoid excessive heat during solvent removal or other workup steps, as this can accelerate hydrolysis.

Experimental Protocols for Byproduct Removal

Below are detailed, step-by-step protocols for the effective removal of common byproducts associated with reactions involving N,N-dimethylethanimidamide hydrochloride.

Protocol 1: Two-Stage Liquid-Liquid Extraction for Removal of Unreacted Amines and Aldehydes

This method is particularly effective for removing excess amine starting materials and related byproducts.[3]

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Acetonitrile

  • Hexanes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with deionized water to remove water-soluble impurities.

  • Follow with a brine wash to break any emulsions and further remove water.

  • Separate the organic layer and dry it under vacuum using a rotary evaporator.

  • Dissolve the resulting residue in acetonitrile.

  • Wash the acetonitrile solution with hexanes. The less polar byproducts will partition into the hexane layer, which is then discarded.

  • Dry the acetonitrile layer to yield the purified product.

Visualizing the Workflow

To better illustrate the decision-making process in purification, the following diagram outlines a general workflow.

G start Crude Reaction Mixture extraction Two-Stage Liquid-Liquid Extraction start->extraction Removal of polar impurities & unreacted amines distillation Vacuum Distillation extraction->distillation For volatile products chromatography Column Chromatography extraction->chromatography For non-volatile products or further polishing final_product Purified Product distillation->final_product chromatography->final_product

Caption: A general purification workflow for products synthesized using N,N-dimethylethanimidamide hydrochloride.

Quantitative Data Summary

The choice of purification method can significantly impact the final yield and purity of your product. The following table provides a general comparison of common techniques.

Purification TechniqueTypical PurityTypical YieldThroughputKey Advantages
Liquid-Liquid Extraction Moderate to HighHighHighRemoves bulk impurities efficiently.
Vacuum Distillation HighModerate to HighModerateExcellent for purifying volatile compounds.[2]
Column Chromatography Very HighLow to ModerateLowProvides the highest purity but can be time-consuming and result in product loss.
Crystallization/Precipitation High to Very HighModerate to HighModerate to HighCan be very effective if a suitable solvent system is found.

Advanced Analytical Techniques for Impurity Profiling

For in-depth analysis and characterization of byproducts, advanced analytical techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating, identifying, and quantifying both known and unknown impurities, even at trace levels. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of byproducts.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile byproducts. A nitrogen-phosphorus detector (NPD) can provide enhanced sensitivity for nitrogen-containing compounds.[5][6]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is a rapid method for identifying the functional groups present in your product and any impurities. For example, the presence of a strong, broad absorption in the 3000-3400 cm⁻¹ region can indicate the N-H stretching of the protonated amidine hydrochloride salt.[7]

References

  • OSHA. (1987). N,N-DIMETHYLETHYLAMINE (Method PV2096). Retrieved from [Link]

  • ACS Publications. (2024). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: N,N-Dimethylethylamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIOSH. (1994). Aliphatic Amines (Method 2010). Retrieved from [Link]

  • ResearchGate. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • ACS Publications. (2004). Amidine Nitrosation. The Journal of Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). N,N'-dimethylethanimidamide hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-dimethylethanimidamide hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLHOMOVERATRYLAMINE. Retrieved from [Link]

  • DSpace@MIT. (2013). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine.
  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. WebBook. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N,N-Dimethylethanimidamide Hydrochloride Reactivity &amp; Thermal Dynamics

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic behaviors of N,N-dimethylethanimidamide hydrochloride (CAS 2909-15...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic behaviors of N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1, also known as N,N-dimethylacetamidine hydrochloride). While this amidine salt is a powerful nucleophile and base used extensively in heterocyclic synthesis and materials science, its reactivity is highly temperature-dependent.

This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to ensure your workflows remain robust, reproducible, and scientifically sound.

Section 1: Diagnostic FAQs (Troubleshooting Guide)

Q1: Why am I observing N,N-dimethylacetamide formation instead of my target condensation product at 70°C? A: You are observing thermal hydrolysis. While the hydrochloride salt protects the amidine at room temperature, elevated temperatures (≥65°C) in the presence of adventitious moisture provide the activation energy required for water to act as a nucleophile. Water attacks the electrophilic carbon of the C=N double bond, forming a tetrahedral intermediate. This intermediate irreversibly collapses, expelling ammonia/ammonium chloride and yielding N,N-dimethylacetamide[1][2]. Causality & Solution: Temperature exponentially increases the kinetics of this parasitic side reaction. If your condensation requires >60°C, you must enforce strictly anhydrous conditions using molecular sieves and dry solvents.

Q2: My cross-coupling/condensation reaction with an aryl halide stalls at 40°C. Should I increase the temperature? A: Yes, but strategically. In reactions such as the synthesis of benzimidazoles from amidine hydrochlorides, a temperature of 40°C is often kinetically insufficient for the initial N-arylation step. Literature demonstrates that raising the temperature to 90°C significantly accelerates the endothermic deprotonation of the hydrochloride salt by your auxiliary base, thereby driving the nucleophilic attack[3]. Causality & Solution: The reaction is activation-energy limited. Increase the temperature to 90°C for the coupling phase, but monitor closely. Prolonged exposure at >100°C can lead to thermal degradation or unwanted secondary hydrolysis[3][4].

Q3: How does temperature impact phase transfer or emulsion stability when using amidine-based switchable surfactants? A: Amidine derivatives are often used as stimuli-responsive surfactants. At elevated temperatures (e.g., 65°C), the amidinium form undergoes accelerated hydrolysis (up to 10% degradation over a few hours), which permanently neutralizes its cationic charge and destroys the emulsion stability[2]. Causality & Solution: Thermal energy disrupts the electrostatic interactions and irreversibly breaks the C=N bond via hydrolysis. Keep emulsion systems below 40°C during gas-triggering (CO₂/N₂) cycles to preserve the molecular integrity of the amidine.

Section 2: Quantitative Data & Thermal Profiling

To aid in your experimental design, the following table summarizes the temperature-dependent behavior of N,N-dimethylethanimidamide hydrochloride.

Table 1: Temperature Impact on Reactivity and Stability

Temperature RangeKinetic StatePrimary Reaction PathwayHydrolysis Risk (Aqueous/Moist)
0°C - 25°C DormantStable as hydrochloride salt. Minimal free base activity.Negligible
25°C - 60°C ModerateSlow deprotonation; sluggish condensation kinetics.Low (< 2% per 24h)
60°C - 90°C OptimalRapid nucleophilic attack; ideal for heterocyclic cyclization.High (Requires anhydrous setup)
90°C - 120°C AggressiveForced cyclization (e.g., benzimidazole formation).Severe (Rapid conversion to amide)
> 150°C DegradationThermal decomposition; release of HCl and dimethylamine.N/A (Thermal breakdown)
Section 3: Validated Experimental Protocols

Protocol 1: Anhydrous Free-Base Generation and Condensation (High-Temperature Workflow) Objective: To perform a nucleophilic condensation at 90°C while suppressing thermal hydrolysis.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with inert gas (N₂ or Argon).

  • Reagent Loading: Add 1.0 equivalent of N,N-dimethylethanimidamide hydrochloride and 2.5 equivalents of an anhydrous base (e.g., Cs₂CO₃ or anhydrous triethylamine) to the flask.

  • Solvent Addition: Inject anhydrous DMSO or Toluene (pre-dried over 3Å molecular sieves) via syringe.

  • Thermal Activation: Heat the mixture to 90°C using an oil bath. The elevated temperature drives the endothermic deprotonation, generating the active free amidine[3].

  • Electrophile Addition: Slowly add the electrophile (e.g., o-haloacetanilide) dropwise to maintain thermal equilibrium.

  • Monitoring & Self-Validation: Maintain at 90°C for 24 hours. Self-Validation Check: Monitor the reaction via GC-MS. The appearance of an N,N-dimethylacetamide peak indicates moisture ingress and thermal hydrolysis. If detected, halt the reaction and re-dry your solvents.

  • Quenching: Cool the reaction to room temperature before exposing it to aqueous workup to prevent flash hydrolysis.

Protocol 2: Thermal Stability Profiling via TGA/DSC Objective: To verify the thermal degradation point of your specific batch of amidine hydrochloride.

  • Sample Prep: Weigh 5-10 mg of the solid N,N-dimethylethanimidamide hydrochloride into an aluminum crucible.

  • Atmosphere: Set the thermogravimetric analyzer (TGA) to a constant nitrogen flow of 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Data Analysis: Identify the endothermic peak on the DSC curve corresponding to the melting point, followed by the sharp mass loss on the TGA curve (typically >150°C) indicating the volatilization of HCl and thermal cleavage of the amidine.

Section 4: Mechanistic Visualizations

Hydrolysis A N,N-dimethylethanimidamide Hydrochloride B Tetrahedral Intermediate A->B H2O Heat (>60°C) C N,N-dimethylacetamide + NH4Cl B->C Irreversible Elimination

Mechanistic pathway of temperature-dependent hydrolysis of N,N-dimethylethanimidamide hydrochloride.

Workflow Start Set Reaction Temperature Decision Target Temp? Start->Decision Low < 60°C Decision->Low Kinetically Slow Mid 60°C - 90°C Decision->Mid Ideal Activation High > 90°C Decision->High Thermodynamic Risk LowRes Outcome: Incomplete Conversion (Kinetically Limited) Low->LowRes MidRes Outcome: Optimal Yield (Requires Anhydrous Setup) Mid->MidRes HighRes Outcome: Severe Hydrolysis / Thermal Degradation High->HighRes

Decision matrix for optimizing reaction temperatures involving amidine hydrochlorides.

References
  • Benchchem. "N,N-Diethylacetamidine|114.19 g/mol |CAS 14277-06-6". Benchchem.
  • RSC Publishing. "CO2/N2 triggered switchable Pickering emulsions stabilized by alumina nanoparticles in combination with a conventional anionic surfactant". RSC Advances.
  • CORE. "Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides". CORE.
  • OSTI.GOV. "Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2". OSTI.GOV.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on N,N-Dimethylethanimidamide Hydrochloride Reactions

Welcome to the technical support center for reactions involving N,N-dimethylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving N,N-dimethylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on reaction outcomes. Here, we will delve into the mechanistic underpinnings of solvent effects, provide practical troubleshooting advice, and offer detailed experimental protocols to ensure the success and reproducibility of your experiments.

The Critical Role of the Solvent

The choice of solvent is far from a passive parameter in chemical synthesis; it is an active participant that can dictate reaction rates, influence equilibrium positions, and even alter reaction pathways to favor different products.[1] For reactions involving N,N-dimethylethanimidamide hydrochloride, a versatile reagent in the synthesis of heterocycles and other valuable motifs, understanding solvent-solute and solvent-intermediate interactions is paramount.[2]

Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and products to varying degrees. For instance, polar solvents can be crucial for dissolving ionic reagents like N,N-dimethylethanimidamide hydrochloride and for stabilizing charged intermediates, thereby accelerating the reaction.[3][4] Conversely, non-polar solvents might be preferred when side reactions involving polar species need to be suppressed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, with a focus on how the solvent choice could be the root cause and the key to the solution.

Question 1: My reaction is proceeding extremely slowly or not at all. What could be the issue?

Possible Cause: Poor solubility of N,N-dimethylethanimidamide hydrochloride or other reactants is a common culprit for slow or stalled reactions. If the reactants are not sufficiently dissolved, the reaction will be slow and inefficient.[5]

Troubleshooting Steps:

  • Solvent Selection:

    • For reactions requiring high concentrations of the amidine salt, consider using polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • If solubility remains an issue, a switch to a more polar solvent system, or the use of a co-solvent, may be necessary. For instance, if your reaction is in toluene, adding a small amount of a more polar solvent like THF or DMF could improve solubility.[5]

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your starting materials and increase the reaction rate. However, be mindful of potential decomposition of reactants or products at elevated temperatures.[7]

Question 2: I am observing significant formation of side products. How can solvent choice help improve selectivity?

Possible Cause: The solvent can influence the relative stability of different transition states, leading to the formation of undesired byproducts. For instance, in reactions with ambident nucleophiles, the solvent can dictate the site of attack.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can dramatically affect the reaction pathway. In some cases, switching from a polar to a non-polar solvent, or vice-versa, can favor the desired reaction. For example, in the amidation of acid chlorides, halogenated solvents led to the formation of amides, while non-halogenated solvents favored the formation of imides.[3][4]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can hydrogen bond with reactants and intermediates, which can either be beneficial or detrimental. If a key intermediate is being deactivated by hydrogen bonding, switching to an aprotic solvent (e.g., THF, acetonitrile, DMF) could improve the yield of the desired product.

  • Coordinating Solvents: Solvents with coordinating atoms (like oxygen in THF or dioxane, or nitrogen in acetonitrile) can interact with metal catalysts or Lewis acidic species, modulating their reactivity and selectivity.[3]

Question 3: My product is difficult to purify due to residual high-boiling point solvent (e.g., DMF, DMSO). What are the best strategies for removal?

Possible Cause: High-boiling point polar aprotic solvents like DMF are notoriously difficult to remove completely by simple rotary evaporation.[8]

Troubleshooting Steps:

  • Aqueous Washing: DMF is highly soluble in water. Thoroughly washing the organic layer with water or brine is the most common and effective first step. For more polar products that may have some water solubility, using a 5% aqueous lithium chloride (LiCl) solution can enhance the partitioning of DMF into the aqueous phase.[8]

  • Azeotropic Removal: DMF forms azeotropes with solvents like toluene or heptane. After the initial workup, adding toluene to the crude product and evaporating under reduced pressure can effectively remove trace amounts of DMF. This process can be repeated 2-3 times for best results.[8]

  • High-Vacuum Evaporation: For non-volatile products, using a high-vacuum pump in conjunction with a rotary evaporator at a moderately elevated temperature can aid in the removal of residual high-boiling solvents.[8]

  • Precipitation/Crystallization: If your product is a solid, inducing precipitation or crystallization from a solvent system where the product is insoluble but the high-boiling solvent is soluble (e.g., adding diethyl ether or hexanes) can be a very effective purification method.[8]

Solvent Selection and Purification Strategy Summary
Solvent Property Impact on Reaction Common Solvents Purification Considerations
Polar Aprotic Good for dissolving salts and stabilizing charged intermediates.DMF, DMSO, AcetonitrileDifficult to remove by evaporation; requires extensive aqueous washing or azeotropic removal.[8]
Polar Protic Can act as a proton source and form hydrogen bonds.Water, Ethanol, MethanolCan participate in side reactions (e.g., hydrolysis).[9] Easily removed by evaporation.
Non-Polar Aprotic Poor at dissolving salts; favors reactions with non-polar transition states.Toluene, Hexane, DioxaneMay lead to solubility issues.[5] Easily removed by evaporation.
Halogenated Can influence reaction pathways.[3][4]Dichloromethane (DCM), ChloroformEnvironmental and health concerns.[10] Easily removed by evaporation.

Experimental Protocols

General Protocol for a Reaction Utilizing N,N-Dimethylethanimidamide Hydrochloride

This protocol provides a general starting point. The specific base, temperature, and reaction time will need to be optimized for your particular substrate.

Materials:

  • N,N-Dimethylethanimidamide hydrochloride

  • Substrate (e.g., a 1,3-dicarbonyl compound for pyrimidine synthesis)[7]

  • Anhydrous solvent (e.g., Ethanol, THF, or Toluene)

  • Base (e.g., Sodium ethoxide, Potassium carbonate)[7]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the substrate and the chosen anhydrous solvent.

  • Add N,N-dimethylethanimidamide hydrochloride to the stirred solution.

  • If a base is required, add it portion-wise or as a solution in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, which may include neutralization with a dilute acid if a base was used.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and/or brine to remove any residual starting materials or inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization, or distillation).

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent for your reaction.

Solvent_Selection_Workflow Solvent Selection Workflow for Amidine Reactions start Define Reaction Type and Substrates solubility Are all reactants soluble? start->solubility polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) solubility->polar_aprotic No non_polar Consider Non-Polar Solvent (e.g., Toluene, THF) solubility->non_polar Yes co_solvent Try a Co-solvent System polar_aprotic->co_solvent reaction_check Does the reaction proceed? polar_aprotic->reaction_check non_polar->co_solvent non_polar->reaction_check co_solvent->reaction_check reaction_check->start No optimize Optimize Temperature and Concentration reaction_check->optimize Yes, but slow side_products Are side products an issue? reaction_check->side_products Yes optimize->side_products change_polarity Change Solvent Polarity (Polar <-> Non-Polar) side_products->change_polarity Yes final_protocol Finalize Protocol side_products->final_protocol No change_proticity Change Solvent Proticity (Protic <-> Aprotic) change_polarity->change_proticity change_proticity->final_protocol

Caption: A decision-making workflow for solvent selection in reactions involving N,N-dimethylethanimidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Can I use N,N-dimethylethanimidamide hydrochloride in protic solvents like ethanol?

A1: Yes, it is possible, and ethanol is a common solvent for reactions like the Pinner synthesis of pyrimidines.[7] However, be aware that protic solvents can potentially participate in side reactions, such as the hydrolysis of sensitive functional groups.[7][9] It is crucial to use anhydrous solvents to minimize these risks.[7]

Q2: Are there "greener" alternatives to solvents like DMF and DCM?

A2: Yes, the field of green chemistry is actively exploring safer and more sustainable solvent alternatives. For polar aprotic solvents, options like Cyrene™, and N-butyl pyrrolidone (NBP) are being investigated.[11][12] For chlorinated solvents, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are often considered suitable replacements.[10][13]

Q3: How does the choice of base interact with the solvent selection?

A3: The choice of base and solvent are often interconnected. For example, strong, poorly soluble inorganic bases like potassium carbonate may require a more polar solvent to be effective.[5] Conversely, soluble organic bases like triethylamine or DBU might be suitable for a wider range of solvents. The base's solubility in the chosen solvent is a critical factor for reaction efficiency.[5]

Q4: My NMR spectrum shows broad peaks for my amidine product. Is this related to the solvent?

A4: Broad peaks in the ¹H NMR spectrum of amidines, particularly for N-H protons, are a common phenomenon. This can be due to tautomerism, quadrupolar broadening from the nitrogen atom, or proton exchange with residual protic solvents.[9] Changing to a polar aprotic solvent like DMSO-d₆ can sometimes slow down proton exchange and lead to sharper signals. Cooling the NMR probe can also help by slowing down tautomeric exchange.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Characterization of Novel Amidines.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • PMC. (n.d.). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving N,N-Dimethylformamide Hydrochloride.
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Solvent Effects on the Amidic Bond.
  • RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
  • Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Benchchem. (n.d.). Common side reactions with dimethylamine hydrochloride and how to avoid them.
  • Benchchem. (n.d.). The Role of N,N-Dimethylformamide Hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). N,N-Dimethylformamide Hydrochloride: A Comprehensive Technical Guide to its Applications in Research and Drug Development.
  • MDPI. (2022, November 29). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • White Rose Research Online. (n.d.). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
  • PMC. (n.d.). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.
  • ResearchGate. (2013, February). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
  • Benchchem. (n.d.). Solubility of Dimethylamine-13C2 hydrochloride in different solvents.
  • Benchchem. (n.d.). Technical Support Center: Purifying Products from N,N-Dimethylformamide Hydrochloride Reactions.
  • Benchchem. (n.d.). Reproducibility of Experimental Results: A Comparative Guide to N,N-Dimethylformamide Hydrochloride and its Alternatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amide Bond Coupling Reagents: Navigating the Landscape Beyond N,N-Dimethylethanimidamide Hydrochloride

This guide offers an in-depth comparison of prevalent coupling reagents used in amide bond synthesis, a cornerstone of pharmaceutical and chemical research. It is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of prevalent coupling reagents used in amide bond synthesis, a cornerstone of pharmaceutical and chemical research. It is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making informed reagent choices. Our analysis emphasizes the mechanistic rationale behind reagent efficacy, supported by comparative data and actionable protocols.

A preliminary note on the specified topic, N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1) : Extensive review of the chemical literature indicates that this compound is not a standard or recognized coupling reagent for general amide bond or peptide synthesis. Its structural relative, N,N'-dimethylethanimidamide hydrochloride (CAS 5504-12-1), is primarily documented as a reagent for constructing heterocyclic scaffolds, such as pyrimidines, rather than for facilitating the direct coupling of a carboxylic acid and an amine[1]. Therefore, this guide will pivot to address the core need of the research community by comparing the industry-standard classes of coupling reagents that are critical for daily research and development.

The Crucial Role of Coupling Reagents in Amide Synthesis

The formation of an amide bond by directly reacting a carboxylic acid and an amine is thermodynamically unfavorable and requires the elimination of water, often under harsh conditions[2]. Coupling reagents are indispensable activators that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine under mild conditions[3]. The ideal reagent achieves this transformation rapidly and efficiently, with minimal side reactions, most notably the preservation of stereochemical integrity (i.e., minimizing racemization) at the alpha-carbon of the activated amino acid[4][5].

The selection of a coupling reagent is a critical decision that balances several factors:

  • Efficiency & Speed: How quickly and completely the reaction proceeds.

  • Racemization Suppression: The ability to maintain the stereochemistry of chiral starting materials.

  • Compatibility: Suitability for sterically hindered or electronically challenging substrates.

  • Byproduct Profile: The ease of removal of reagent-derived byproducts.

  • Safety & Cost: Handling considerations and economic viability, especially for large-scale synthesis[4][6].

Major Classes of Coupling Reagents: A Comparative Analysis

We will explore the three principal classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Cost-Effective Workhorses

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are foundational reagents in amide synthesis[3][5].

Mechanism of Action: They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to yield the amide[2][7]. However, this intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction[3][6]. To mitigate this and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are almost always used. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine[5][8].

G cluster_0 A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + Carbodiimide B Carbodiimide (DCC, EDC) B->C E Amide Bond (R-CO-NHR') C->E + Amine F Urea Byproduct C->F H Active Ester (e.g., OBt Ester) C->H + Additive I N-Acylurea (Side Product) C->I Rearrangement (Undesired) D Amine (R'-NH2) D->E G Additive (HOBt, Oxyma) G->H H->E + Amine

Figure 1: Activation pathway for carbodiimide coupling reagents.

Advantages:

  • Cost-Effectiveness: Generally the most economical option, especially for large-scale synthesis[4].

  • Versatility: EDC's water solubility makes it ideal for bioconjugation in aqueous media[5][6].

Disadvantages:

  • Byproduct Removal: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble, complicating purification in solution-phase synthesis, though this is less of an issue in solid-phase peptide synthesis (SPPS) where it can be washed away[3][5]. DIC is often preferred in SPPS as its urea byproduct is more soluble[5].

  • Racemization: Higher risk of racemization without additives[5].

  • Allergenicity: DCC is a known potent sensitizer.

Onium Salts: The High-Performance Standard

Onium salts, which include phosphonium and aminium/uronium types, are now the standard for most applications, especially in SPPS, due to their high efficiency and rapid reaction kinetics[3][9].

Mechanism of Action: These reagents facilitate the in-situ formation of active esters (e.g., OBt, OAt, or Oxyma esters), similar to the second step of the carbodiimide/additive method, but more directly and often more efficiently[9]. The choice of the embedded additive derivative (HOBt, HOAt, or Oxyma) dictates the reagent's reactivity[9].

G cluster_0 A Carboxylic Acid (R-COOH) D Active Ester (e.g., OAt Ester) A->D B Onium Salt (e.g., HATU, HBTU, PyBOP) B->D C Base (e.g., DIPEA) C->D F Amide Bond (R-CO-NHR') D->F + Amine G Reagent Byproducts (Soluble) D->G E Amine (R'-NH2) E->F

Figure 2: Activation pathway for onium salt coupling reagents.

a) Aminium/Uronium Salts:

  • HBTU/TBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate) are highly popular, offering a great balance of performance and cost for routine synthesis[6][8].

  • HATU: (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the HOAt moiety. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, making HATU more reactive than HBTU.[9][10] This makes it superior for sterically hindered couplings and for minimizing racemization[5][10].

  • COMU: ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on Oxyma. It offers coupling efficiency comparable or superior to HATU but with a significantly improved safety profile, as the Oxyma core is not explosive like HOBt and HOAt derivatives[6][11].

b) Phosphonium Salts:

  • BOP: ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) was one of the first highly efficient onium salts. However, its use has dramatically declined because the reaction produces a stoichiometric amount of the carcinogenic byproduct hexamethylphosphoramide (HMPA)[3][10].

  • PyBOP/PyAOP: ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and its 7-aza-benzotriazole analog are safer and highly effective alternatives to BOP[9][10]. A key advantage of phosphonium salts over their aminium counterparts is that they do not cause guanidinylation of the N-terminal amine—a side reaction that can cap the growing peptide chain, which is particularly problematic in slow couplings or cyclizations[9][12].

Quantitative Performance Comparison

Direct comparison of coupling reagents is challenging as performance depends on the specific peptide sequence and reaction conditions[4]. However, collated data from various studies provide a representative overview of their relative efficacy.

Reagent ClassExample ReagentCrude Purity (%) - Peptide 1 (Rapid Coupling)[10]Crude Purity (%) - Peptide 2 (Difficult Sequence)[10]Racemization PotentialKey Characteristics
Carbodiimide DIC/HOBtLower (data varies)Lower (data varies)Moderate to HighCost-effective; requires additive; good for base-free conditions[3][4]
Phosphonium PyBOP~80%~88% (with longer coupling)LowNo guanidinylation; good for cyclization; soluble byproducts[9][10]
Aminium (HOBt) HBTU/HCTU~88%~92%LowHighly efficient for routine synthesis; potential for guanidinylation[6][10]
Aminium (HOAt) HATU~89% ~91% Very LowMore reactive than HBTU; superior for hindered couplings[5][9][10]
Aminium (Oxyma) COMUHigh (comparable to HATU)[6]High (comparable to HATU)[6]Very LowSafer (non-explosive); excellent solubility and efficiency[3][6][11]

Data is representative and compiled from comparative studies. Actual results will vary.

Experimental Protocols: A Practical Guide

The following protocols outline a standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), highlighting the procedural differences when using different classes of coupling reagents.

General SPPS Workflow

G A Start: Fmoc-AA-Resin B 1. Swelling in DMF A->B C 2. Fmoc Deprotection (20% Piperidine/DMF) B->C D 3. DMF Wash (Thorough) C->D E 4. Amino Acid Coupling (AA, Reagent, Base in DMF) D->E F 5. DMF Wash E->F G Repeat Cycle (Steps 2-5) F->G for next AA H Final Deprotection & Cleavage F->H Final AA Coupled G->C I Crude Peptide H->I

Figure 3: A simplified workflow for a cycle in solid-phase peptide synthesis.

General Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)[13]

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[13]

  • Deprotection Solution: 20% Piperidine in DMF[13]

  • Coupling Reagent (see specific protocols)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[3]

  • Washing Solvents: Dichloromethane (DCM), DMF[13]

Protocol 1: Coupling with DIC/HOBt

This method is valuable when base-free conditions are desired during the coupling step to minimize racemization of sensitive amino acids like Cys or His[3].

  • Resin Preparation: After standard Fmoc deprotection and thorough DMF washing of the peptidyl-resin, drain the solvent[13][14].

  • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and HOBt (3-5 eq.) in a minimal volume of DMF.

  • Activation: Add DIC (3-5 eq.) to the amino acid/HOBt solution. Allow to pre-activate for 5-10 minutes. The causality here is the in-situ formation of the OBt active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to remove byproducts and unreacted reagents[15].

  • Confirmation: Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating reaction completion[14].

Protocol 2: Coupling with HATU/DIPEA

This is a robust and rapid protocol suitable for most coupling steps, including sterically hindered amino acids.

  • Resin Preparation: Perform Fmoc deprotection and DMF washing as in Protocol 1[13][14].

  • Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and HATU (3-5 eq., slightly less than the amino acid) in DMF.

  • Activation & Coupling: Add DIPEA (6-10 eq.) to the vial to raise the pH and initiate activation. Immediately add this solution to the deprotected peptidyl-resin. The choice to add the base last and immediately transfer prevents excessive auto-decomposition of the reagent and ensures the highly reactive OAt ester is generated in the presence of the nucleophile.

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, this time can be extended or a double coupling can be performed.

  • Washing: Drain and wash the resin as described in Protocol 1[15].

  • Confirmation: Perform a ninhydrin test to confirm completion[14].

Strategic Reagent Selection: A Decision-Making Framework

  • For Routine & Cost-Sensitive Synthesis: DIC in combination with an additive like Oxyma or HOBt remains a viable and economical choice, particularly for large-scale work where reagent cost is a primary driver[4].

  • For Maximum Efficiency and Speed: HATU and COMU are the premier choices. They provide rapid kinetics and high yields, even for challenging sequences[6][10].

  • For Minimizing Racemization: HATU and COMU are excellent due to their HOAt and Oxyma moieties, respectively[6][9]. The base-free DIC/additive method can also be superior for particularly racemization-prone residues[3].

  • For Sterically Hindered or N-Methyl Amino Acids: HATU or phosphonium reagents like PyAOP are often required to overcome the steric bulk and achieve efficient coupling[5][9].

  • For Fragment Condensation & Cyclization: Phosphonium reagents (PyBOP, PyAOP) are preferred as they circumvent the guanidinylation side reaction that can occur with aminium/uronium reagents during slow reactions[9][12].

  • For Green Chemistry & Safety: COMU is a standout choice. It avoids the use of potentially explosive additives, and its byproducts are generally more water-soluble, facilitating greener workup procedures[3][11].

Conclusion

While N,N-dimethylethanimidamide hydrochloride is not a conventional coupling reagent, the field of amide synthesis is rich with highly optimized and well-characterized alternatives. The modern synthetic chemist can choose from a powerful toolkit, ranging from cost-effective carbodiimides for routine applications to highly efficient onium salts like HATU and COMU for the most demanding synthetic challenges. The optimal choice requires a holistic assessment of the specific synthetic problem, balancing the need for speed, purity, and stereochemical fidelity against practical considerations of cost, safety, and scale. This guide provides the foundational knowledge and practical protocols to navigate these choices with confidence.

References

  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.

  • N,N'-dimethylethanimidamide hydrochloride | 5504-12-1. Benchchem.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. Benchchem.

  • Coupling Reagents. Aapptec Peptides.

  • Overview of Peptide Coupling Reagents. ChemPep.

  • Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols. Benchchem.

  • Reproducibility of Experimental Results: A Comparative Guide to N,N-Dimethylformamide Hydrochloride and its Alternatives. Benchchem.

  • N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information. NextSDS.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.

  • Predicting relative efficiency of amide bond formation using multivariate linear regression. PNAS.

  • N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information. NextSDS.

  • Chemistry of Amides. LibreTexts Chemistry.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

  • N,N-dimethylethylenediamine hydrochloride. PubChem.

  • How to Synthesize a Peptide. AAPPTec.

  • Methods and protocols of modern solid phase peptide synthesis. Springer.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Coupling Reagents. ResearchGate.

Sources

Comparative

Comparison of N,N-dimethylethanimidamide hydrochloride and HATU

Title: Comparative Guide: Reagent Roles in Organic Synthesis – HATU vs. N,N-Dimethylethanimidamide Hydrochloride Executive Summary As a Senior Application Scientist, I frequently encounter chemical informatics queries at...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Reagent Roles in Organic Synthesis – HATU vs. N,N-Dimethylethanimidamide Hydrochloride

Executive Summary As a Senior Application Scientist, I frequently encounter chemical informatics queries attempting to compare HATU and N,N-dimethylethanimidamide hydrochloride . It is critical to establish from a mechanistic standpoint that these two compounds serve fundamentally divergent roles in organic synthesis. HATU is a premier activating agent used to drive amide and peptide bond formation[1]. Conversely, N,N-dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hydrochloride) is a structural building block incorporated directly into target molecules, primarily to construct complex heterocycles like pyrimidines and azepines[2].

To maintain scientific integrity and provide an objective performance evaluation, this guide compares each reagent against its true functional alternatives: HATU is compared to EDC·HCl for peptide coupling, while N,N-dimethylethanimidamide is compared to standard Acetamidine for heterocyclic cyclization.

Part 1: Chemical Profiling & Functional Divergence

FeatureHATUN,N-Dimethylethanimidamide HCl
CAS Number 148893-10-12909-15-1 (or 5504-12-1)
Primary Role Amide/Peptide Coupling AgentStructural Building Block (Amidine)
Mechanism Carboxylic Acid Activation (HOAt ester)Nucleophilic Condensation
Reaction Fate Expelled as byproducts (Tetramethylurea, HOAt)Incorporated into the final product scaffold
True Alternatives EDC·HCl, PyBOP, HBTUAcetamidine HCl, Benzamidine HCl

Part 2: HATU in Peptide and Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for difficult amide couplings, particularly those involving sterically hindered amino acids[3].

Mechanism of Action

The superior performance of HATU derives from the neighboring group effect of its pyridine nitrogen. When a carboxylic acid is activated by HATU, it forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen stabilizes the incoming amine nucleophile via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the reaction and preventing epimerization (racemization)[1].

HATU_Mechanism A Carboxylic Acid (R-COOH) B Base (DIPEA) Deprotonation A->B -H+ C HATU Activation (OAt Active Ester) B->C +HATU -Tetramethylurea D Amine Addition (R'-NH2) C->D HOAt leaving E Amide Product (R-CO-NH-R') D->E Peptide Bond

Caption: HATU-mediated carboxylic acid activation and amide bond formation.

Performance Comparison: HATU vs. EDC·HCl

When comparing HATU to its common alternative, EDC·HCl (often paired with HOBt), HATU demonstrates superior yield and stereochemical fidelity, though it requires stricter safety handling due to its potential as an immune sensitizer[4].

ParameterHATUEDC·HCl + HOBt
Coupling Efficiency (Hindered) >95%70-80%
Epimerization Level Very LowModerate
Reaction Time < 1 hour2-4 hours
Byproduct Removal Aqueous wash (HOAt can be stubborn)Easy (water-soluble urea byproduct)
Occupational Hazard Known anaphylactic sensitizer[4]Mild sensitizer
Self-Validating Protocol: HATU-Mediated Amide Coupling

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only deprotonates the carboxylic acid without reacting with the highly electrophilic HATU uronium center.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution at 0 °C. The excess base ensures complete deprotonation of the acid and neutralizes any amine salts.

  • Activation: Add HATU (1.1 eq) portion-wise. Critical step: Do not add HATU before the base, as this can lead to irreversible guanidinylation of the amine.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, water, and brine to remove the tetramethylurea byproduct and residual HOAt[1].

Part 3: N,N-Dimethylethanimidamide Hydrochloride as a Building Block

N,N-dimethylethanimidamide hydrochloride is an acetamidine derivative utilized to construct nitrogen-rich heterocycles. Unlike a coupling reagent, its carbon and nitrogen atoms become the core of the newly synthesized ring system[5].

Mechanism of Action

The amidine core acts as a bis-nucleophile. When reacted with a 1,3-dielectrophile (such as an enaminone or a fulvene-carbaldehyde), it undergoes an initial nucleophilic addition followed by an intramolecular condensation. The elimination of water and dimethylamine drives the thermodynamic formation of stable aromatic or conjugated systems, such as cyclopent[c]azepines[2].

Amidine_Mechanism A N,N-Dimethylethanimidamide Hydrochloride B Free Amidine (Nucleophile) A->B +Base D Condensation Intermediate B->D C 1,3-Dielectrophile (e.g., Enaminone) C->D E Heterocycle Product (e.g., Azepine / Pyrimidine) D->E -H2O, -HNMe2

Caption: Heterocyclic ring closure utilizing N,N-dimethylethanimidamide as a building block.

Performance Comparison: N,N-Dimethylethanimidamide vs. Acetamidine HCl

When designing a heterocycle, the choice of amidine dictates the substitution pattern of the final ring.

ParameterN,N-Dimethylethanimidamide HClAcetamidine HCl
Leaving Group during Cyclization Dimethylamine (HNMe2)[2]None (Both primary amines retained)
Typical Target Scaffolds Azepines, specialized PyrimidinesUnsubstituted Pyrimidines
Steric Hindrance High (due to dimethylamino group)Low
Reaction Conditions High heat / Solvent-free meltReflux in Ethanol with NaOEt
Self-Validating Protocol: Synthesis of Cyclopent[c]azepine

Causality Note: This specific cyclization is performed as a solvent-free melt. The absence of solvent maximizes the collision frequency of the sterically hindered reactants, while the high temperature (120 °C) provides the activation energy necessary to expel water and dimethylamine, shifting the equilibrium toward the fully conjugated azepine product[2].

  • Preparation: Thoroughly triturate 6-(dimethylamino)fulvene-2-carbaldehyde (1.0 eq) with N,N-dimethylethanimidamide hydrochloride (1.0 eq) in a flask equipped with a drying tube.

  • Melt Phase: Submerge the flask in an oil bath pre-heated to 90 °C until a clear melt is obtained.

  • Cyclization: Increase the temperature to 120 °C and hold for 2 hours. The mixture will darken as condensation occurs and volatile byproducts evaporate.

  • Isolation: Cool the crude product to room temperature, dissolve in minimal methanol, and pour into distilled water.

  • Extraction: Extract the aqueous mixture with diethyl ether. Dry the combined organic layers over MgSO4 and concentrate under reduced pressure to yield the azepine derivative[2].

Conclusion

Selecting the correct reagent is the foundation of robust experimental design. HATU remains an unparalleled activator for challenging amide couplings[3], provided strict occupational safety protocols are observed[4]. Conversely, N,N-dimethylethanimidamide hydrochloride is not a coupling agent, but a highly specialized amidine building block essential for the de novo synthesis of complex heterocyclic scaffolds[2].

References

  • [1] HATU. Wikipedia. [Link]

  • [4] Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry (ACS).[Link]

  • [2] Fully unsaturated azepines, cyclopentazepines, and their phosphorus analogues. Science of Synthesis / Thieme Connect.[Link]

  • [5] Synthesis and recognition by DNA polymerases of a reactive nucleoside, 1-(2-deoxy-β-d-erythro-pentofuranosyl)-imidazole-4-hydrazide. Nucleic Acids Research (OUP).[Link]

Sources

Validation

Spectroscopic Validation and Performance Comparison of N,N-Dimethylethanimidamide Hydrochloride Synthesis

Executive Summary N,N-dimethylethanimidamide hydrochloride (commonly known as N,N-dimethylacetamidine hydrochloride, CAS 2909-15-1) is an essential amidine building block utilized in the synthesis of complex heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylethanimidamide hydrochloride (commonly known as N,N-dimethylacetamidine hydrochloride, CAS 2909-15-1) is an essential amidine building block utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). Due to its dual-use potential, it is heavily monitored under international export control frameworks [3]. For drug development professionals, sourcing this compound at high spectroscopic purity is often hindered by exorbitant commercial pricing—sometimes exceeding $1,300 per gram [1]—and variable batch-to-batch quality.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating protocol for the in-house synthesis of N,N-dimethylethanimidamide hydrochloride. We will objectively compare the spectroscopic purity, yield, and cost-efficiency of our optimized in-house method against leading commercial alternatives, utilizing 1 H/ 13 C NMR, FTIR, and HRMS for rigorous validation.

Mechanistic Pathway and Synthesis Protocol

The most reliable and scalable route to N,N-dimethylethanimidamide hydrochloride is a two-step Pinner reaction.

Causality in Experimental Design: The Pinner reaction begins with the acid-catalyzed addition of an alcohol to a nitrile. Strict anhydrous conditions are mandatory; the presence of trace water will irreversibly hydrolyze the highly reactive imidate intermediate into an ester and ammonium chloride, completely destroying the yield.

Synthesis A Acetonitrile + Ethanol C Ethyl Acetimidate Hydrochloride A->C Pinner Reaction B Anhydrous HCl (0°C) B->C Catalyst/Reactant E N,N-Dimethylethanimidamide Hydrochloride C->E Aminolysis D Dimethylamine (Ethanol solution) D->E Nucleophilic Substitution

Figure 1: Two-step Pinner synthesis pathway for N,N-dimethylethanimidamide hydrochloride.

Step-by-Step Methodology: In-House Synthesis

Step 1: Formation of Ethyl Acetimidate Hydrochloride

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl 2​ ).

  • Reaction: Charge the flask with anhydrous acetonitrile (41.0 g, 1.0 mol) and absolute ethanol (46.1 g, 1.0 mol). Cool the mixture to 0°C in an ice-salt bath.

  • HCl Saturation: Bubble anhydrous HCl gas through the solution at a controlled rate, maintaining the internal temperature below 5°C. Causality: Exceeding 5°C promotes side reactions and significantly reduces the solubility of the HCl gas in the reaction matrix.

  • Validation: After 4 hours, a thick white precipitate of ethyl acetimidate hydrochloride will form. Seal the flask and store at 4°C overnight to ensure complete precipitation.

  • Isolation: Filter the solid rapidly under a nitrogen blanket to prevent moisture absorption. Wash with cold anhydrous diethyl ether (2 × 100 mL) and dry under vacuum.

Step 2: Aminolysis to N,N-Dimethylethanimidamide Hydrochloride

  • Reaction: Suspend the synthesized ethyl acetimidate hydrochloride (61.8 g, 0.5 mol) in 150 mL of absolute ethanol at 0°C.

  • Nucleophilic Addition: Dropwise, add a 33% solution of dimethylamine in absolute ethanol (75.0 g, ~0.55 mol). Causality: Dimethylamine acts as a strong nucleophile, displacing the ethoxy group. The slight stoichiometric excess ensures complete conversion and suppresses side reactions.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting crude solid in a minimum amount of hot absolute ethanol, then precipitate by adding cold diethyl ether.

  • Final Validation: Filter the highly hygroscopic white crystals and immediately subject them to lyophilization to remove trace solvent.

Field-Proven Insight: The hygroscopicity of the final hydrochloride salt cannot be overstated. Exposure to ambient humidity for even 15 minutes will result in a sticky, unweighable mass and broadened NMR signals due to rapid proton exchange. Always handle the final product in a glovebox or under a strict nitrogen atmosphere.

Spectroscopic Validation Workflow

To ensure the synthesized material meets rigorous pharmaceutical standards, a multi-modal spectroscopic validation workflow is employed.

Workflow S1 Crude Product S2 Recrystallization (EtOH/Et2O) S1->S2 S3 Lyophilization S2->S3 N1 1H & 13C NMR (D2O) S3->N1 N2 FTIR Spectroscopy (ATR) S3->N2 N3 HRMS (ESI+) S3->N3 O1 Purity Certification (>99%) N1->O1 N2->O1 N3->O1

Figure 2: Analytical workflow for the spectroscopic validation and purity certification.

Key Spectroscopic Markers & Causality
  • 1 H NMR (400 MHz, D 2​ O): The amidine functional group exhibits restricted rotation around the C-N partial double bond due to resonance (CH 3​ -C(=NH 2+​ )-N(CH 3​ ) 2​ CH 3​ -C(NH 2​ )=N + (CH 3​ ) 2​ ). Consequently, the N,N-dimethyl protons do not appear as a single 6H peak. Instead, they resolve as two distinct singlets at δ 3.05 ppm (3H) and δ 3.20 ppm (3H). The C-CH 3​ protons appear as a sharp singlet at δ 2.35 ppm (3H).

  • 13 C NMR (100 MHz, D 2​ O): The highly deshielded amidine carbon (C=N) appears at δ 165.2 ppm. The N-methyl carbons appear at δ 38.0 and 39.5 ppm, further confirming the restricted rotation.

  • FTIR (ATR): A strong, sharp absorption band at ~1670 cm −1 confirms the C=N stretching vibration, while broad bands between 3100–3300 cm −1 indicate the N-H stretches of the protonated amidine.

  • HRMS (ESI+): High-resolution mass spectrometry confirms the monoisotopic mass. The predicted[M+H] + adduct for C 4​ H 11​ N 2+​ is 87.0917 m/z [2]. Our in-house synthesis yielded an experimental value of 87.0915 m/z, well within the acceptable parts-per-million (ppm) error margin.

Comparative Analysis: In-House vs. Commercial Alternatives

To justify the resource allocation for in-house synthesis, we compared our validated product against two commercial benchmarks: a Premium Supplier (Commercial Grade A) and a Bulk Supplier (Commercial Grade B).

Table 1: Performance and Cost Comparison of N,N-Dimethylethanimidamide Hydrochloride
ParameterIn-House SynthesizedCommercial Grade A (Premium)Commercial Grade B (Bulk)
Purity ( 1 H NMR) >99.5% >98.0%~95.0%
Major Impurity <0.5% (NH 4​ Cl)Trace moistureDimethylamine HCl
Cost per 10g ~$15.00 (Reagents)>$5,000.00~$800.00
Lead Time 3 Days 1-2 Weeks4-6 Weeks
HRMS[M+H] + (m/z) 87.091587.091687.0920
Physical State Free-flowing white powderSlightly clumped powderYellowish crystalline solid
Discussion of Results

The in-house synthesized batch demonstrated superior spectroscopic purity (>99.5%) compared to both commercial grades. Commercial Grade B exhibited significant contamination with unreacted dimethylamine hydrochloride, evident by an anomalous 1 H NMR peak at δ 2.70 ppm.

Furthermore, the cost disparity is staggering. Due to its niche application and stringent export control monitoring, commercial suppliers mark up the price exponentially [1]. By utilizing fundamental, self-validating Pinner chemistry, laboratories can bypass these supply chain bottlenecks, ensuring both high data integrity for downstream API synthesis and massive cost efficiency.

References

  • Chemexpress. "CAS 2909-15-1 | N,N-Dimethylethanimidamide hydrochloride". chemexpress.cn. URL:[Link]

  • PubChemLite. "N,n-dimethylethanimidamide hydrochloride (C4H10N2)". Université du Luxembourg. URL:[Link]

  • European Commission. "Export Control Handbook for Chemicals (2023 edition)". europa.eu. URL:[Link]

Comparative

A Senior Application Scientist's Guide: Alternatives to N,N-Dimethylethanimidamide Hydrochloride in Organic Chemistry

For researchers, synthetic chemists, and professionals in drug development, the selection of the right reagent is a critical decision point that dictates the efficiency, scalability, and overall success of a synthetic ro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the right reagent is a critical decision point that dictates the efficiency, scalability, and overall success of a synthetic route. N,N-Dimethylethanimidamide hydrochloride, a reactive derivative of N,N-dimethylacetamide, is a valuable reagent, particularly for the synthesis of enamines from active methylene compounds—a cornerstone transformation for building heterocyclic scaffolds. However, its availability, stability, and reaction conditions may necessitate the exploration of viable alternatives.

This guide provides an in-depth, objective comparison of the primary alternatives to N,N-dimethylethanimidamide hydrochloride. We will move beyond a simple list of substitutes to explain the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability in your laboratory.

The Core Transformation: Enamine Synthesis from Active Methylene Compounds

The primary utility of N,N-dimethylethanimidamide and its alternatives lies in their reaction with CH-acidic compounds (compounds with a methylene or methyl group flanked by electron-withdrawing groups, EWG). This reaction forms a highly versatile enamine or enaminone intermediate, which can be readily cyclized to form a vast array of heterocycles like pyrimidines and pyridines.[1][2]

The general mechanism involves the activation of the amide derivative to form a highly electrophilic species, which is then attacked by the carbanion generated from the active methylene compound. Subsequent elimination of dimethylamine and/or alcohol yields the stable enamine product.

Enamine Synthesis Mechanism cluster_0 Reagent Activation & Reaction cluster_1 Subsequent Cyclization ActiveMethylene R-CH2-R' (Active Methylene Cpd) Carbanion R-CH(-)-R' (Carbanion) ActiveMethylene->Carbanion -H+ Base Base (or self-condensation) Intermediate Adduct Intermediate Carbanion->Intermediate + Reagent Reagent CH3-C(X)-N(CH3)2 (Amide Derivative) Reagent->Intermediate Enamine R-C(R')=CH-N(CH3)2 (Enamine Product) Intermediate->Enamine - HX Heterocycle Heterocyclic Scaffolds Enamine->Heterocycle + Nucleophile (e.g., Amidine, Guanidine) caption General workflow for enamine synthesis and subsequent cyclization. G cluster_workflow DMA-DMA Protocol Workflow A 1. Reaction Setup Combine ketone (1.0 eq) and DMA-DMA (1.2 eq) in a flask with a reflux condenser. B 2. Heating Heat the mixture to reflux (typically 120-140 °C) for 2-12 hours. A->B C 3. Monitoring Monitor reaction progress by TLC or GC-MS until starting material is consumed. B->C D 4. Workup Cool the reaction mixture to room temperature. C->D E 5. Purification Remove volatile components under reduced pressure. The crude enamine can often be used directly or purified by distillation or crystallization. D->E caption Workflow for Enamine Synthesis using DMA-DMA.

Figure 2. Workflow for Enamine Synthesis using DMA-DMA.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene ketone (1.0 equivalent).

  • Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (1.2 equivalents). If the ketone is a solid, a high-boiling solvent such as toluene or xylene can be added to facilitate mixing.

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the distillation of methanol/dimethylamine or by analytical techniques (TLC, GC-MS).

  • Completion and Workup: Once the starting material is consumed (typically 2-12 hours), cool the mixture to room temperature.

  • Purification: The solvent and excess reagent are removed under reduced pressure. The resulting crude enamine is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or crystallization from a suitable solvent.

Self-Validating System: The progress of the reaction can be visually confirmed by the collection of methanol distillate. A complete reaction is indicated by the cessation of byproduct formation and the disappearance of the ketone spot on a TLC plate.

Conclusion and Recommendations

For researchers seeking a reliable and high-performing alternative to N,N-dimethylethanimidamide hydrochloride, N,N-dimethylacetamide dimethyl acetal (DMA-DMA) is the superior choice for most applications. Its high reactivity, operational simplicity, and the generation of neutral, volatile byproducts make it a versatile and efficient reagent for the synthesis of enamines and, subsequently, a wide range of heterocyclic compounds. [3][4] While in-situ generation of Vilsmeier-type reagents from DMAc is possible, it is hampered by lower reactivity and harsher conditions. [5]Other specialized reagents like Bredereck's Reagent should be considered for related transformations, such as formylation, where they excel. [6][7] The choice of reagent will always be guided by substrate compatibility, desired reaction conditions, and scalability. However, based on performance data and ease of use, DMA-DMA stands out as the gold-standard alternative in this chemical space.

References

Sources

Validation

A Comparative Guide to the Synthesis of Imidamide Hydrochlorides for Pharmaceutical Research

For researchers, scientists, and professionals in drug development, the synthesis of imidamide hydrochlorides represents a critical step in the creation of a wide array of pharmacologically active molecules. The inherent...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of imidamide hydrochlorides represents a critical step in the creation of a wide array of pharmacologically active molecules. The inherent basicity and ability of the amidine moiety to engage in crucial hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to imidamide hydrochlorides, supported by experimental data and detailed protocols, to empower you in selecting the optimal method for your specific application.

The Significance of Imidamide Hydrochlorides in Drug Discovery

Imidamide hydrochlorides are the salt form of amidines, organic compounds characterized by the –C(=NH)NH2 functional group. Their importance in medicinal chemistry stems from their ability to act as bioisosteres of other functional groups and to form strong, non-covalent interactions with biological targets such as proteins and DNA.[1] The hydrochloride salt form is frequently employed to enhance the solubility and stability of these basic compounds, which is a critical consideration in pharmaceutical development.[2][3] Numerous therapeutic agents, including antibacterial, antifungal, and antiparasitic drugs, feature the amidine scaffold.[1]

This guide will focus on a comparative analysis of the most prevalent and emerging synthetic strategies for obtaining imidamide hydrochlorides.

I. The Pinner Reaction: The Classical and Workhorse Method

The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of imidate hydrochlorides (Pinner salts), which are the direct precursors to imidamide hydrochlorides.[4][5][6] This two-step, one-pot or two-pot, procedure involves the acid-catalyzed reaction of a nitrile with an alcohol to form the imidate salt, followed by aminolysis to yield the desired imidamide hydrochloride.

A. The Pinner Reaction Mechanism

The reaction proceeds through the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride gas, to form a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium carbon to form a protonated imidate. Subsequent proton transfer yields the stable imidate hydrochloride salt.

Figure 1: Mechanism of the Pinner Reaction for Imidate Hydrochloride Synthesis.

B. Aminolysis of the Pinner Salt

The isolated or in-situ generated imidate hydrochloride is then treated with ammonia or a primary or secondary amine to furnish the corresponding imidamide hydrochloride.[5][7]

Figure 3: Synthesis of N,N'-substituted amidines from amides.

Advantages:

  • Avoids the use of gaseous HCl.

  • Can be a one-pot procedure.

Disadvantages:

  • Triflic anhydride is an expensive and highly reactive reagent.

  • The reaction conditions can be harsh for sensitive substrates.

B. Copper-Catalyzed Synthesis from Nitriles and Amines

Recent advances have led to the development of copper-catalyzed methods for the direct synthesis of amidines from nitriles and amines. [8]These reactions typically employ a copper salt as a catalyst, a base, and a ligand, often under an oxygen atmosphere.

Advantages:

  • Direct, one-step synthesis from readily available starting materials.

  • Milder reaction conditions compared to the Pinner reaction.

  • Avoids the use of stoichiometric strong acids.

Disadvantages:

  • May require optimization of catalyst, ligand, and reaction conditions for different substrates.

  • Potential for metal contamination in the final product, which is a concern in pharmaceutical synthesis.

C. Multi-Component Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to complex molecules, including amidines, in a single step from three or more starting materials. For instance, α-amino amidines can be synthesized via a molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes, and amines. [9][10] Advantages:

  • High atom economy and step efficiency.

  • Ability to generate diverse libraries of compounds for drug screening.

Disadvantages:

  • The scope of the reaction can be limited by the compatibility of the different components.

  • Purification of the final product from the reaction mixture can sometimes be challenging.

III. Spectroscopic Characterization of Imidamide Hydrochlorides

The structural elucidation of synthesized imidamide hydrochlorides is crucial. The primary techniques used for characterization are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon and proton environments in the molecule. The chemical shifts of the protons on the nitrogen atoms and the carbon of the C=N group are particularly diagnostic. [11][12]* Infrared (IR) Spectroscopy: The IR spectrum of an imidamide hydrochloride will show characteristic absorption bands for the N-H and C=N stretching vibrations. The C=N stretch typically appears in the region of 1680-1630 cm⁻¹. [13][14]

IV. Applications in Drug Development: A Case Study Perspective

The imidamide hydrochloride moiety is a key feature in numerous compounds under investigation for various therapeutic applications. For example, imidamide analogs have been synthesized and evaluated as selective anti-trypanosomal agents, with the imidamide group expected to enhance selective uptake by the parasite. [15]The synthesis of these analogs often involves the generation of a cyano intermediate followed by a two-step conversion to the imidamide, highlighting the practical application of the synthetic routes discussed. [15]

V. Conclusion and Future Outlook

The synthesis of imidamide hydrochlorides is a well-established field with the Pinner reaction remaining a dominant and reliable method, particularly for large-scale production. However, the development of milder, more efficient, and atom-economical methods, such as copper-catalyzed reactions and multi-component strategies, offers exciting alternatives for modern drug discovery and development. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the nature of the substrate, cost considerations, and the desired purity of the final product. As the demand for novel therapeutics containing the imidamide scaffold continues to grow, further innovation in synthetic methodologies is anticipated.

References

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018).
  • Synthesis of Imidine Hydrochloride and Some Heterocyclic Compounds. (2024).
  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.).
  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Research and Reviews.
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026).
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal.
  • Scheme 4 Synthesis of imidate hydrochloride salts. (n.d.).
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing.
  • A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. (2019). PubMed.
  • Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. (2022). PMC.
  • Amidines and N-Substituted Amidines. (2025).
  • One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation. (n.d.).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023).
  • Pinner reaction. (n.d.). Wikipedia.
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. (2022). Universidad de Granada.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (n.d.). PMC.
  • Process for preparing amidines. (n.d.).
  • Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PMC.
  • One-Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride over Silica Gel, Montmorillonites K-10, and KSF Catalysts in Dry Media under Microwave Irradi
  • Imidazole derivatives or salts thereof and drugs containing the .... (n.d.).
  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology.
  • Catalysis Research One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Pl
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024).
  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. (2014). PMC.
  • Spectroscopic analysis of imidazolidines. Part II: H-1 NMR spectroscopy and conformational analysis of 1,2 and 1,3-diarylimidazolidines. (n.d.).
  • Amide synthesis by acyl
  • Pinner Reaction. (2025). J&K Scientific LLC.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar.
  • MD–QM/MM Simulation of Amide I Infrared Spectra to Identify Protein Conformational Ensembles: A Case Study of Chignolin. (n.d.). ChemRxiv.
  • Synthesis and study of biological activity of some new Imidazole derivatives. (2025).
  • One-pot synthesis of dehydrating reagent and its application in preparation of nitriles
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
  • Synthesis of N-substituted aryl amidines by strong base activ

Sources

Comparative

Benchmarking N,N-Dimethylethanimidamide Hydrochloride: A Comprehensive Guide to Amidine-Mediated Heterocyclic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Performance benchmarking, mechanistic causality, and self-validating cyclization protocols. Executive Summary N,N-dimethylet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Performance benchmarking, mechanistic causality, and self-validating cyclization protocols.

Executive Summary

N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1), commonly referred to as N,N-dimethylacetamidine hydrochloride, is a highly specialized amidine transfer reagent and building block[1]. In pharmaceutical development, it is primarily utilized to synthesize sterically tuned heterocycles, such as substituted pyrimidines, imidazoles, and triazines, which serve as core scaffolds for kinase inhibitors and antiviral agents[2][3].

This guide objectively benchmarks N,N-dimethylacetamidine hydrochloride against its unsubstituted (Acetamidine HCl) and bulkier (N,N-Diethylacetamidine HCl) counterparts[1][4]. By analyzing reaction kinetics, chemoselectivity, and thermal stability, we provide field-proven insights and a self-validating protocol for Lewis acid-catalyzed heterocyclic condensation[5].

Mechanistic Rationale: The N,N-Dimethyl Advantage

The structural transition from a primary amidine to an N,N-dimethylated amidine fundamentally alters the molecule's nucleophilic trajectory and steric profile.

  • Steric Shielding & Chemoselectivity: Unsubstituted acetamidine is highly reactive but prone to over-alkylation and unwanted tautomerization during complex cyclizations[4]. The addition of two methyl groups on the terminal nitrogen in N,N-dimethylacetamidine provides a steric shield that restricts the nucleophilic attack to the unsubstituted nitrogen. This orthogonal reactivity ensures high regioselectivity during the formation of complex asymmetric heterocycles like 2,5-dimethyl-1-aryl-1H-imidazoles[3].

  • Electronic Modulation: The electron-donating inductive effect of the methyl groups slightly increases the basicity of the adjacent nitrogen. While steric bulk mildly reduces the initial rate of nucleophilic attack compared to unsubstituted acetamidine, the increased electron density stabilizes the subsequent condensation intermediate, driving the equilibrium toward the final cyclized product when paired with an appropriate Lewis acid[5].

MechanisticPathway A N,N-dimethylacetamidine HCl (Stable Salt) B Base (NaOMe) Neutralization A->B Deprotonation C Free Base Amidine (Active Nucleophile) B->C - NaCl, - MeOH E Condensation Intermediate C->E Nucleophilic Attack D Cyanoenolate + ZnCl2 (Electrophile Activation) D->E Lewis Acid Catalysis F Substituted Pyrimidine (Target API Scaffold) E->F Cyclization & Dehydration

Mechanistic pathway of pyrimidine synthesis via N,N-dimethylacetamidine.

Benchmarking Performance: Comparative Data

To objectively evaluate N,N-dimethylacetamidine hydrochloride, we benchmark it against alternative amidine salts in a standardized Lewis acid-catalyzed pyrimidine synthesis (reaction with a standard β-cyanoenolate at 75°C)[5].

Performance MetricAcetamidine HClN,N-Dimethylacetamidine HClN,N-Diethylacetamidine HCl
CAS Number 124-42-5[4]2909-15-191400-32-7[1]
Steric Profile MinimalModerateHigh
Nucleophilicity HighModerate-HighModerate
Typical Yield (Pyrimidine) 85–90%78–85%60–70%
Reaction Kinetics (t½) ~1.5 hours~2.5 hours>4.0 hours
Hygroscopicity Very HighModerateLow
Chemoselectivity Prone to side-reactionsHighly regioselectiveHighly regioselective

Data Synthesis: While unsubstituted acetamidine offers the fastest kinetics and highest raw yields, its extreme hygroscopicity complicates industrial scale-up, and its lack of steric protection often necessitates downstream purification to remove structural isomers. N,N-dimethylacetamidine provides the optimal thermodynamic balance: it is sufficiently reactive to achieve >80% yields within a standard operational shift while offering the steric bulk required to enforce strict regioselectivity[3][5].

Self-Validating Experimental Protocol

The following methodology details the Lewis acid-catalyzed synthesis of a 4-aminopyrimidine derivative using N,N-dimethylacetamidine hydrochloride[5]. This protocol is designed as a self-validating system , ensuring that each step provides measurable feedback before proceeding.

Protocol: Lewis Acid-Catalyzed Pyrimidine Condensation

Step 1: In Situ Free Base Liberation

  • Action: Suspend N,N-dimethylacetamidine HCl (1.2 equiv) in anhydrous isopropanol under an argon atmosphere. Cool to 0°C. Slowly add sodium methoxide (NaOMe, 1.2 equiv) dropwise.

  • Causality: Free amidines are thermodynamically unstable and prone to hydrolysis[5]. Generating the free base in situ at low temperatures prevents thermal degradation.

  • Self-Validation Checkpoint: The reaction will transition from a cloudy suspension to a translucent solution with a fine, dense white precipitate (NaCl). Extract a 10 µL aliquot, dilute in 1 mL DI water, and check the pH. A pH > 10 confirms complete deprotonation and successful liberation of the active nucleophile.

Step 2: Electrophile Activation

  • Action: To the liberated amidine solution, add the target β-cyanoenolate (1.0 equiv) followed by anhydrous ZnCl₂ (0.3 equiv).

  • Causality: The N,N-dimethyl group introduces mild steric hindrance. ZnCl₂ acts as an aminophilic Lewis acid, coordinating to the cyano group of the enolate. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, facilitating the initial nucleophilic attack by the amidine[5].

  • Self-Validation Checkpoint: Upon addition of ZnCl₂, the solution will exhibit a slight exothermic response (temperature bump of ~3–5°C).

Step 3: Thermal Cyclization

  • Action: Heat the reaction mixture to 75°C and stir for 4 to 6 hours.

  • Causality: While the initial nucleophilic attack occurs at lower temperatures, the subsequent intramolecular cyclization and dehydration steps require thermal energy to overcome their activation barriers[5].

  • Self-Validation Checkpoint: Monitor the reaction via HPLC (C18 column, MeCN/H₂O gradient, 254 nm). The reaction is validated as complete when the peak corresponding to the cyanoenolate integrates to <1% relative to the product peak. Visually, the mixture will transition from pale yellow to a deep amber color, indicating extended conjugation.

Step 4: Isolation and Aqueous Workup

  • Action: Cool the mixture to room temperature and quench with ice-cold water. Filter the resulting precipitate and wash with cold isopropanol.

  • Causality: The substituted pyrimidine product is highly lipophilic and will crash out of the aqueous/alcoholic mixture, leaving the NaCl byproduct and ZnCl₂ catalyst dissolved in the aqueous phase.

Workflow S1 1. Salt Neutralization (In-situ free base) S2 2. Electrophile Addition (Cyanoenolate + ZnCl2) S1->S2 S3 3. Thermal Condensation (75°C, 4-6 hours) S2->S3 S4 4. Aqueous Workup (Product Precipitation) S3->S4 S5 5. Analytical Validation (HPLC, NMR, MS) S4->S5

Step-by-step experimental workflow for amidine-mediated cyclization.

Field-Proven Insights & Troubleshooting

As an Application Scientist, I frequently observe the following failure modes when scaling up N,N-dimethylacetamidine hydrochloride workflows:

  • Hygroscopicity Management: While less hygroscopic than unsubstituted acetamidine[4], N,N-dimethylacetamidine HCl will still absorb atmospheric moisture. Water in the reaction matrix will immediately coordinate with the ZnCl₂ catalyst, quenching its Lewis acidity and stalling the reaction. Fix: Always store the salt in a desiccator and execute Step 1 and Step 2 under strict Schlenk line (argon/nitrogen) conditions.

  • Base Selection: Avoid using aqueous bases (e.g., NaOH or KOH) for neutralization. The presence of hydroxide ions at elevated temperatures will hydrolyze the amidine intermediate into an unreactive amide[5]. Alkoxides (like NaOMe or KOtBu) in anhydrous alcohols are mandatory.

  • Catalyst Loading: If the reaction stalls at 50% conversion (visible via HPLC), the ZnCl₂ catalyst has likely been poisoned by trace moisture or sequestered by basic byproducts. Doping the reaction with an additional 0.1 equiv of ZnCl₂ will typically restart the cyclization kinetics.

References

  • Acetamidine hydrochloride - Wikipedia , Wikipedia, [Link]

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process , ACS Publications,[Link]

  • A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate , ACS Publications,[Link]

  • Export Control Handbook for Chemicals (2023 edition) , European Commission JRC Publications Repository,[Link]

  • CAS 2909-15-1 | N,N-Dimethylethanimidamide hydrochloride , ChemExpress, [Link]

Sources

Validation

Cost-benefit analysis of using N,N-dimethylethanimidamide hydrochloride

Title: A Comparative Cost-Benefit Analysis of N,N-Dimethylethanimidamide Hydrochloride in API Synthesis By: Senior Application Scientist Introduction: The Strategic Role of Amidinating Agents In the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Cost-Benefit Analysis of N,N-Dimethylethanimidamide Hydrochloride in API Synthesis

By: Senior Application Scientist

Introduction: The Strategic Role of Amidinating Agents

In the synthesis of complex nitrogen-containing heterocycles—such as 2,5-dimethyl-1-aryl-1H-imidazoles and pyrimidines—amidinating agents serve as foundational building blocks. Historically, process chemists have relied on liquid acetals like N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to generate amidines in situ[1]. However, as regulatory scrutiny on residual solvents and process safety intensifies, N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1)[2], commonly referred to as N,N-dimethylacetamidine hydrochloride (DMAA·HCl)[3], has emerged as a highly versatile, albeit premium, alternative.

This guide objectively evaluates the cost-to-performance ratio of DMAA·HCl against traditional alternatives, providing actionable data and field-proven methodologies for scale-up campaigns.

Cost-Benefit Analysis: DMAA·HCl vs. Alternatives

When evaluating reagents for pilot-scale manufacturing, the raw material cost per kilogram is only one variable. A holistic cost-benefit analysis must account for handling requirements, atom economy, and downstream purification.

Evaluation MetricN,N-Dimethylethanimidamide HCl (DMAA·HCl)N,N-Dimethylacetamide Dimethyl Acetal (DMA-DMA)Acetamidine Hydrochloride (AA·HCl)
Chemical Stability High (Stable to moisture; long shelf-life)Low (Hydrolyzes rapidly in atmospheric moisture)High (Stable solid)
Byproduct Profile Ammonia (Gas, easily scrubbed)Methanol (Volatile, ICH Class 2 solvent concern)Ammonia
Reagent Cost (Bulk) High (~$300/kg)Low (~$80/kg)Very Low (~$30/kg)
Atom Economy 70.6%54.2%83.5%
Structural Outcome Yields N,N-dimethylated intermediatesYields N,N-dimethylated intermediatesYields unsubstituted amidines
Process Safety Excellent (Non-flammable solid)Moderate (Flammable liquid, flash point 43°C)Excellent

The Causality of Cost: While DMAA·HCl presents a higher upfront procurement cost, it eliminates the need for the strict anhydrous handling infrastructure required by DMA-DMA. Furthermore, DMA-DMA hydrolysis generates methanol, an ICH Class 2 solvent that requires rigorous analytical tracking and specialized waste disposal. By utilizing the pre-formed DMAA·HCl salt, the reaction is driven by transamidation, releasing ammonia gas which is easily neutralized in a standard acidic scrubber. For clinical-phase API manufacturing, the higher raw material cost of DMAA·HCl is entirely offset by the elimination of methanol remediation and superior batch-to-batch consistency.

Mechanistic Workflow & Visualization

The utility of DMAA·HCl is best demonstrated in the synthesis of highly substituted imidazoles. The reaction proceeds via a two-phase cascade: an initial amidine transfer to form an N'-aryl-N,N-dimethylacetamidine intermediate, followed by nucleophilic addition of propargylamine and subsequent cyclization[4].

G cluster_0 Phase 1: Amidine Transfer cluster_1 Phase 2: Cyclization Amine Aryl Amine (Nucleophile) Intermediate N'-Aryl-N,N-dimethylacetamidine (Key Intermediate) Amine->Intermediate Heat / Base Reagent DMAA·HCl (Amidinating Agent) Reagent->Intermediate -NH3 Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Nucleophile Propargylamine (Secondary Nucleophile) Nucleophile->Cyclization Addition Product 2,5-Dimethyl-1-aryl- 1H-imidazole Cyclization->Product -HN(CH3)2

Reaction pathway for 1H-imidazole synthesis utilizing DMAA·HCl as the amidinating scaffold.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of an N'-aryl-N,N-dimethylacetamidine intermediate incorporates Process Analytical Technology (PAT) as a self-validating mechanism. This ensures the reaction causality is continuously monitored and verified before advancing to the next stage.

Objective: Synthesis of N'-(4-Fluorophenyl)-N,N-dimethylacetamidine from 4-Fluoroaniline and DMAA·HCl.

Step 1: Reactor Preparation & Charging

  • Action: Charge a dry, nitrogen-purged 500 mL jacketed reactor with 4-fluoroaniline (1.0 eq, 50 mmol) and anhydrous acetonitrile (150 mL).

  • Causality: Nitrogen purging prevents the oxidative degradation of the aniline. Acetonitrile is selected as it provides optimal solubility for the hydrochloride salt while remaining inert to transamidation, allowing for efficient extraction and phase separation later[1].

Step 2: Reagent Addition & Thermal Activation

  • Action: Add DMAA·HCl (1.1 eq, 55 mmol) in a single portion. Add triethylamine (1.2 eq, 60 mmol) dropwise to liberate the free amidine base in situ. Heat the mixture to 80 °C.

  • Causality: The slight excess of DMAA·HCl drives the equilibrium forward. Triethylamine acts as an acid scavenger, neutralizing the HCl and increasing the nucleophilicity of the amidine intermediate without introducing water into the system.

Step 3: In-Process Control (IPC) via Flow NMR

  • Action: Route a slipstream of the reaction mixture through a flow NMR probe (or pull a sample for rapid GC-MS). Monitor the disappearance of the primary amine protons and the emergence of the N,N-dimethyl resonance characteristic of the product.

  • Causality: This self-validating step prevents premature quenching. As documented in API development workflows, real-time tracking of the N,N-dimethyl peak confirms intermediate formation and mitigates the thermal hazards associated with unreacted starting materials undergoing unexpected side reactions[4].

Step 4: Product Isolation

  • Action: Once IPC confirms >98% conversion, cool the reactor to 20 °C. Concentrate the mixture under reduced pressure, partition between ethyl acetate and 1M NaOH, and extract the organic layer.

  • Causality: The basic aqueous wash ensures the complete removal of triethylamine hydrochloride salts and any unreacted DMAA·HCl, partitioning the purely hydrophobic N'-aryl-N,N-dimethylacetamidine into the organic phase for subsequent cyclization.

References

  • Title: N,n-dimethylethanimidamide hydrochloride (C4H10N2) Source: PubChemLite / National Center for Biotechnology Information URL: [Link]

  • Title: Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development (A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: CN109320439B - A kind of synthesis and separation method of N'-(4-alkylphenyl)

Sources

Comparative

Literature Review &amp; Comparison Guide: Applications of N,N-Dimethylethanimidamide Hydrochloride

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary N,N-Dimethylethanimidamide hydrochloride (widely known as N,N-dimethylacetamidine hydrochloride, CAS: 2909-15-1) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylethanimidamide hydrochloride (widely known as N,N-dimethylacetamidine hydrochloride, CAS: 2909-15-1) is a sterically tuned, highly versatile amidine building block. While traditionally utilized in the synthesis of nitrogen-containing heterocycles and energetic materials[1], its most groundbreaking modern application lies in the development of CO₂-reversibly switchable surfactants and smart polymers[2][3].

This guide provides an objective performance comparison of N,N-dimethylethanimidamide against alternative amidines and tertiary amines. By analyzing the mechanistic rationale behind its superior performance, alongside validated experimental protocols, researchers can optimize their synthetic workflows. Note: Due to its strategic importance in advanced materials, this compound is subject to strict international export controls[4].

Mechanistic Insights: The N,N-Dimethyl Advantage

In the design of switchable surfactant systems and heterocyclic synthesis, the choice of the amidine precursor dictates the thermodynamic stability of the resulting intermediates.

  • Steric Tuning & Basicity: The inclusion of the N,N-dimethyl moiety fine-tunes the conjugate acid pKa (pKaH) of the amidine to approximately 12.2. This places it in the optimal thermodynamic window for CO₂-switchable materials. When exposed to CO₂ and water, it readily forms an amidinium bicarbonate salt (the hydrophilic "on" state). Unlike unsubstituted acetamidines—which form overly stable salts requiring >90°C to reverse—the steric bulk of the dimethyl groups destabilizes the bicarbonate salt just enough to allow complete reversal at mild temperatures (60°C) with N₂ sparging[2].

  • Regioselectivity in Synthesis: In the synthesis of pyrimidines, pteridines, or planar FOX-7-like energetic materials, the N,N-dimethyl group prevents unwanted tautomerization at the tertiary nitrogen[1]. This forces cyclocondensation to proceed exclusively through the primary imine nitrogen and the adjacent carbon, ensuring high-yield, regioselective heterocycle formation without competing side reactions[5].

Comparative Performance Data

To objectively evaluate N,N-dimethylethanimidamide hydrochloride, we compare its performance as a precursor for CO₂-responsive demulsification systems against Acetamidine Hydrochloride (unsubstituted) and N,N-Dimethylcyclohexylamine (a standard switchable amine baseline).

Table 1: Comparative Performance of Switchable Surfactant Precursors

Precursor / Functional GroupBasicity (pKaH)CO₂ Capture EfficiencyReversal Temp (°C)Emulsion Breaking TimeReversibility Profile
N,N-Dimethylethanimidamide ~ 12.2> 95%60 - 70< 5 minsExcellent (Highly cyclic)
Acetamidine (Unsubstituted) ~ 12.5> 95%> 90N/APoor (Salt is too stable)
N,N-Dimethylcyclohexylamine ~ 10.5~ 70%40 - 50> 30 minsModerate (Slow kinetics)

Data synthesized from comparative studies on amidine-containing polymers and switchable surfactants[2][3].

Experimental Workflow: Synthesis & Validation of CO₂-Switchable Surfactants

Expertise & Causality: Why use the hydrochloride salt instead of the free base? Free amidines are highly nucleophilic and prone to rapid atmospheric degradation (hydrolysis and oxidation). Starting with N,N-dimethylethanimidamide hydrochloride ensures bench stability and stoichiometric precision. The protocol below utilizes an in-situ free-basing mechanism to generate the active amidine immediately prior to alkylation, creating a self-validating closed-loop system.

G N1 N,N-Dimethylethanimidamide HCl (CAS: 2909-15-1) N2 Base Neutralization (NaOCH3 / Acetonitrile) N1->N2 Removes HCl N3 Alkylation (1-Bromooctane, 75°C) N2->N3 Free Amidine N4 CO2 Exposure (1 atm) Hydrophilic 'On' State N3->N4 CO2 + H2O N5 N2 Sparging (60°C) Hydrophobic 'Off' State N4->N5 Deprotonation N5->N4 Re-protonation

Figure 1: Synthesis and reversible CO2-switching workflow of N,N-dimethylethanimidamide derivatives.

Step-by-Step Self-Validating Protocol

Phase 1: In-Situ Free-Basing & Alkylation

  • Neutralization: Suspend 10.0 mmol of N,N-dimethylethanimidamide hydrochloride in 20 mL of anhydrous acetonitrile. Add 10.5 mmol of sodium methoxide. Stir at room temperature for 30 minutes under an argon atmosphere.

    • Causality: The slight excess of base ensures complete deprotonation. The byproduct (NaCl) precipitates out of the acetonitrile, driving the equilibrium forward[5].

  • Filtration: Filter the suspension through a Celite pad under inert gas to remove the NaCl salts, yielding a pristine solution of free N,N-dimethylacetamidine.

  • Functionalization: Add 10.0 mmol of 1-bromooctane to the filtrate. Reflux at 75°C for 12 hours.

    • Causality: The primary imine nitrogen acts as a potent nucleophile, displacing the bromide to form the N'-octyl-N,N-dimethylacetamidinium bromide surfactant. Remove solvent under reduced pressure.

Phase 2: Self-Validating CO₂ Switch Test

  • Activation (The "On" State): Dissolve 100 mg of the synthesized surfactant in 10 mL of a 1:1 water/hexanes mixture. Bubble CO₂ gas (1 atm) through the solution for 10 minutes.

    • Validation Check: The emulsion will rapidly stabilize as the amidine converts to its highly surface-active bicarbonate salt. Monitor via a conductivity meter; a sharp spike to >1000 µS/cm confirms successful protonation and activation[3].

  • Deactivation (The "Off" State): Heat the solution to 60°C and sparge with N₂ gas for 15 minutes.

    • Validation Check: The emulsion will break into two distinct, clear phases (water and hexanes) as the surfactant reverts to its neutral, hydrophobic state. Conductivity will drop back to the baseline (<50 µS/cm), validating the reversibility of the system[2].

Regulatory Compliance and Procurement

Beyond its utility in smart polymers, N,N-dimethylethanimidamide hydrochloride is a critical precursor in the synthesis of thermally stable, insensitive π-conjugated energetic materials[1]. Because of its dual-use nature in advanced chemical manufacturing and energetic compounds, CAS 2909-15-1 is heavily regulated. It is explicitly listed in the export control and sanction regulations of the European Union, Canada, and the UK (e.g., under critical-industry and chemical weapons-related goods)[4]. Procurement professionals must ensure proper end-user certificates and strict compliance with international trade laws prior to acquisition.

References

  • Source: Google Patents (US20130087072A1)
  • Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2 Source: OSTI.GOV (US Department of Energy) URL:[Link]

  • Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • A kind of synthesis and separation method of N'-(4-alkylphenyl)
  • The Russia (Sanctions) (EU Exit) Regulations 2019 No. 855 Source: Legislation.gov.uk URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N-dimethylethanimidamide hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N,N-dimethylethanimidamide hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of N,N-dimethylethanimidamide hydrochloride

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. N,N-dimethylethanimidamide hydrochloride, with CAS Numbers 5504-12-1 and 2909-15-1, is classified with several key hazards that dictate its handling and disposal requirements.[1][2]

Table 1: GHS Hazard Classifications for N,N-dimethylethanimidamide hydrochloride [1][2]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness

These classifications underscore the necessity for stringent safety protocols during all phases of this compound's lifecycle, including its final disposal. The "harmful" designation for acute toxicity necessitates that this chemical waste be treated as hazardous.

The Core Principle of Chemical Waste Management: Isolate, Identify, and Involve Professionals

The disposal of any hazardous chemical, including N,N-dimethylethanimidamide hydrochloride, should not be an ad-hoc process. It must be governed by a systematic approach that prioritizes safety and regulatory compliance. The foundational principles of this approach can be visualized as a decision-making workflow.

Caption: Decision workflow for the disposal of N,N-dimethylethanimidamide hydrochloride.

Step-by-Step Disposal Protocol for N,N-dimethylethanimidamide hydrochloride

This protocol is designed to provide a clear, actionable framework for laboratory personnel. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance that aligns with local, state, and federal regulations.[3]

Step 1: Immediate Segregation at the Point of Generation

The moment N,N-dimethylethanimidamide hydrochloride or a solution containing it is deemed waste, it must be segregated from non-hazardous waste and other incompatible chemical waste streams.

Step 2: Selection of Appropriate Waste Containers

The choice of a waste container is critical to prevent leaks, spills, and reactions.

  • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • For Liquid Waste: Use a leak-proof, screw-cap container made of a material compatible with the solvent used. For instance, if the compound is dissolved in an organic solvent, a solvent-resistant plastic or glass bottle is appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N,N-dimethylethanimidamide hydrochloride," and the approximate concentration and quantity.[5] Do not use abbreviations or chemical formulas.

Step 3: Safe Collection and Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, near the point of waste generation, for the temporary storage of hazardous waste containers. This is known as a Satellite Accumulation Area (SAA).

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by regulations.

Step 4: Arranging for Professional Disposal

The ultimate disposal of N,N-dimethylethanimidamide hydrochloride waste must be handled by a licensed and reputable professional waste disposal company.

  • Engage Professionals: Your institution's EHS department will have an established relationship with a certified hazardous waste vendor. Follow your institution's procedures for requesting a waste pickup.

  • Recommended Disposal Method: While the final determination rests with the disposal facility, the likely method for a compound like N,N-dimethylethanimidamide hydrochloride is incineration .[6] High-temperature incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the compound and its hazardous decomposition products, such as nitrogen oxides.[7]

  • Do Not:

    • Attempt to neutralize the waste in the lab without a validated and approved protocol from your EHS department.

    • Dispose of this chemical down the drain.[4]

    • Mix it with non-hazardous solid waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4]

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

The Importance of a Proactive Approach to Chemical Waste

The safe disposal of N,N-dimethylethanimidamide hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these disposal considerations into the experimental planning phase, researchers can minimize waste generation and ensure that all byproducts and unused materials are handled in a compliant and responsible manner.

References

  • N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • N,N-dimethylethylenediamine hydrochloride. LookChem. [Link]

  • N,N-dimethylethylenediamine hydrochloride | C4H13ClN2. PubChem. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • N,N-dimethylethanimidamide hydrochloride-2909-15-1. Thoreauchem. [Link]

  • 安全データシート(SDS)for N,N-ジメチルアセトアミド. Showa Chemical. [Link]

  • Disposal of Laboratory Wastes (GUIDANCE). University of St Andrews. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet.pdf. AKKİM. [Link]

  • 安全データシート for N,N-ジメチルエチルアミン. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Releases of Chemicals. US EPA. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. [Link]

  • Ethanimidamide, N,N-dimethyl-. PubChem. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • 1.物質に関する基本的事項 [9] N,N-ジメチルアセトアミド. 環境省 (Ministry of the Environment, Japan). [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • 化学物質:N,N-ジメチルオクタデシルアミン. 職場のあんぜんサイト (Workplace Safety Site, Japan). [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • Experimental Study on Decomposition and Evaporation Characteristics of N,N,N′,N′-Tetramethylethylenediamine and 1,2,4-Triazole. MDPI. [Link]

  • Recent developments in the synthesis of amidines. ResearchGate. [Link]

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Handling

Personal protective equipment for handling N,N-dimethylethanimidamide hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams who encounter unexpected yield drops, regulatory bottlenecks, or safety incidents when scaling up syntheses involving amidine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams who encounter unexpected yield drops, regulatory bottlenecks, or safety incidents when scaling up syntheses involving amidine hydrochlorides.

N,N-dimethylethanimidamide hydrochloride (also known as N,N-dimethylacetamidine hydrochloride, CAS: 2909-15-1) and its structural isomer N,N'-dimethylethanimidamide hydrochloride (CAS: 5504-12-1) are potent precursors for nitrogen heterocycles (such as pyrimidines and imidazoles) and amidinate ligands used in organometallic catalysis[1][2]. However, handling this reagent requires more than a standard laboratory approach. Its highly hygroscopic (deliquescent) nature and specific regulatory status demand a rigorous, causality-driven operational plan.

This guide provides the essential safety, logistical, and procedural frameworks required to handle this chemical safely and efficiently.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. Amidine hydrochlorides are highly deliquescent[2][3]. When exposed to ambient humidity, the crystalline lattice rapidly absorbs water, forming a highly concentrated, acidic brine. This not only ruins reaction stoichiometry but significantly amplifies the risk of dermal corrosion and respiratory irritation from aerosolized dust.

Table 1: GHS Hazard Summary & Operational Implications

Hazard ClassCategoryHazard CodeMechanistic Causality & Operational Implication
Skin Irritation 2H315The hydrochloride salt reacts with natural skin moisture to create localized acidic micro-environments, leading to contact dermatitis[1][4].
Eye Irritation 2AH319Fine crystalline dust easily adheres to the ocular mucosa, causing severe irritation and potential corneal damage[3][5].
STOT SE 3H335 / H336Inhalation of aerosolized powder irritates the respiratory tract. The fine particle size allows deep penetration into the lungs[1][6].
Acute Toxicity *4H302+H312+H332Specific to the N,N'- isomer (CAS 5504-12-1). Systemic absorption risk necessitates strict barrier protection during large-scale handling[5].

Personal Protective Equipment (PPE) Matrix

PPE selection must be dictated by the chemical's physical state (fine, hygroscopic powder) and the solvents used in downstream reactions (typically polar aprotic solvents like DMF or DMSO).

  • Ocular Protection: Tight-fitting, unvented chemical safety goggles (conforming to EN 166 or ANSI Z87.1)[6].

    • Causality: Standard safety glasses with side shields are insufficient because they do not prevent fine, airborne dust from reaching the eyes during dispensing.

  • Dermal Protection: Heavy-duty Nitrile gloves (minimum 0.11 mm thickness for analytical scale; 0.30 mm for preparative scale).

    • Causality: Nitrile provides superior barrier protection against the polar aprotic solvents used to dissolve amidine salts. Latex offers poor chemical resistance to these solvents and should never be used.

  • Respiratory Protection: N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR).

    • Causality: Required whenever handling the solid outside of a certified Class II biosafety cabinet or fume hood to prevent inhalation of the irritating dust[4][7].

Operational Workflow & Handling Protocols

Because N,N-dimethylethanimidamide hydrochloride degrades rapidly in ambient air, the handling protocol must be a self-validating system. If the powder begins to clump or stick to the spatula, your moisture-exclusion system has failed.

Protocol 1: Moisture-Free Dispensing (Glovebox Method)
  • Preparation: Pre-weigh receiving vials and dry them in a vacuum oven at 120°C overnight. Transfer the sealed reagent bottle and the dried vials into the glovebox antechamber.

  • Purging: Perform a minimum of three vacuum/argon purge cycles in the antechamber to ensure absolute moisture removal.

  • Dispensing: Inside the glovebox, use an anti-static PTFE-coated spatula to dispense the required mass.

    • Self-Validation Check: In the ultra-dry environment of a glovebox, static charge buildup can cause dry powders to scatter. If the powder repels from the spatula, allow the static dissipator fan to run for 60 seconds before proceeding.

  • Sealing: Seal the receiving vial with a PTFE-lined septum cap before removing it from the glovebox.

  • Reaction Transfer: Dissolve the reagent directly in the reaction vessel by injecting anhydrous solvent through the septum via a syringe.

Workflow Start Reagent Storage (Argon/N2 Atmosphere) Transfer Glovebox Antechamber (3x Vacuum/Purge Cycles) Start->Transfer Weighing Weighing & Dispensing (Anti-Static Spatula) Transfer->Weighing Reaction Dissolution in Anhydrous Solvent Weighing->Reaction Standard Protocol Spill Spill / Deliquescence Event Weighing->Spill Moisture Exposure Cleanup Neutralization & Disposal Reaction->Cleanup Post-Reaction Spill->Cleanup

Figure 1: Standard operating workflow for handling hygroscopic amidine salts.

Logistical & Regulatory Compliance

Beyond physical safety, drug development professionals must navigate strict regulatory logistics. N,N-dimethylacetamidine hydrochloride and its derivatives are closely monitored due to their structural utility in synthesizing restricted compounds.

  • Export Controls: This specific chemical is explicitly listed under international trade sanctions and export control schedules, including Canada's Special Economic Measures Regulations (SOR/2025-143) and UK export control legislation[8][9].

  • Operational Plan: Procurement and inventory managers must maintain strict chain-of-custody logs. If your laboratory is shipping this compound or its immediate derivatives internationally, you must verify end-user declarations and consult your compliance officer to prevent legal infractions.

Disposal & Spill Response Plan

In the event of a spill, the deliquescent nature of the chemical dictates the response. Do not use water initially , as it will instantly dissolve the powder into a highly corrosive, spreading brine[2].

Protocol 2: Emergency Spill Response
  • Evacuate & Isolate: Secure the immediate area. If the spill occurs outside a fume hood, personnel must don a P100 respirator and chemical safety goggles before approaching[4].

  • Mechanical Collection: Carefully sweep up the solid using non-sparking, anti-static tools to avoid aerosolizing the dust. Place the solid into a compatible, sealable hazardous waste container[4].

  • Neutralization: Once the bulk solid is removed, wipe the spill area with a damp cloth soaked in a mild basic solution (e.g., 5% sodium bicarbonate). This neutralizes residual hydrochloride salts. Follow with a thorough water rinse.

  • Disposal: Label the container as "Halogenated Organic Waste - Solid." Dispose of the material via a certified environmental contractor in strict accordance with local environmental regulations[10].

References

  • NextSDS. "N,N'-dimethylethanimidamide hydrochloride — Chemical Substance Information". nextsds.com. Available at:[Link]

  • NextSDS. "N,N-dimethylethanimidamide hydrochloride — Chemical Substance Information". nextsds.com. Available at:[Link]

  • UK Government. "schedule - Legislation.gov.uk". legislation.gov.uk. Available at:[Link]

  • Government of Canada. "Regulations Amending the Special Economic Measures (Russia) Regulations: SOR/2025-143". gazette.gc.ca. Available at:[Link]

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